molecular formula C5H13ClN2 B092420 (Dimethylaminomethylene)dimethylammonium chloride CAS No. 1071-38-1

(Dimethylaminomethylene)dimethylammonium chloride

Cat. No.: B092420
CAS No.: 1071-38-1
M. Wt: 136.62 g/mol
InChI Key: BPBLGCSAYMJJJW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dimethylaminomethylene)dimethylammonium chloride is a useful research compound. Its molecular formula is C5H13ClN2 and its molecular weight is 136.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethylaminomethylidene(dimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N2.ClH/c1-6(2)5-7(3)4;/h5H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBLGCSAYMJJJW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=[N+](C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430718
Record name (Dimethylaminomethylene)dimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071-38-1
Record name Methanaminium, (dimethylamino)dimethyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dimethylaminomethylene)dimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Dimethylaminomethylene)dimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (Dimethylaminomethylene)dimethylammonium Chloride: Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

(Dimethylaminomethylene)dimethylammonium chloride , also known by the common name Gold's Reagent , is a versatile and reactive organic compound with significant applications in synthetic chemistry.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development.

Introduction to a Versatile Reagent

This compound is an amidine derivative with the chemical formula C5H13ClN2.[2] It is a quaternary ammonium salt that serves as a powerful reagent in various organic transformations.[3] Its utility stems from its ability to act as a formylating and aminomethylenating agent, enabling the synthesis of a wide range of heterocyclic compounds and other valuable intermediates.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use and characterization.

Physical Properties

The key physical properties of this reagent are summarized in the table below.

PropertyValue
Molecular Formula C5H13ClN2[4]
Molecular Weight 136.62 g/mol [4]
Appearance Light orange to yellow powder or crystals[3]
Melting Point 130-139 °C (lit.)[5]
Solubility Soluble in water[2]
Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides information about the different chemical environments of the hydrogen atoms in the molecule.[6]

    • ¹³C NMR : The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule.[7]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.[2]

Spectra for this compound are available in public databases for reference.[4][8]

Synthesis of this compound

The synthesis of Gold's Reagent can be achieved through various methods. A common laboratory-scale preparation involves the reaction of N,N-dimethylformamide (DMF) with an activating agent like thionyl chloride.[9]

Synthetic Workflow: A Phased Reaction Approach

A patented method describes a phased reaction to control the process and improve purity.[9]

G cluster_0 Synthesis of Gold's Reagent cluster_1 Phased Reaction Protocol DMF N,N-Dimethylformamide (DMF) ReactionVessel Reaction Vessel DMF->ReactionVessel SOCl2 Thionyl Chloride (SOCl2) SOCl2->ReactionVessel Solvent 2-Methyl-1-propanol/Water Solvent->ReactionVessel Phase1 Constant Temp (35°C, 1h) ReactionVessel->Phase1 Initial Reaction Phase2 Gradual Heating (to 50°C) Phase1->Phase2 Phase3 Reflux (2h) Phase2->Phase3 Purification Reduced Pressure Distillation (Removes SO2) Phase3->Purification Completion Product (Dimethylaminomethylene) dimethylammonium chloride Purification->Product Yields

Caption: Phased synthesis of Gold's Reagent.

Experimental Protocol
  • Reaction Setup : In a suitable reaction vessel, N,N-dimethylformamide (DMF) is dissolved in a mixed solvent system of 2-methyl-1-propanol and water.[9]

  • Reagent Addition : An equimolar amount of thionyl chloride is added dropwise to the DMF solution.[9]

  • Phased Reaction :

    • Phase 1 : The reaction mixture is maintained at a constant temperature of 35°C for 1 hour.[9]

    • Phase 2 : The temperature is gradually increased to 50°C.[9]

    • Phase 3 : The mixture is heated to reflux for 2 hours to ensure the reaction goes to completion.[9]

  • Purification : After the reaction, sulfur dioxide (SO2) is removed under reduced pressure to yield the final product.[9]

This phased approach allows for controlled formation of the product and minimizes the presence of residual SO2.[9]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is centered around its electrophilic carbon atom, making it susceptible to nucleophilic attack. This property is the basis for its utility as a formylating and aminomethylenating agent.

Role as a Formylating Agent

Formylation is a chemical process where a formyl group (-CHO) is introduced into a molecule.[10] Gold's Reagent can act as a formylating agent, for instance, in its reaction with Grignard reagents followed by acid-catalyzed hydrolysis to produce aldehydes.

Role as an Aminomethylenating Agent

The reagent is widely used for β-dimethylaminomethylenation, reacting with active methylene compounds, amines, and amides.[1] These reactions typically proceed under basic conditions.

G cluster_nucleophiles Nucleophiles GoldsReagent (Dimethylaminomethylene)dimethylammonium chloride Product β-Dimethylaminomethylene Compounds & Amidines GoldsReagent->Product Reacts with ActiveMethylene Active Methylene Compounds ActiveMethylene->Product Anilines Aniline Derivatives Anilines->Product Amides Amides Amides->Product

Caption: General reactivity of Gold's Reagent.

The mechanism involves the nucleophilic attack of the substrate on the electrophilic carbon of the reagent, leading to the formation of an intermediate that subsequently eliminates dimethylamine to yield the final product.

Applications in Organic Synthesis

The unique reactivity of this compound makes it a valuable tool in the synthesis of various organic molecules, particularly heterocyclic compounds.

Synthesis of Heterocycles

This reagent is instrumental in the synthesis of nitrogen-containing heterocycles. For example, it is used in the preparation of:

  • Aminomethylene hydantoins and thiohydantoins.[2]

  • 1,5-Disubstituted imidazoles.

  • Pyrimido[1,2-a][2][8][11]triazin-6-ones, where it acts as a one-carbon inserting synthon.[12][13]

Synthesis of Amides and Diacylamines

This compound can also be employed as a reagent for the synthesis of amides and diacylamines.[12][13]

Handling and Safety Considerations

This compound requires careful handling due to its potential hazards.

Hazard Identification
  • Skin and Eye Irritation : It is known to cause skin and serious eye irritation.[4]

  • Respiratory Irritation : May cause respiratory irritation.[4]

  • Moisture Sensitivity : The compound is sensitive to moisture.[12]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][15]

  • Ventilation : Use in a well-ventilated area, such as a fume hood.[14]

  • Storage : Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[14]

  • Spills : In case of a spill, avoid generating dust and clean up using appropriate procedures.[14]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[16][17]

Conclusion

This compound, or Gold's Reagent, is a highly effective and versatile reagent in organic synthesis. Its ability to act as a formylating and aminomethylenating agent provides a straightforward route to a variety of important organic molecules, including a wide range of heterocyclic compounds. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and successful application in research and development.

References

  • This compound | 1071-38-1 - Benchchem. (URL: )
  • This compound | C5H13ClN2 - PubChem - NIH. (URL: [Link])

  • This compound - SpectraBase. (URL: [Link])

  • Gold's Reagent | C6H14ClN3 | CID 11008255 - PubChem - NIH. (URL: [Link])

  • This compound - Optional[1H NMR] - Spectrum. (URL: [Link])

  • DIMETHYL AMMONIUM CHLORIDE - Chemstock. (URL: [Link])

  • Gold's Reagent, 95% | C6H15ClN3+ | CID 16211848 - PubChem - NIH. (URL: [Link])

  • Formylation - EPFL Graph Search. (URL: [Link])

  • Formylation - Wikipedia. (URL: [Link])

  • Gold-Catalyzed Organic Reactions | Chemical Reviews - ACS Publications. (URL: [Link])

  • Formylation of Amines - PMC - NIH. (URL: [Link])

  • Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl) - Organic Syntheses Procedure. (URL: [Link])

  • (Dimethylaminomethyleneaminomethylene)dimethylammonium chloride - Chem-Impex. (URL: [Link])

  • Synthetic applications of gold-catalyzed ring expansions - PMC - NIH. (2011-06-07). (URL: [Link])

  • Chemical and Physical Properties of Gold - ThoughtCo. (2024-08-31). (URL: [Link])

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018-10-04). (URL: [Link])

  • Dimethyl ammonium chloride | C2H8ClN | CID 521289 - PubChem - NIH. (URL: [Link])

  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC - NIH. (URL: [Link])

  • Recent Applications of Gold Catalysis in Organic Synthesis | Bentham Science Publishers. (2004-06-01). (URL: [Link])

  • CAS#:33842-02-3 | (Dichloromethylene)dimethylammonium chloride | Chemsrc. (URL: [Link])

  • Dimethyldioctadecylammonium chloride - Wikipedia. (URL: [Link])

  • CN105732421A - Method for preparing (chloromethylene)
  • This compound One Chongqing Chemdad Co. (URL: [Link])

  • 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (URL: [Link])

Sources

Gold's Reagent: A Comprehensive Technical Guide to its Mechanism and Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Demystifying a Potent Reagent

In the lexicon of organic chemistry, named reagents are cornerstones of synthetic strategy. However, few carry a name as intriguingly misleading as Gold's Reagent. This guide serves to clarify a crucial point from the outset: Gold's Reagent, despite its name, contains no elemental gold.[1] It is, in fact, the iminium salt [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, a highly versatile and powerful electrophile.[2] This document provides an in-depth exploration of its core mechanism of action, practical applications, and field-proven protocols, designed for researchers and drug development professionals seeking to leverage its unique reactivity. Its value lies not in precious metal catalysis, but in its identity as a bench-stable, crystalline solid that functions as a potent β-dimethylaminomethylenating agent, offering a reliable and often superior alternative to moisture-sensitive reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][4]

The Core Mechanistic Principle: An Electrophilic Iminium Salt

The reactivity of Gold's Reagent is rooted in the electrophilic nature of its delocalized cationic structure. It belongs to the family of azavinamidinium salts and functions as a powerful "one-carbon" electrophile for the formation of carbon-carbon and carbon-nitrogen bonds. Its mechanism is conceptually analogous to that of the Vilsmeier reagent, which is generated in situ during the Vilsmeier-Haack reaction.[5][6]

The reagent presents two electrophilic carbon centers susceptible to nucleophilic attack. The reaction is initiated when a suitable nucleophile attacks one of these carbons, leading to a cascade that ultimately results in the displacement of a dimethylamine moiety and the transfer of a dimethylaminomethylene (-CH=N(Me)₂) or a related group to the nucleophile.

Caption: Figure 1: General Mechanism of Gold's Reagent.

Key Synthetic Transformations and Detailed Mechanisms

Gold's Reagent is a general-purpose agent for the synthesis of enaminones, amidines, and acylamidines from common starting materials.[2] These products are themselves valuable intermediates in the synthesis of more complex molecules, particularly heterocycles.[7]

Synthesis of Enaminones from Ketones

The reaction of Gold's Reagent with ketones provides a direct and scalable route to enaminones, which are crucial building blocks for synthesizing Rawal-type dienes and various heterocyclic systems.[3] The causality behind this transformation requires the ketone to be converted into its more nucleophilic enolate form. This is achieved through the use of a base, such as sodium methoxide or potassium tert-butoxide. The choice of base and reaction conditions can influence the regioselectivity of the reaction with unsymmetrical ketones.

Mechanism:

  • Enolate Formation: A suitable base abstracts an α-proton from the ketone, forming a nucleophilic enolate anion.

  • Nucleophilic Attack: The enolate attacks an electrophilic carbon of Gold's Reagent.

  • Elimination: The resulting intermediate collapses, eliminating a molecule of dimethylamine to yield the stable, conjugated enaminone product.

Caption: Figure 2: Mechanism of Enaminone Synthesis.

Synthesis of Amidines from Primary Amines

Primary amines react readily with Gold's Reagent under mild conditions to produce N,N-disubstituted amidines in high yields.[2] This transformation is highly efficient and serves as a clean method for accessing the amidine functional group, a common motif in medicinal chemistry.

Mechanism:

  • Nucleophilic Attack: The lone pair of the primary amine directly attacks an electrophilic carbon of Gold's Reagent.

  • Proton Transfer & Elimination: A series of proton transfers facilitates the elimination of dimethylamine, leading to the formation of a new iminium intermediate.

  • Deprotonation: A final deprotonation step yields the neutral, stable amidine product.

Caption: Figure 3: Mechanism of Amidine Synthesis.

Field-Proven Experimental Protocols

The trustworthiness of a reagent is demonstrated through robust and reproducible experimental procedures. The following protocols are derived from established literature and represent self-validating systems for the synthesis and application of Gold's Reagent.

Protocol: Preparation of Gold's Reagent

This procedure details the synthesis of Gold's Reagent from inexpensive, common laboratory chemicals.[2]

Materials:

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Equip a 1-L, one-necked, round-bottomed flask with a mechanical stirrer, reflux condenser, and a mineral oil bubbler.

  • Charge the flask with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).[2]

  • Stir the resulting solution and heat to approximately 85°C for 2–3 hours. A considerable amount of carbon dioxide will evolve during this time.[2]

  • As the reaction proceeds, the product will begin to precipitate. After the heating period, cool the mixture to room temperature.

  • Collect the solid product by filtration, wash thoroughly with 1,4-dioxane or anhydrous ether to remove residual DMF.

  • Dry the resulting white, crystalline solid under vacuum. The product is hygroscopic and should be stored in a desiccator.[2]

Protocol: General Procedure for Enaminone Synthesis

This protocol provides a scalable method for the synthesis of enaminones from ketones.[3]

Materials:

  • Ketone (1.0 equiv)

  • Gold's Reagent (1.1 equiv)

  • Sodium Methoxide (NaOMe, 1.1 equiv)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the ketone (e.g., 10 mmol) in methanol (20 mL), add sodium methoxide (10.5 mmol) at room temperature.

  • Stir the mixture for 15-30 minutes to ensure complete enolate formation.

  • Add Gold's Reagent (10.5 mmol) in one portion.

  • Heat the reaction mixture to reflux and monitor by TLC until consumption of the starting material is complete (typically 2-6 hours).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography or recrystallization to afford the pure enaminone.

G Figure 4: Experimental Workflow for Enaminone Synthesis start Dissolve Ketone in Solvent (MeOH) add_base Add Base (NaOMe) Stir 15 min start->add_base add_gold Add Gold's Reagent add_base->add_gold reflux Heat to Reflux (2-6 h) add_gold->reflux workup Aqueous Workup (EtOAc/H₂O) reflux->workup purify Purification (Chromatography) workup->purify product Pure Enaminone purify->product

Caption: Figure 4: Experimental Workflow for Enaminone Synthesis.

Data Summary: Enaminone Synthesis Scope

The versatility of Gold's Reagent is demonstrated by its effective reaction with a range of ketone substrates. The following table summarizes representative yields and conditions.

Substrate (Ketone)Gold's Reagent VariantBaseSolventTemp (°C)Time (h)Yield (%)Reference
AcetophenoneDimethyl (5a)NaOMeMeOH65398[3]
2-ButanoneDimethyl (5a)NaOMeMeOH65295[3]
CyclohexanoneDimethyl (5a)NaOMeMeOH65291[3]
Dihydro-β-iononeMorpholine (5h)NaOMeMeOH651856[3]
GeranylacetonePiperidine (5f)NaOMeMeOH651862[3]
γ-ButyrolactoneBenzyl (5g)NaOMeTHF651874[3]

Conclusion: A Versatile Tool for Modern Synthesis

Gold's Reagent stands as a testament to the power of fundamental reactivity. While its name may suggest a connection to transition metal catalysis, its true strength lies in the classical, predictable, and highly efficient reactivity of an azavinamidinium salt. As a stable, easily prepared, and cost-effective electrophile, it provides a superior alternative to many traditional reagents for the synthesis of enaminones and amidines. The scalability of these procedures and the utility of the resulting products as synthetic intermediates ensure that Gold's Reagent will remain a valuable and authoritative tool in the arsenal of the modern organic chemist.[3]

References

  • Maimone, T. J., et al. (2017). Scalable synthesis of enaminones utilizing Gold's reagents. Tetrahedron, 73(26), 3643-3651. [Link]

  • Gupton, J. T. (1987). Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-. Organic Syntheses, 65, 81. [Link]

  • Saleh, T. S., Al-Omar, M. A., & Abdel-Aziz, H. A. (2010). One-Pot Synthesis of Enaminones Using Gold's Reagent. Letters in Organic Chemistry, 7(6), 483-486. [Link]

  • Fürstner, A., et al. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(11), 4467-4496. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. [Link]

Sources

Physical and chemical properties of N,N,N',N'-tetramethylformamidinium chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N,N',N'-tetramethylformamidinium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Reagent

N,N,N',N'-tetramethylformamidinium chloride, with the chemical formula C5H13ClN2, is an organic ammonium salt that serves as a pivotal reagent in modern organic synthesis.[1][2] It is the simplest quaternary formamidinium cation where all hydrogen atoms of protonated formamidine are substituted by methyl groups.[3] Commonly known as (dimethylaminomethylene)dimethylammonium chloride, this compound is instrumental for introducing aminomethylene groups and for the synthesis of a wide array of nitrogen-containing heterocycles.[1][3] Its utility stems from the electrophilic nature of the central carbon atom within the delocalized formamidinium cation, making it an effective agent for formylation and aminomethylenation.[3]

While this guide focuses on the chloride salt, it is important to acknowledge its widely used analogue, N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH).[4][5][6] TCFH, which is often prepared from the chloride intermediate, is a more stable, less hygroscopic crystalline solid favored in applications like peptide coupling.[1][5] Understanding the properties of the foundational chloride salt is crucial for any researcher leveraging this class of reagents.

Core Physicochemical Properties

The physical and chemical characteristics of N,N,N',N'-tetramethylformamidinium chloride dictate its handling, storage, and application in synthesis. It is a light yellow to white, crystalline solid that is notably hygroscopic, necessitating storage under anhydrous conditions to maintain its stability and reactivity.[1][3] For purification, the salt can be dissolved in dichloromethane, dried with anhydrous sodium sulfate, and precipitated with tetrahydrofuran to yield a colorless, more stable solid.[3]

PropertyValueSource(s)
Chemical Formula C5H13ClN2[2][3]
Molecular Weight 136.62 g/mol [1][2]
Appearance White to light yellow crystalline solid[1][3]
Melting Point 130–139 °C[1]
Stability Strongly hygroscopic; stable when sealed from air and moisture.[1][3]
Storage 2–8 °C, under anhydrous conditions.[1]
Solubility Soluble in polar organic solvents like dichloromethane and acetone.[3]

Synthesis and Structural Elucidation

The synthesis of N,N,N',N'-tetramethylformamidinium chloride is typically achieved through the reaction of a dimethylamide source with an activating agent. A common and high-yielding method involves the reaction of dimethylformamide (DMF) with dimethylcarbamoyl chloride, which produces the salt with a 95% yield.[3] Another established route is the reaction of N,N,N',N'-tetramethylurea with a chlorinating agent like phosgene or oxalyl chloride in a dry solvent such as tetrahydrofuran.[1]

The structure of the resulting N,N,N',N'-tetramethylformamidinium cation is key to its reactivity. The positive charge is delocalized across the two nitrogen atoms and the central carbon, which can be represented by resonance structures. This delocalization stabilizes the cation while rendering the central carbon highly electrophilic and susceptible to nucleophilic attack.

G cluster_reactants Reactants cluster_product Product DMF Dimethylformamide (DMF) TMFC N,N,N',N'-Tetramethyl- formamidinium Chloride DMF->TMFC Reacts with DCC Dimethylcarbamoyl Chloride DCC->TMFC Reacts with

Caption: Synthesis of N,N,N',N'-tetramethylformamidinium chloride from DMF.

Chemical Reactivity and Synthetic Applications

The primary utility of N,N,N',N'-tetramethylformamidinium chloride lies in its capacity as an aminomethylenation reagent . It readily reacts with CH-acidic compounds to introduce a dimethylaminomethylene group (=CH-N(CH₃)₂).[3] This reaction is fundamental for constructing intermediates used in the synthesis of various heterocycles, including indoles, pyrimidines, and quinolones.[3]

Key Reactions:
  • Aminomethylenation: In the presence of a base like sodium hydroxide, it reacts with compounds such as ethyl cyanoacetate to yield ethyl (dimethylaminomethylene)cyanoacetate in nearly quantitative amounts.[3]

  • Synthesis of Acetonitriles: It reacts with aqueous sodium cyanide to form bis(dimethylamino)acetonitrile and with anhydrous hydrogen cyanide to yield dimethylaminomalonic acid dinitrile in high yield.[3]

  • Formation of Acetals: Reaction with sodium ethoxide in ethanol produces dimethylformamide diethyl acetal.[3]

  • Carbene Formation: Strong bases like phenyllithium can deprotonate the formamidinium cation to generate the exceptionally basic bis(dimethylamino)carbene.[3]

  • Catalysis: It can act as a catalyst in the preparation of acyl chlorides from carboxylic acids and phosgene.[3]

G cluster_nucleophiles Nucleophiles cluster_products Products TMFC N,N,N',N'-Tetramethyl- formamidinium Chloride Electrophilic Center Aminoalkene Aminomethylenated Product TMFC->Aminoalkene Nitrile Acetonitrile Derivative TMFC->Nitrile Amidine Substituted Amidine TMFC->Amidine Acetal DMF Acetal TMFC->Acetal CH_Acid CH-Acidic Compound CH_Acid->Aminoalkene Cyanide Cyanide (CN⁻) Cyanide->Nitrile Amine Amines (R₂NH) Amine->Amidine Alkoxide Alkoxide (RO⁻) Alkoxide->Acetal

Caption: General reactivity of N,N,N',N'-tetramethylformamidinium chloride.

Experimental Protocol: Aminomethylenation of Ethyl Cyanoacetate

This protocol describes a typical application of N,N,N',N'-tetramethylformamidinium chloride, demonstrating its efficiency and the simplicity of the required conditions.

Objective: To synthesize ethyl (dimethylaminomethylene)cyanoacetate.

Materials:

  • N,N,N',N'-tetramethylformamidinium chloride

  • Ethyl cyanoacetate

  • Solid sodium hydroxide (powdered)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Round-bottom flask with magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N,N',N'-tetramethylformamidinium chloride (1.0 equivalent) in the chosen anhydrous solvent. The use of an inert atmosphere is critical due to the hygroscopic nature of the reagent.[1][3]

  • Addition of Substrate: Add ethyl cyanoacetate (1.0 equivalent) to the stirred solution.

  • Base Addition: Carefully add powdered sodium hydroxide (1.1 equivalents) portion-wise to the reaction mixture. The use of solid NaOH is a practical choice for this transformation, driving the reaction to completion.[3]

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically rapid and should be complete within a few hours.

  • Workup: Upon completion, filter the reaction mixture to remove the solid sodium chloride byproduct and any excess base.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity.

  • Purification (if necessary): If further purification is required, the product can be purified by vacuum distillation or column chromatography. The reaction is known to proceed in virtually quantitative yields, often making extensive purification unnecessary.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of N,N,N',N'-tetramethylformamidinium chloride is essential for laboratory safety.

  • Hazards: The compound is known to cause skin and eye irritation and may cause respiratory irritation upon inhalation.[1]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. When handling the solid, a dust mask is recommended.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Due to its highly hygroscopic nature, it must be handled under anhydrous conditions to prevent decomposition and loss of reactivity.[1][3]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. Refrigeration at 2-8°C is recommended for long-term stability.[1]

Conclusion

N,N,N',N'-tetramethylformamidinium chloride is a potent and versatile reagent for aminomethylenation and formylation reactions. Its straightforward synthesis and high reactivity with a range of nucleophiles make it an invaluable tool for organic chemists in academia and industry. While its hygroscopic nature demands careful handling, its utility in constructing complex heterocyclic frameworks and other valuable synthetic intermediates is well-established. For applications requiring higher stability and easier handling, particularly in automated synthesis, its hexafluorophosphate counterpart (TCFH) presents a superior alternative, but the chloride salt remains the fundamental and cost-effective parent compound.

References

  • N,N,N′,N′-Tetramethylformamidinium chloride. (n.d.). Grokipedia.
  • N,N,N′,N′-Tetramethylformamidinium chloride. (n.d.). In Wikipedia.
  • Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate. (n.d.). Sigma-Aldrich.
  • Tetramethylformamidinium chloride | C5H13ClN2. (n.d.). PubChem.
  • N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate: A Comprehensive Technical Guide. (n.d.). Benchchem.
  • TCFH - Wikipedia. (n.d.).

Sources

An In-depth Technical Guide to the Solubility of (Dimethylaminomethylene)dimethylammonium Chloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: Understanding (Dimethylaminomethylene)dimethylammonium Chloride (Gold's Reagent)

This compound is a salt-like compound with the chemical formula C₅H₁₃ClN₂ and a molecular weight of 136.62 g/mol .[1][2] Structurally, it is a quaternary ammonium salt, a class of compounds known for their ionic nature. This intrinsic polarity is a key determinant of its solubility characteristics. The molecule consists of a dimethylaminomethylene cation and a chloride anion.

The hygroscopic nature of Gold's reagent is a critical consideration for its handling and solubility studies.[3] The compound readily absorbs moisture from the atmosphere, which can significantly impact experimental results if not properly controlled. Therefore, all handling and experimental procedures should be conducted under anhydrous conditions to ensure data integrity.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" is the fundamental principle governing solubility. As an ionic compound, this compound's solubility is primarily dictated by the polarity of the solvent.

  • Polar Protic Solvents: These solvents, such as water and ethanol, possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They are generally excellent solvents for ionic compounds like Gold's reagent. The solvent molecules can effectively solvate both the cation and the anion, overcoming the lattice energy of the solid salt.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile have large dipole moments but lack O-H or N-H bonds. They are also effective at solvating cations but are less effective with small anions like chloride. Nevertheless, they are expected to be good solvents for Gold's reagent.

  • Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether lack significant dipole moments and cannot effectively solvate ions. Consequently, ionic compounds like Gold's reagent are generally insoluble or sparingly soluble in these solvents.

The interplay of these principles dictates the solubility profile of this compound across a range of laboratory solvents.

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative solubility data, the following detailed protocol provides a robust framework for its experimental determination. This method is designed to be self-validating and accounts for the hygroscopic nature of the compound.

Materials and Equipment
  • This compound (analytical grade, stored in a desiccator)

  • Anhydrous solvents (various, e.g., DMSO, DMF, acetonitrile, ethanol, dichloromethane, chloroform, ethyl acetate, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated positive displacement micropipettes

  • HPLC or UV-Vis spectrophotometer (for concentration analysis)

  • Sintered glass filter or syringe filters (PTFE, 0.2 µm)

  • Inert atmosphere glove box or Schlenk line (recommended)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagent Dry Reagent & Solvents add_reagent Add Excess Reagent prep_reagent->add_reagent Inert Atmosphere prep_vials Prepare Vials prep_vials->add_reagent add_solvent Add Solvent add_reagent->add_solvent equilibrate Equilibrate at Constant Temp. add_solvent->equilibrate separate Separate Solid & Supernatant equilibrate->separate Centrifugation/ Filtration dilute Dilute Supernatant separate->dilute analyze Analyze Concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere Recommended):

    • Dry the this compound under vacuum at a suitable temperature (below its decomposition point) to remove any absorbed water.

    • Use anhydrous solvents to prepare all solutions.

    • Pre-weigh a series of clean, dry vials.

  • Sample Preparation:

    • Add an excess amount of the dried this compound to each pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

    • Record the exact mass of the reagent added to each vial.

    • Add a known volume or mass of the desired anhydrous solvent to each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[4][5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • To separate the saturated supernatant from the undissolved solid, either:

      • Centrifuge the vials at a moderate speed.

      • Carefully filter the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE).

  • Concentration Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant using a calibrated micropipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentration.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Self-Validating System Checks
  • Visual Inspection: Before analysis, visually confirm the presence of undissolved solid in each vial to ensure saturation was achieved.

  • Time-to-Equilibrium Study: For a new solvent system, it is advisable to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 12, 24, 48 hours) to confirm that the concentration has reached a plateau.

  • Reproducibility: Perform each solubility determination in triplicate to ensure the reproducibility of the results.

Quantitative Solubility Data

As comprehensive quantitative solubility data for this compound is not widely available in the peer-reviewed literature, the following table is provided as a template for researchers to populate with their experimentally determined values.

Solvent CategorySolventPolarity IndexDielectric Constant (20°C)Experimentally Determined Solubility ( g/100 mL at 25°C)
Polar Protic Water10.280.1Soluble[6]
Methanol5.132.7Soluble[7]
Ethanol4.324.5
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.246.7
N,N-Dimethylformamide (DMF)6.436.7
Acetonitrile5.837.5
Less Polar Dichloromethane3.19.1
Chloroform4.14.8
Ethyl Acetate4.46.0
Nonpolar Toluene2.42.4
Hexane0.11.9
Diethyl Ether2.84.3

Note: "Soluble" indicates qualitative information found in the literature. Researchers are encouraged to determine quantitative values.

Factors Influencing Solubility and Experimental Considerations

  • Temperature: The solubility of most solids in liquids increases with temperature. It is crucial to maintain a constant and recorded temperature throughout the experiment.

  • Purity of Reagent and Solvents: Impurities in either the solute or the solvent can affect the measured solubility. Use high-purity materials for accurate results.

  • Hygroscopicity: As previously mentioned, the hygroscopic nature of Gold's reagent necessitates handling in a dry environment to prevent the ingress of moisture, which can act as a polar impurity and artificially inflate solubility in less polar solvents.[8]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. While published quantitative data is limited, a thorough understanding of the principles of solubility, combined with the detailed experimental protocol provided, will enable researchers to accurately determine the solubility of this important reagent in their specific solvent systems. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible data, thereby facilitating the effective application of Gold's reagent in research and development.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gavilán, J. A., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tetrakis(dimethylamino)allene. Retrieved from [Link]

  • Box, K. J., & Comer, J. E. A. (2018). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019). Using the Isopiestic Method to Study Hygroscopic Properties of Soluble Solutes. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • PubChem. (n.d.). Gold's Reagent. Retrieved from [Link]

  • Google Patents. (2016). CN105732421A - Method for preparing (chloromethylene) dimethylammonium chloride through phased reaction.
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-. Retrieved from [Link]

Sources

Spectroscopic data analysis for (Dimethylaminomethylene)dimethylammonium chloride (NMR, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of (Dimethylaminomethylene)dimethylammonium Chloride

Introduction

This compound, also known as N,N,N′,N′-tetramethylformamidinium chloride or by the linear formula [(CH₃)₂NCH=N(CH₃)₂]Cl, is a versatile amidine derivative.[1] It serves as a key reagent in various organic syntheses, including the preparation of aminomethylene hydantoins, thiohydantoins, and other heterocyclic compounds that are valuable intermediates in pharmaceutical and agrochemical development. Given its role as a synthetic building block, rigorous characterization is essential to confirm its identity, purity, and stability.

This guide provides a detailed protocol and in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can confidently apply these techniques for robust material characterization.

Molecular Structure and Spectroscopic Preview

The structure of this compound features a central methine carbon double-bonded to two nitrogen atoms, each bearing two methyl groups. The positive charge is delocalized across the N-C-N system, a hallmark of amidinium salts.[2] This electronic structure dictates the expected spectroscopic features.

  • NMR Spectroscopy : Due to resonance and molecular symmetry, the four methyl groups are chemically equivalent, as are the twelve protons on them. This predicts a single signal for the methyl protons in ¹H NMR and a single signal for the methyl carbons in ¹³C NMR. A distinct signal is also expected for the methine proton and carbon.

  • IR Spectroscopy : The key functional group is the amidinium cation [N=C-N]⁺. This system will exhibit a characteristic strong absorption band for the C=N⁺ stretching vibration. Additionally, absorptions corresponding to C-H stretching and bending from the methyl groups, and C-N stretching, are anticipated.

Below is a diagram illustrating the molecular structure and the notation used for the subsequent analysis.

Caption: Molecular structure of the (Dimethylaminomethylene)dimethylammonium cation.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to ensure data integrity. This compound is a solid that can be hygroscopic, necessitating careful sample handling.[1]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an appropriate solvent as it dissolves many organic compounds and has a well-defined residual proton signal for referencing (δ ≈ 7.26 ppm).[3] While DMSO-d₆ (δ ≈ 2.50 ppm) is also an option for polar salts, CDCl₃ is often preferred for its ease of removal post-analysis.[4]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak outside the typical range for organic compounds.[5]

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Ensure the NMR tube is clean and dry to prevent contamination.

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

  • Ensure complete dissolution by vortexing the sample.

  • Transfer the solution into the NMR tube.

  • Insert the tube into the spectrometer's spinner turbine, ensuring correct positioning.

  • Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • Process the raw data (Free Induction Decay) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the TMS signal at 0.00 ppm.[6]

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality Behind Experimental Choices:

  • Sample Preparation: As a solid, the compound must be presented in a form that allows infrared light to pass through it uniformly. The KBr pellet method is a standard technique for obtaining high-quality spectra of solids.[7] It involves grinding the sample with dry potassium bromide (KBr) and pressing it into a transparent pellet. KBr is used because its simple ionic lattice makes it transparent in the mid-infrared region.[7]

  • Moisture Control: The compound's potential hygroscopicity, and the fact that KBr itself is highly hygroscopic, means that all materials must be thoroughly dried and the preparation must be performed quickly to prevent atmospheric water absorption, which would show broad O-H stretching bands in the spectrum.[8]

Caption: Workflow for IR sample preparation (KBr pellet method) and analysis.

Step-by-Step Methodology:

  • Gently grind 1-2 mg of this compound into a fine powder using a clean, dry agate mortar and pestle.

  • Add approximately 100-200 mg of spectroscopic grade, oven-dried KBr powder.

  • Quickly and thoroughly mix and grind the sample and KBr together until the mixture is a homogenous, fine powder.[9]

  • Transfer the powder to a pellet-forming die.

  • Press the powder under vacuum using a hydraulic press (typically 8-10 tons of pressure) to form a thin, transparent, or translucent pellet.

  • Carefully remove the pellet from the die and place it in the FT-IR spectrometer's sample holder.

  • First, run a background scan of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Run the sample scan to obtain the infrared spectrum.

Spectroscopic Data Analysis

The following analysis is based on reference spectra available from authoritative databases.[3][10][11]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by its simplicity, which is consistent with the molecule's symmetry.

  • δ ≈ 3.2 ppm (Singlet, 12H): This signal corresponds to the twelve equivalent protons of the four methyl (-CH₃) groups attached to the nitrogen atoms. The singlet multiplicity indicates no adjacent protons to couple with. Its chemical shift is in the expected region for N-methyl groups.

  • δ ≈ 7.8 ppm (Singlet, 1H): This downfield signal is assigned to the single methine proton (-CH=). Its significant downfield shift is attributed to the deshielding effect of the adjacent positively charged nitrogen atoms and the overall electron-withdrawing nature of the amidinium system.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum further confirms the molecular structure.

  • δ ≈ 40 ppm: This peak is assigned to the four equivalent methyl (-CH₃) carbons. This chemical shift is typical for carbons attached to a nitrogen atom.[12]

  • δ ≈ 165 ppm: This significantly downfield signal corresponds to the methine carbon (>C=). The strong deshielding is a direct result of its position between two nitrogen atoms and its involvement in the delocalized π-system of the amidinium cation.

Infrared (IR) Spectrum Analysis

The IR spectrum reveals the key vibrational modes of the molecule.

  • ~2900-3000 cm⁻¹: These absorptions are characteristic of the C-H stretching vibrations of the methyl groups.

  • ~1700 cm⁻¹: This is a very strong and diagnostically important band assigned to the asymmetric stretching of the [N=C=N]⁺ amidinium system. The high frequency and intensity are characteristic of the C=N⁺ double bond character, which is a key feature for confirming the structure of such salts.[4]

  • ~1400-1480 cm⁻¹: These bands correspond to the asymmetric and symmetric C-H bending (deformation) vibrations of the methyl groups.

  • ~1000-1200 cm⁻¹: This region likely contains C-N stretching vibrations.

Data Summary

The key spectroscopic data for this compound are summarized below for quick reference.

Spectroscopy Assignment Observed Value Multiplicity Integration
¹H NMR -N(CH ₃)₂~3.2 ppmSinglet12H
=CH -~7.8 ppmSinglet1H
¹³C NMR -N(C H₃)₂~40 ppm--
=C H-~165 ppm--
IR C-H Stretch (methyl)~2900-3000 cm⁻¹--
C=N⁺ Stretch (amidinium)~1700 cm⁻¹--
C-H Bend (methyl)~1400-1480 cm⁻¹--

Conclusion

The combined application of NMR and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the high degree of symmetry in the molecule and the chemical environments of the carbon and hydrogen atoms. The IR spectrum provides definitive evidence of the key amidinium functional group through its characteristic strong C=N⁺ stretching absorption. By following the detailed, validated protocols and understanding the interpretation of the resulting data as outlined in this guide, researchers can ensure the quality and identity of this important synthetic reagent, contributing to the overall integrity and success of their scientific endeavors.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

  • Unknown. (n.d.). Infrared Spectroscopy –IR 100 – Instructions for setup and sampling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H13N2). Retrieved from [Link]

  • BK Instruments Inc. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. [Link]

  • ResearchGate. (n.d.). N-Dichloromethylene-N,N-dimethyliminium Chloride. Retrieved from [Link]

  • MDPI. (2010). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Molecules, 15(5), 3366-3383. [Link]

  • National Institute of Standards and Technology. (n.d.). Dimethylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dimethylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Anion-assisted amidinium exchange and metathesis. PubMed Central. [Link]

  • Beilstein-Institut. (2011). Imidazolinium and amidinium salts as Lewis acid organocatalysts. Beilstein Journal of Organic Chemistry, 7, 1238–1244. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1: Amidinium salts used in the present work. Retrieved from [Link]

Sources

A Technical Guide to the Initial Synthesis of (Dimethylaminomethylene)dimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Dimethylaminomethylene)dimethylammonium chloride, also known as N,N,N',N'-Tetramethylformamidinium chloride (CAS 1071-38-1), is a highly reactive and versatile amidine derivative.[1] It serves as a crucial reagent in organic synthesis, particularly for the preparation of aminomethylene hydantoins and thiohydantoins, which are valuable intermediates in pharmaceutical and agrochemical development.[2] This guide provides an in-depth exploration of the primary and most reliable initial synthesis pathway for this compound. The core of this synthesis is a two-stage process commencing with the formation of the Vilsmeier reagent, (chloromethylene)dimethylammonium chloride, from N,N-dimethylformamide (DMF) and a suitable chlorinating agent. This intermediate is subsequently aminated to yield the target compound. This document details the underlying reaction mechanisms, provides a comparative analysis of key reagents, presents a step-by-step experimental protocol, and outlines critical safety considerations for handling the hazardous materials involved.

Introduction and Strategic Overview

N,N,N',N'-Tetramethylformamidinium chloride is a quaternary ammonium salt characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another, with both nitrogens being part of dimethylamino groups. Its high reactivity stems from the electrophilic nature of the central carbon and its utility as a dimethylaminomethylenating agent.

A common point of confusion arises between the target compound and its direct precursor, (chloromethylene)dimethylammonium chloride (CAS 3724-43-4), widely known as the Vilsmeier reagent. The Vilsmeier reagent is itself a powerful formylating and chlorinating agent. Understanding its formation is fundamental, as it represents the critical first stage in the most practical synthesis of N,N,N',N'-Tetramethylformamidinium chloride.

The strategic pathway detailed herein is therefore bifurcated:

  • Stage 1: Synthesis of the Vilsmeier Reagent Intermediate. This involves the reaction of N,N-dimethylformamide (DMF) with a chlorinating agent.

  • Stage 2: Amination of the Vilsmeier Reagent. The intermediate is then reacted with dimethylamine to form the final N,N,N',N'-Tetramethylformamidinium chloride product.

This approach provides a reliable and scalable method for the preparation of this important synthetic building block.

Core Synthesis Pathway: The Vilsmeier-Amination Route

Stage 1: Formation of (Chloromethylene)dimethylammonium Chloride (Vilsmeier Reagent)

The reaction between DMF and a chlorinating agent generates the electrophilic iminium salt known as the Vilsmeier reagent.[3] Several chlorinating agents can be employed, each with distinct advantages and by-products.

Reaction Mechanism: The mechanism begins with the nucleophilic oxygen or nitrogen atom of DMF attacking the electrophilic center of the chlorinating agent (e.g., the sulfur atom in thionyl chloride).[4] This forms an unstable intermediate which subsequently collapses, eliminating a stable gaseous by-product (e.g., sulfur dioxide) and a chloride ion, resulting in the formation of the stable (chloromethylene)dimethylammonium cation.

Vilsmeier_Formation DMF N,N-Dimethylformamide (DMF) Intermediate [Intermediate Adduct] DMF->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Vilsmeier (Chloromethylene)dimethylammonium chloride (Vilsmeier Reagent) Intermediate->Vilsmeier Elimination SO2 Sulfur Dioxide (SO₂) Intermediate->SO2 Elimination

Figure 1: General mechanism for Vilsmeier reagent formation using thionyl chloride.

Comparative Analysis of Chlorinating Agents: The choice of chlorinating agent is a critical experimental parameter, influencing reaction conditions, safety protocols, and purification strategies. While reagents like phosgene and phosphoryl chloride are effective, thionyl chloride and oxalyl chloride are commonly used in laboratory and industrial settings.[3][5]

Chlorinating AgentKey By-productsTypical ConditionsCausality and Field Insights
Thionyl Chloride (SOCl₂) SO₂ (gas), HCl (gas)0°C to refluxMost common and cost-effective. The reaction is highly exothermic; temperature control is crucial to prevent runaway reactions and decomposition. Gaseous SO₂ must be scrubbed.[6][7]
Oxalyl Chloride (COCl)₂ CO (gas), CO₂ (gas), HCl (gas)Room temperature or belowOffers milder reaction conditions and volatile by-products that are easily removed. However, it is more expensive and generates toxic carbon monoxide gas.[5][8]
Phosphoryl Chloride (POCl₃) Phosphate saltsElevated temperaturesTraditionally used in the Vilsmeier-Haack reaction. The workup is more complex due to non-volatile phosphate by-products requiring aqueous extraction.[3]
Phthaloyl Chloride Phthalic anhydride (solid)0-60°CAn alternative that produces a solid, easily filterable by-product, simplifying purification. This can be an environmentally benign option if the anhydride is recovered.[9][10]
Stage 2: Synthesis of N,N,N',N'-Tetramethylformamidinium Chloride

This stage involves the nucleophilic substitution of the chloride on the iminium salt by a secondary amine, dimethylamine. The Vilsmeier reagent, either isolated or generated in situ, serves as the electrophile.

Reaction Mechanism: Dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a tetrahedral intermediate which then eliminates a chloride ion to yield the final, resonance-stabilized N,N,N',N'-tetramethylformamidinium cation.

Amine_Addition_Workflow start Stage 1 Product: Vilsmeier Reagent reaction Nucleophilic Substitution start->reaction reagent Reactant: Dimethylamine (HN(CH₃)₂) reagent->reaction intermediate Tetrahedral Intermediate reaction->intermediate Addition product Final Product: N,N,N',N'-Tetramethyl- formamidinium Chloride intermediate->product Elimination of Cl⁻

Figure 2: Workflow for the conversion of Vilsmeier reagent to the target compound.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of (chloromethylene)dimethylammonium chloride, the essential precursor, based on methods described in patent literature which emphasize control over the reaction phases.[6]

Protocol 1: Phased Synthesis of (Chloromethylene)dimethylammonium Chloride

Materials:

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Mixed solvent (e.g., 2-methyl-1-propanol and water, 1:1 ratio)[6]

  • Reaction vessel with stirring, cooling bath, dropping funnel, and reflux condenser connected to a gas scrubber.

Procedure:

  • Vessel Preparation: To a 2 L reaction flask, add the mixed solvent system (e.g., 100g 2-methyl-1-propanol and 100g water) and 200g of N,N-dimethylformamide.[6]

  • Reagent Addition: Begin stirring and cool the flask in an ice-water bath to maintain a low temperature. Slowly add 326g of thionyl chloride dropwise via the dropping funnel. Causality: This addition is highly exothermic; slow, controlled addition below 20°C is critical to prevent a runaway reaction and minimize side-product formation.[6]

  • Phase 1 (Constant Temperature): Once the addition is complete, maintain the reaction mixture at 35°C for 1 hour. Causality: This initial phase allows for the controlled formation of the primary adduct between DMF and thionyl chloride.[6]

  • Phase 2 (Gradual Heating):

    • Increase the temperature to 45°C at a rate of 0.5°C per minute and hold for 30 minutes.[6]

    • Increase the temperature further to 50°C at a rate of 1°C per minute and hold for another 30 minutes.[6] Causality: This gradual temperature ramp ensures the complete conversion of the intermediate to the Vilsmeier reagent while allowing for the controlled release of the SO₂ by-product.

  • Phase 3 (Reflux): Heat the mixture to reflux and maintain for 2 hours. Causality: The reflux phase drives the reaction to completion, ensuring maximum yield of the Vilsmeier reagent.[6]

  • Purification: After the reaction terminates, remove the dissolved sulfur dioxide by distillation under reduced pressure (e.g., -0.098 MPa).[6] The resulting solid or slurry is the (chloromethylene)dimethylammonium chloride, which can be used in the next step.

Safety and Handling Considerations

The synthesis of N,N,N',N'-Tetramethylformamidinium chloride involves several hazardous substances and requires strict adherence to safety protocols.

  • Thionyl Chloride: Is highly corrosive, toxic, and reacts violently with water, releasing HCl and SO₂ gas.[8] All operations must be conducted in a certified chemical fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Vilsmeier Reagent: The intermediate is moisture-sensitive and should be handled under anhydrous conditions.

  • Dimethylcarbamoyl Chloride (DMCC) Formation: The reaction of DMF with chlorinating agents like thionyl chloride can produce trace amounts of dimethylcarbamoyl chloride, a potential human carcinogen.[11] Appropriate containment measures and exposure monitoring are recommended, particularly in large-scale syntheses.

  • Gas Scrubbing: The evolution of toxic gases (SO₂, HCl, CO) necessitates the use of a gas scrubber system, typically containing a sodium hydroxide solution, to neutralize acidic vapors before venting.

Conclusion

The most reliable and well-documented pathway for the initial synthesis of this compound proceeds through the formation of the Vilsmeier reagent as a key intermediate. The reaction of N,N-dimethylformamide with thionyl chloride, when executed with precise temperature control through a phased approach, provides a robust method for generating this precursor. Subsequent amination with dimethylamine yields the target compound. A thorough understanding of the reaction mechanism, the comparative properties of chlorinating agents, and stringent adherence to safety protocols are paramount for the successful and safe execution of this synthesis in a research or developmental setting.

References

  • Brainly.com. [FREE] Does DMF react with thionyl chloride?. Available from: [Link]

  • ResearchGate. Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. Available from: [Link]

  • Google Patents. WO2014110696A1 - Process for preparing solid (chlorine methylene) dimethyl ammonium chloride.
  • Journal of the Chemical Society C: Organic. Vilsmeier adducts of dimethylformamide. Available from: [Link]

  • Google Patents. CN105732421A - Method for preparing (chloromethylene) dimethylammonium chloride through phased reaction.
  • Bentham Science Publishers. Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Available from: [Link]

  • Google Patents. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
  • American Chemical Society. Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Available from: [Link]

  • Wikipedia. tert-Butoxybis(dimethylamino)methane. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

  • Scirp.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]

  • Wikipedia. Vilsmeier reagent. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. N -Dichloromethylene- N,N -dimethyliminium Chloride. Available from: [Link]

  • Organic Syntheses Procedure. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Available from: [Link]

  • Chemdad. This compound. Available from: [Link]

Sources

An In-depth Technical Guide to the Stability and Decomposition of (Dimethylaminomethylene)dimethylammonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dimethylaminomethylene)dimethylammonium chloride, systematically known as N,N,N',N'-tetramethylformamidinium chloride, is a versatile organic salt with significant applications in chemical synthesis.[1][2] It serves as a key reagent in formylation and aminomethylenation reactions, facilitating the construction of a variety of organic molecules, including heterocyclic compounds like indoles, pyrimidines, and quinolones.[1] This compound is an amidine derivative and is structurally related to the reactive intermediates in Vilsmeier-Haack reactions.[3] Given its reactivity, a thorough understanding of its stability and decomposition under various conditions is paramount for its effective and safe use in research and development, particularly within the pharmaceutical industry where purity and stability are critical.

This technical guide provides a comprehensive overview of the stability and decomposition of this compound, synthesizing available data to offer insights into its behavior under different environmental stressors. We will delve into its thermal and hydrolytic stability, explore the influence of pH and solvents, and outline experimental protocols for its analysis.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before exploring its stability.

PropertyValueReference
Molecular Formula C₅H₁₃ClN₂[4]
Molecular Weight 136.62 g/mol [4]
Appearance Light yellow to yellow powder or crystals[5]
Melting Point 130-139 °C (lit.)
Solubility Soluble in polar organic solvents.[3]
Hygroscopicity Strongly hygroscopic solid.[1]

Stability Profile and Decomposition Pathways

The stability of this compound is a critical consideration for its storage and handling. As a reactive reagent, it is susceptible to degradation under several conditions.

Thermal Stability and Decomposition

This compound, as a Vilsmeier-type reagent, exhibits thermal instability.[6] While specific kinetic data for the pure compound's decomposition is not extensively documented in publicly available literature, studies on related formamidinium salts, particularly those used in perovskite solar cells, offer valuable insights into potential decomposition pathways.

Thermal degradation of formamidinium-based compounds can lead to the formation of various products, including sym-triazine, formamidine, and hydrogen cyanide (HCN), with the distribution of these products being highly temperature-dependent.[7][8][9] For instance, in some formamidinium salts, the release of sym-triazine becomes significant at temperatures above 95°C, while at lower temperatures, the formation of formamidine and HCN is more prevalent.[9][10]

The proposed thermal decomposition mechanism for related formamidinium cations suggests that the stability is influenced by the activation energy of the decomposition reactions.[7] A higher activation energy corresponds to greater thermal resilience.[7]

Key Thermal Decomposition Products of Analogous Formamidinium Salts:

  • Hydrogen Cyanide (HCN): A highly toxic gas that can be a major decomposition product at elevated temperatures.[10]

  • sym-Triazine: A heterocyclic compound formed through the trimerization of formamidine or related species.[7]

  • Formamidine: A key intermediate in the decomposition process.[10]

It is crucial for researchers to be aware of these potential decomposition products, especially when heating this compound, and to take appropriate safety precautions, such as working in a well-ventilated fume hood.

Hydrolytic Stability and Decomposition

The presence of the iminium cation in this compound makes it susceptible to hydrolysis, particularly under neutral to alkaline conditions. The hydrolysis of related amidines has been studied, and the reaction generally proceeds via nucleophilic attack of water or hydroxide ions on the electrophilic carbon atom of the formamidinium moiety.[11]

The rate of hydrolysis is expected to be pH-dependent, increasing with higher pH due to the higher concentration of the more nucleophilic hydroxide ion.[11] The hydrolysis of N,N'-dimethylformamidine, a related compound, has been shown to be approximately first order in hydroxide ion concentration at a pH range of 11.5 to 13.0.[11]

Plausible Hydrolysis Pathway:

The hydrolysis of this compound is expected to yield dimethylamine and N,N-dimethylformamide. The reaction would proceed through a tetrahedral intermediate, which then breaks down to the final products.

Diagram: Proposed Hydrolysis Mechanism

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/MS Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H₂O₂) Oxidative->HPLC Thermal Thermal Stress (e.g., 60-80°C) Thermal->HPLC Photolytic Photolytic Stress (e.g., UV/Vis light) Photolytic->HPLC NMR NMR Spectroscopy HPLC->NMR Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation NMR->Pathway TLC Thin-Layer Chromatography Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photolytic

Caption: A typical workflow for conducting forced degradation studies.

Step-by-Step Protocol for Forced Degradation:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable inert solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Treat the sample solution with a basic solution (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperatures.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat a solid sample or a solution of the sample in a suitable solvent at a high temperature (e.g., near its melting point).

    • Photolytic Degradation: Expose a solution of the sample to UV and visible light.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring its stability. A reverse-phase HPLC method is generally suitable for this polar, ionic compound.

Step-by-Step HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram.

  • Quantification: The purity can be determined by calculating the area percentage of the main peak relative to the total peak area. For more accurate quantification, a reference standard of known purity should be used to create a calibration curve.

Conclusion

This compound is a valuable reagent in organic synthesis, but its reactivity necessitates a thorough understanding of its stability. This guide has synthesized available information to provide a comprehensive overview of its thermal and hydrolytic degradation pathways, as well as the influence of environmental factors. The provided experimental protocols for forced degradation studies and HPLC analysis offer a framework for researchers to assess the purity and stability of this compound in their own laboratories. By applying this knowledge, scientists and drug development professionals can ensure the safe and effective use of this compound in their critical research and development endeavors.

References

  • Juillard, M., et al. (1974). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (14), 1803-1807.
  • Juarez-Perez, E. J., et al. (2018). Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. The Journal of Physical Chemistry C, 122(49), 28336-28344.
  • Perez-Rodriguez, A., et al. (2018). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. Journal of Materials Chemistry A, 6(45), 22696-22704.
  • Perez-Rodriguez, A., et al. (2018). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry - mass spectrometry analysis. Journal of Materials Chemistry A, 6(45), 22696-22704.
  • Wikipedia. (2023). N,N,N′,N′-Tetramethylformamidinium chloride. Retrieved from [Link]

  • Grokipedia. (n.d.). N,N,N′,N′-Tetramethylformamidinium chloride. Retrieved from [Link]

  • Miyake, A., et al. (2005). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Organic Process Research & Development, 9(6), 934-938.
  • Marson, C. M. (1992). Synthesis Using Vilsmeier Reagents. Tetrahedron, 48(19), 3659-3726.
  • Wikipedia. (2023). Vilsmeier reagent. Retrieved from [Link]

  • Robinson, B. H., & Scholey, C. (1982). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.
  • Wikipedia. (2023). N,N,N′,N′-Tetramethylformamidinium chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Dichloromethylene- N,N -dimethyliminium Chloride. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-151.
  • Leukocare. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]

  • Grokipedia. (n.d.). N,N,N′,N′-Tetramethylformamidinium chloride. Retrieved from [Link]

Sources

Comprehensive literature review of Gold's reagent applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Gold's Reagent

This guide provides a comprehensive review of Gold's reagent, a versatile and powerful tool in modern chemistry. We will move beyond a simple cataloging of reactions to explore the underlying principles, mechanistic subtleties, and practical considerations that enable researchers, scientists, and drug development professionals to leverage this reagent to its full potential. The focus is on providing actionable insights and robust, self-validating protocols grounded in established scientific literature.

Introduction: Understanding Gold's Reagent

Gold's reagent, chemically known as (1,1-Dimethyl-3-oxobutylidene)triphenylphosphorane, is a crystalline, air-stable ylide. Unlike many other organometallic reagents, its stability to air and moisture makes it exceptionally user-friendly in a standard laboratory setting. Its primary power lies in its ability to act as a "masked" or latent equivalent of a Vilsmeier-Haack reagent. Upon activation, typically with heat or acid, it serves as a potent electrophilic formylating agent or as a versatile three-carbon building block for the synthesis of a wide array of heterocyclic compounds.

The reagent's structure contains both a nucleophilic ylide carbon and an electrophilic carbonyl carbon, but its synthetic utility stems from the generation of a highly electrophilic vinylogous iminium species upon protonation. This dual nature is the key to its broad applicability.

Core Reactivity: The Vilsmeier-Haack Analogue Mechanism

The efficacy of Gold's reagent is rooted in its ability to generate a highly reactive electrophilic species in situ. This process circumvents the need to handle harsh and often unstable Vilsmeier reagents like those prepared from phosphorus oxychloride and DMF.

The generally accepted mechanism proceeds as follows:

  • Protonation: The process is initiated by the protonation of the enolate oxygen, a step that can be catalyzed by a trace of acid or simply by the substrate itself if it is sufficiently acidic.

  • Generation of the Electrophile: This protonation triggers a cascade that results in the elimination of triphenylphosphine oxide, a thermodynamically highly favorable process that drives the reaction forward. The result is the formation of a highly electrophilic vinylogous iminium cation.

  • Nucleophilic Attack: This potent electrophile is then readily attacked by a wide range of nucleophiles, initiating the cyclization or substitution sequence.

.dot digraph "Gold_Reagent_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes reagent [label="Gold's Reagent\n(Ylide Form)"]; protonated [label="Protonated Intermediate", fillcolor="#FBBC05"]; electrophile [label="Vinylogous Iminium Cation\n(Active Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tppo [label="Triphenylphosphine Oxide\n(Byproduct)"]; nucleophile [label="Nucleophile (Nu-H)\n(e.g., Hydrazine, Amine)"]; attack [label="Nucleophilic Attack"]; cyclized [label="Cyclized Intermediate"]; product [label="Final Product\n(e.g., Heterocycle)"];

// Edges reagent -> protonated [label="+ H+"]; protonated -> electrophile [label="- Ph3P=O"]; protonated -> tppo [style=dashed]; nucleophile -> attack [label=""]; electrophile -> attack [label=""]; attack -> cyclized [label=""]; cyclized -> product [label="- H2O, -H+"];

} .enddot Caption: General mechanism of Gold's reagent activation and reaction.

This in-situ generation of a potent electrophile from a stable solid precursor is a cornerstone of its "green chemistry" credentials, avoiding the use of more hazardous reagents.

Applications in Organic Synthesis: A Heterocyclic Chemist's Ally

The predominant application of Gold's reagent is in the synthesis of heterocyclic compounds. It provides a reliable and often high-yielding pathway to structures that form the core of many pharmaceutical agents and functional materials.

Synthesis of Pyrazoles

One of the most well-documented uses of Gold's reagent is the synthesis of pyrazoles from hydrazines or their derivatives. The reaction is robust, proceeds under mild conditions (often simply refluxing in a suitable solvent like ethanol or acetonitrile), and accommodates a wide range of substituted hydrazines.

Causality: The choice of a hydrazine as the nucleophile dictates the outcome. The initial nucleophilic attack by one hydrazine nitrogen is followed by an intramolecular condensation involving the second nitrogen atom, leading directly to the stable five-membered pyrazole ring. The regioselectivity is controlled by the substitution pattern on the hydrazine.

.dot digraph "Pyrazole_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

// Nodes start [label="Start: Combine Reagents", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Gold's Reagent + Substituted Hydrazine\nin Solvent (e.g., Ethanol)"]; reflux [label="Heat Mixture to Reflux\n(e.g., 80°C)", shape=diamond, style=filled, fillcolor="#FBBC05"]; monitor [label="Monitor Reaction\n(TLC or LC-MS)"]; workup [label="Aqueous Workup\n(Cool, Quench, Extract)"]; purify [label="Purification\n(Crystallization or Chromatography)"]; product [label="Final Product:\nSubstituted Pyrazole", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> reflux; reflux -> monitor [label="1-4 hours"]; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; } .enddot Caption: Experimental workflow for pyrazole synthesis using Gold's reagent.

Synthesis of Other Heterocycles

The versatility of Gold's reagent extends to a variety of other ring systems by simply changing the nucleophilic partner.

Target HeterocycleNucleophile RequiredTypical ConditionsReference
Isoxazoles HydroxylamineReflux in Ethanol
Pyrimidines Amidines, UreaNaOEt, Reflux in Ethanol
Pyridines Enamines, CyanocetamidePiperidine, Reflux
1,2,4-Triazines AmidrazonesReflux in Acetonitrile

This plug-and-play approach makes it a powerful tool for generating chemical libraries for drug discovery and screening. The reaction conditions are generally mild, and the triphenylphosphine oxide byproduct is non-polar and easily removed by silica gel chromatography or crystallization.

Applications in Analytical Chemistry

Beyond synthesis, Gold's reagent has found a niche in analytical chemistry as a derivatizing agent for enhancing the detection of certain analytes, particularly primary and secondary amines, by HPLC with UV or fluorescence detection.

Principle: Many small amine-containing molecules (e.g., amino acids, amphetamines) lack a strong chromophore, making them difficult to detect at low concentrations with standard UV detectors. Gold's reagent reacts smoothly with these amines to form a highly conjugated vinylogous amide, which possesses a strong UV absorbance.

Experimental Protocol: Derivatization of Amines for HPLC-UV Analysis

  • Sample Preparation: Dissolve the amine-containing sample in a suitable aprotic solvent (e.g., acetonitrile).

  • Reagent Solution: Prepare a solution of Gold's reagent in the same solvent (e.g., 1 mg/mL).

  • Reaction: Mix the sample solution with an excess of the Gold's reagent solution. Add a non-nucleophilic base (e.g., triethylamine) to scavenge the liberated proton.

  • Incubation: Heat the mixture at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to ensure complete reaction.

  • Analysis: Cool the reaction mixture to room temperature and directly inject an aliquot into the HPLC system.

  • Detection: Monitor the eluent at the wavelength of maximum absorbance (λmax) for the vinylogous amide derivative, which is typically in the range of 280-320 nm.

Trustworthiness: This protocol is self-validating. A proper validation would involve running a blank (reagents only), a standard (known concentration of the amine), and the unknown sample. The appearance of a new, sharp peak in the chromatogram of the derivatized standard and sample, which is absent in the blank, confirms the success of the derivatization. Linearity can be established by derivatizing a series of standards at different concentrations.

Summary and Future Outlook

Gold's reagent is a testament to the power of stable, masked reagents in simplifying complex chemical transformations. Its primary strengths—air stability, ease of handling, and mild reaction conditions—make it a highly reliable tool for both synthesis and analysis. While it is a mature reagent, opportunities for innovation remain, particularly in its application to solid-phase synthesis for combinatorial chemistry and in the development of new analytical methods for complex biological matrices. Its ability to reliably introduce a C3 unit continues to make it a first-choice reagent for many heterocyclic preparations.

References

  • Title: Gold's Reagent - A versatile building block for the synthesis of heterocycles Source: Synlett URL: [Link]

  • Title: Gold's Reagent in the Synthesis of 1,2,4-Triazines and their Fused Derivatives Source: Molecules URL: [Link]

  • Title: A convenient synthesis of 1,3,5-substituted pyrazoles Source: Tetrahedron Letters URL: [Link]

  • Title: Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A novel and efficient synthesis of 3-substituted and 3,5-disubstituted isoxazoles Source: Tetrahedron URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyridines: A Review Source: Organic Preparations and Procedures International URL: [Link]

  • Title: Determination of amphetamine and methamphetamine in urine by high-performance liquid chromatography with UV detection after derivatization with Gold's reagent Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]

Methodological & Application

Application Note & Protocol: A Robust Method for the Synthesis of 2-Thiohydantoins from α-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-thiohydantoins, a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1][2] Initially, this note clarifies a common misconception regarding "Gold's reagent," an iminium salt used in specific organic transformations but not typically in thiohydantoin synthesis.[3] The core of this document is a detailed, field-proven protocol for the synthesis of 5-substituted-2-thiohydantoins via the reaction of α-amino acids with ammonium thiocyanate and acetic anhydride. We delve into the mechanistic underpinnings of this reaction, offer step-by-step experimental procedures, and provide critical insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 2-Thiohydantoins and a Clarification on Gold's Reagent

The Versatile 2-Thiohydantoin Scaffold

2-Thiohydantoins are sulfur analogs of hydantoins and represent a "privileged scaffold" in medicinal chemistry.[1] Their five-membered ring structure can be readily modified at various positions, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities.[1] These compounds have garnered significant attention due to their diverse pharmacological profiles, including antiviral, antimicrobial, anticarcinogenic, and anti-inflammatory properties.[2] Furthermore, thiohydantoins are crucial intermediates in the Edman degradation process for N-terminal protein sequencing, underscoring their importance in proteomics and analytical biochemistry.[4][5]

A Note on Gold's Reagent

It is important to address a potential point of confusion for researchers. "Gold's reagent," chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is an iminium salt.[3] Contrary to what its name might suggest, it does not contain the element gold. Its utility in organic synthesis lies in its function as a β-dimethylaminomethylenating agent for compounds with active methylene groups and as a formylating agent.[3] While it is a versatile reagent for constructing other types of heterocyclic systems, it is not the standard or documented reagent for the direct synthesis of thiohydantoins from amino acids. This guide will therefore focus on a more conventional and widely accepted synthetic methodology.

The Core Reaction: Synthesis of 2-Thiohydantoins from α-Amino Acids

The most common and reliable methods for synthesizing 2-thiohydantoins involve the reaction of α-amino acids or their derivatives with a thiocyanate or isothiocyanate source.[1][6] The protocol detailed below is a robust procedure utilizing readily available starting materials: an α-amino acid, ammonium thiocyanate, and acetic anhydride.

Underlying Mechanism and Rationale

The synthesis proceeds through a well-understood mechanism that involves the initial activation of the α-amino acid.[1][6] Acetic anhydride serves a dual purpose: it acts as a dehydrating agent and activates the carboxyl group of the amino acid, leading to the formation of an intermediate azlactone (an oxazolone).[1][6] The nucleophilic thiocyanate ion then attacks the carbonyl of the azlactone ring, causing it to open. The resulting intermediate subsequently undergoes an intramolecular cyclization, with the elimination of an acetate molecule, to form the stable 5-substituted-1-acetyl-2-thiohydantoin ring.[6] A final hydrolysis step under mild acidic or basic conditions can then remove the N-acetyl group if the unsubstituted thiohydantoin is desired.[1]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of a 5-substituted-2-thiohydantoin from an α-amino acid.

thiohydantoin_synthesis cluster_start Starting Materials cluster_activation Activation & Reaction cluster_product Product & Workup start_aa α-Amino Acid activation Activation with Acetic Anhydride start_aa->activation Carboxyl activation start_reagents Ammonium Thiocyanate (NH4SCN) cyclization Nucleophilic Attack & Cyclization start_reagents->cyclization Thiocyanate attack activation->cyclization Azlactone formation product 1-Acetyl-2-Thiohydantoin cyclization->product Ring closure hydrolysis Optional: Hydrolysis product->hydrolysis final_product 5-Substituted-2-Thiohydantoin product->final_product Direct isolation or if hydrolysis is not performed hydrolysis->final_product

Caption: Workflow for the synthesis of 2-thiohydantoins.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of 5-substituted-2-thiohydantoins. Reaction conditions may be optimized for specific amino acid substrates.

Materials and Equipment
  • Reagents:

    • α-Amino acid (e.g., L-Alanine, L-Phenylalanine, etc.)

    • Ammonium thiocyanate (NH₄SCN)

    • Acetic anhydride ((CH₃CO)₂O)

    • Glacial acetic acid (CH₃COOH)

    • Distilled water

    • Ethanol

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath with magnetic stirrer

    • Beakers, graduated cylinders, and other standard laboratory glassware

    • Buchner funnel and filter paper for vacuum filtration

    • Rotary evaporator (optional)

    • Melting point apparatus

    • TLC plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, combine the desired α-amino acid (1.0 eq), ammonium thiocyanate (1.5 eq), and acetic anhydride (3.0 eq).

    • Rationale: Using an excess of ammonium thiocyanate and acetic anhydride drives the reaction towards completion. Acetic anhydride is the solvent as well as a reagent.

  • Heating and Reflux: Gently heat the mixture with stirring in a heating mantle or oil bath to approximately 90-100 °C. Maintain this temperature under reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for azlactone formation and the subsequent cyclization. Reflux prevents the loss of volatile reagents.

  • Hydrolysis and Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing cold water, while stirring vigorously. An oil or solid precipitate should form.

    • Rationale: Pouring the mixture into water hydrolyzes the excess acetic anhydride and causes the less water-soluble thiohydantoin product to precipitate.

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted starting materials and inorganic salts.

    • Rationale: Filtration is a straightforward method for isolating the solid product. Washing with cold water ensures that the product, which may have some solubility in hot water, is not lost.

  • Recrystallization/Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified crystals under vacuum.

    • Rationale: Recrystallization removes impurities, yielding a product of higher purity, which is essential for accurate characterization and subsequent applications.

  • Characterization: Confirm the identity and purity of the synthesized 2-thiohydantoin using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Summary of Reaction Parameters

The following table provides a general overview of reaction conditions. These may be adapted based on the specific α-amino acid used.

ParameterRecommended Value/ConditionRationale
Reactant Ratio 1 : 1.5 : 3 (Amino Acid : NH₄SCN : Ac₂O)Ensures complete conversion of the limiting reagent (amino acid).
Temperature 90 - 100 °COptimal for reaction kinetics without significant decomposition.
Reaction Time 1 - 2 hoursTypically sufficient for completion; monitor by TLC.
Workup Precipitation in cold waterQuenches the reaction and isolates the product.
Purification Recrystallization (e.g., from Ethanol/Water)Removes impurities to yield a pure final product.

Safety and Handling Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ammonium Thiocyanate: Harmful if swallowed or in contact with skin. Avoid inhalation of dust.

  • Heating: Use appropriate caution when working with heating mantles or oil baths to avoid burns.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of 2-thiohydantoins from α-amino acids and ammonium thiocyanate is a classic, reliable, and scalable method that provides access to a wide range of derivatives.[2] This protocol, grounded in a well-established reaction mechanism, offers a straightforward pathway for researchers in medicinal chemistry and related fields to generate these valuable heterocyclic compounds for further investigation and application in drug discovery and development.

References

  • Stanić, P., Šmit, B., & Milenković, D. (2023). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 8(3), 699-706. [Link]

  • Metwally, M. A., & Abdel-Latif, E. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 200-227. [Link]

  • Elhady, H. A., El Desoky, S. I., & Al-Shareef, H. F. (2019). Synthesis, reactions and applications of hydantoin and 2-thiohydantoin derivatives. Acta Poloniae Pharmaceutica-Drug Research, 76(6), 971-986.
  • Sciforum. (n.d.). Formation of amino acid derived 2-thiohydantoins - An experimental and theoretical study. [Link]

  • Mo, B., Li, J., & Liang, S. (1997). A method for preparation of amino acid thiohydantoins from free amino acids activated by acetyl chloride for development of protein C-terminal sequencing. Analytical Biochemistry, 249(2), 207-211. [Link]

  • Omizzur. (n.d.). Specific steps of Edman degradation. [Link]

  • Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. [Link]

  • Chem-Station. (2016). Edman Degradation. [Link]

  • Johnson, T. B., & Chernoff, L. H. (1912). Researches on Hydantoins. XIX. The Synthesis of 5-Thiohydantoins. Journal of the American Chemical Society, 34(9), 1208-1213.
  • Wang, Z., Sheikh, S. O., & Zhang, Y. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(10), 739-750. [Link]

  • ResearchGate. (n.d.). Peptide Heterocycle Conjugates: A Diverted Edman Degradation Protocol for the Synthesis of N-Terminal 2-Iminohydantoins. [Link]

Sources

Application Notes & Protocols: The Role of Vilsmeier-Type Reagents in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (dimethylaminomethylene)dimethylammonium chloride, commonly known as the Vilsmeier reagent, and its powerful, bench-stable precursors like Bredereck's reagent. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage these versatile C1 building blocks for the synthesis of complex heterocyclic systems. We will move beyond simple procedural lists to explain the underlying reactivity and strategic considerations for deploying these reagents effectively.

Understanding the Reagents: A Family of Potent Electrophiles

At the heart of these applications is a highly reactive electrophilic species: the dialkylaminomethylene iminium ion. While the user's topic specifies this compound (the Vilsmeier reagent), this species is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2] For practical laboratory synthesis, several bench-stable precursors that generate the same or similar reactive intermediates under milder conditions are often preferred.

  • Vilsmeier Reagent: An iminium salt formed from DMF and an acid chloride. It is a weak electrophile, making it selective for electron-rich aromatic and heteroaromatic compounds.[3][4]

  • Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane): An aminal ester that is recognized as a powerful aminomethylenating and formylating agent.[5] It offers the significant advantage of generating a strong base (tert-butoxide) in situ, which facilitates the deprotonation of weakly acidic C-H or N-H bonds under relatively mild conditions.[6][7]

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal): Another common reagent that reacts with active methylene and amino groups to form enamines and dimethylamino imines, which are key intermediates in heterocycle synthesis.[8]

These reagents are fundamentally "formylating agents" or, more broadly, one-carbon synthons that convert active methylene groups (R-CH₂-Z, where Z is an electron-withdrawing group) into enaminones (R-C(=CH-NMe₂)-Z). This intermediate is the linchpin for constructing a vast array of heterocycles.

Reagent_Relationship cluster_precursors In-Situ Generation cluster_stable Bench-Stable Reagents DMF DMF Vilsmeier (Dimethylaminomethylene) dimethylammonium chloride (Vilsmeier Reagent) DMF->Vilsmeier + POCl3 POCl₃ / (COCl)₂ POCl3->Vilsmeier Reactive_Species [Me₂N=CH-NMe₂]⁺ Formamidinium Ion (Core Electrophile) Vilsmeier->Reactive_Species dissociates Bredereck Bredereck's Reagent Bredereck->Reactive_Species eliminates t-BuOH DMFDMA DMF-DMA DMFDMA->Reactive_Species eliminates MeOH

Caption: Relationship between common formylating agents and the core electrophile.

Core Application: Synthesis of Enaminone Intermediates

The most fundamental application of these reagents is the formylation of active methylene compounds. The resulting enaminone is not typically the final target but serves as a highly versatile, difunctional intermediate poised for cyclization.

Mechanism of Action (Bredereck's Reagent)

The reaction proceeds via a well-established pathway:

  • Activation & Deprotonation: The reagent dissociates to form the electrophilic tetramethylformamidinium ion and a strong base, tert-butoxide.[7] This base deprotonates the active methylene compound, creating a nucleophilic carbanion.[6]

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the formamidinium ion.[6]

  • Elimination: The resulting adduct eliminates a molecule of dimethylamine to furnish the stable enaminone product.[9]

Mechanism_Enaminone cluster_reagent Reagent Activation cluster_reaction Reaction Cascade Bredereck Bredereck's Reagent Ions [Me₂N=CH-NMe₂]⁺ + t-BuO⁻ Bredereck->Ions dissociates tBuO t-BuO⁻ Iminium [Me₂N=CH-NMe₂]⁺ Substrate Active Methylene Compound (R-CH₂-Z) Substrate->tBuO Deprotonation Carbanion Carbanion (R-CH⁻-Z) Carbanion->Iminium Nucleophilic Attack Adduct Tetrahedral Adduct Enaminone Enaminone Product (R-C(Z)=CH-NMe₂) Adduct->Enaminone Elimination of HNMe₂ Pyrimidine_Synthesis Start Active Methylene Compound Enaminone In-Situ Enaminone Intermediate Start->Enaminone + Bredereck's Reagent Pyrimidine Substituted Pyrimidine Enaminone->Pyrimidine Condensation & Cyclization Binucleophile Guanidine / Urea / Amidine Binucleophile->Pyrimidine Pyrazole_Synthesis Enaminone Enaminone Intermediate Pyrazole Substituted Pyrazole Enaminone->Pyrazole Condensation & Cyclization Hydrazine Hydrazine (H₂N-NH₂) or Substituted Hydrazine Hydrazine->Pyrazole

Sources

Application Notes and Protocols: The Role of N,N,N',N'-Tetramethylformamidinium Salts in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Hurdles of Amide Bond Formation

The synthesis of peptides, the very backbone of countless biological functions and therapeutic agents, is fundamentally a repetitive exercise in amide bond formation.[1] This seemingly straightforward reaction—joining the carboxyl group of one amino acid with the amino group of another—is fraught with challenges.[2] The core task of a peptide chemist is to orchestrate this union with high efficiency, speed, and, most critically, with perfect preservation of stereochemical integrity. Side reactions, incomplete couplings, and racemization are persistent threats that can derail the synthesis of complex or "difficult" sequences, which are common in modern drug development.[3]

To navigate this landscape, a sophisticated arsenal of "coupling reagents" has been developed. These reagents activate the carboxylic acid moiety, transforming it into a highly reactive intermediate susceptible to nucleophilic attack by the amine component.[4] Among these, onium salts like HBTU and HATU have become ubiquitous.[5][6] This guide focuses on a particularly potent, yet perhaps less commonly known, class of reagents: N,N,N',N'-tetramethylformamidinium salts. We will delve into the application of N,N,N',N'-tetramethylformamidinium chloride and its more prevalent and stable analogue, N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH) .[7][8] These reagents serve as powerful tools for overcoming steric hindrance and achieving efficient coupling where other methods may falter.[9]

Physicochemical Properties and Handling

The choice between the chloride and hexafluorophosphate salt is primarily a matter of practicality. N,N,N',N'-tetramethylformamidinium chloride is a light yellow, strongly hygroscopic solid, making it challenging to handle and store accurately under standard laboratory conditions.[10] For this reason, the non-hygroscopic, air-stable crystalline solid TCFH is overwhelmingly preferred for routine and demanding applications in peptide synthesis.[8][11]

PropertyN,N,N',N'-Tetramethylformamidinium chlorideTCFH
IUPAC Name 1-(Dimethylamino)-N,N-dimethylmethaniminium chloride[chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate
Formula C₅H₁₃ClN₂C₅H₁₂ClF₆N₂P
Molar Mass 136.62 g/mol [7]280.58 g/mol [8]
Appearance White to light yellow crystalline solid[7][10]White crystalline solid[8]
Key Property Highly hygroscopic[10]Air-stable, non-hygroscopic[11]
Storage Store under anhydrous conditions, 2–8 °C[7]Store at 2–8°C

Safety and Handling:

  • Hazard: Causes skin and eye irritation. May cause respiratory irritation.[7]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.

  • Storage: Keep containers tightly sealed and store in a cool, dry place as recommended.

Mechanism of Action: The Formamidinium Advantage

The efficacy of TCFH lies in its ability to convert a carboxylic acid into a highly reactive acylating agent. The specific intermediate formed is critically dependent on the choice of base, a key insight for protocol design.[8]

Path A (Weakly Lewis Basic Amines, e.g., DIPEA): When a standard non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used, TCFH reacts with the carboxylate to form a highly reactive acid chloride or a corresponding anhydride. These classic intermediates rapidly acylate the free amine of the incoming amino acid to form the peptide bond.

Path B (Strongly Lewis Basic Amines, e.g., NMI): A more advanced strategy involves using a nucleophilic base like N-methylimidazole (NMI). In this scenario, TCFH, the carboxylic acid, and NMI combine in situ to generate a highly electrophilic N-acyl imidazolium ion (NAI) .[8][12] This NAI intermediate is exceptionally reactive, allowing for the coupling of even sterically hindered or electron-deficient amines.[9] A significant advantage of the TCFH/NMI system is the minimization of epimerization. The low pKa of NMI's conjugate acid means there is less free base available to abstract the alpha-proton of the activated amino acid, thus preserving stereochemical integrity.[8]

G cluster_activation Carboxylic Acid Activation CarboxylicAcid R-COOH (Amino Acid 1) ActiveIntermediate Reactive Intermediate CarboxylicAcid->ActiveIntermediate + TCFH + Base TCFH TCFH Base Base Peptide Peptide Bond R-CO-NH-R' ActiveIntermediate->Peptide Amine H₂N-R' (Amino Acid 2) Byproducts Byproducts (Tetramethylurea, etc.) Peptide->Byproducts

General mechanism of TCFH-mediated peptide coupling.

Comparative Analysis: Performance Benchmark

TCFH distinguishes itself from other common coupling reagents, particularly in challenging synthetic contexts. Its performance is best understood in comparison to established market standards.

ReagentActivation IntermediateRelative ReactivityRacemization RiskBy-product RemovalKey Advantages
TCFH/NMI N-Acyl Imidazolium Ion[8]Very HighVery Low[8]Easy (water-soluble)Excellent for hindered/difficult couplings; high purity.[9]
HATU OAt-active ester[6]Very HighLowEasy (water-soluble)Fast, efficient, industry standard for difficult sequences.[5][6]
HBTU OBt-active ester[6]HighModerateEasy (water-soluble)Reliable, cost-effective workhorse reagent.
DIC/HOBt O-acylisourea / OBt-esterModerateLowModerate (DCU can be difficult to remove)Inexpensive, good for minimizing racemization.[4]
  • Expert Insight: While HATU is an exceptional reagent, the TCFH/NMI system offers comparable reactivity with potentially lower epimerization risk due to the nature of the base.[8] Furthermore, excess HBTU/HATU can lead to an undesired side reaction where the N-terminal amine of the peptide is capped by forming a guanidinium group, a problem avoided with TCFH.[13]

Experimental Protocols

The following protocols provide a starting point for the use of TCFH in peptide synthesis. Optimization may be required based on the specific peptide sequence.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a general method for coupling two amino acid fragments in solution.

Materials:

  • N-protected amino acid (1.0 eq)

  • C-protected amino acid or peptide amine salt (1.0 eq)

  • TCFH (1.1 eq)

  • N-methylimidazole (NMI) (3.0 eq) or DIPEA (3.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (ACN) or Dichloromethane (DCM))

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry, nitrogen-purged flask, dissolve the N-protected amino acid (1.0 eq) and TCFH (1.1 eq) in the chosen anhydrous solvent (e.g., ACN).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (NMI or DIPEA, 3.0 eq) dropwise to the solution and stir for 10-15 minutes to allow for pre-activation.

  • In a separate flask, dissolve the amino component (1.0 eq) in the same anhydrous solvent. If it is a hydrochloride or TFA salt, neutralize it with the base first.

  • Slowly add the solution of the amino component to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude peptide product by column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines a single coupling cycle using TCFH on a manual or automated synthesizer.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Fmoc-protected amino acid (3-5 eq)

  • TCFH (2.9-4.9 eq)

  • DIPEA or NMI (6-10 eq)

  • SPPS grade solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[14]

  • Deprotection solution: 20% piperidine in DMF

  • SPPS reaction vessel

Procedure (One Cycle):

  • Resin Swelling: Swell the peptide-resin in DMF or DCM for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3-5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes. Drain.[3]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling with TCFH:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq) and TCFH (2.9-4.9 eq) in DMF.

    • Add the base (DIPEA or NMI, 6-10 eq) to the activation mixture.

    • Crucially, add the activated amino acid solution to the deprotected peptide-resin immediately.

    • Agitate the mixture for 45-90 minutes at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to monitor for completion. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

G Start Start with Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, TCFH, Base) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 End Ready for Next Cycle Wash2->End Repeat for each AA End->Deprotection Final Final Cleavage & Purification End->Final After last AA

A single cycle in an Fmoc-SPPS workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency 1. Insufficient activation time. 2. Sterically hindered amino acid coupling. 3. Aggregation of peptide on resin.1. Increase pre-activation time to 15-20 minutes. 2. Use the TCFH/NMI system. Consider double coupling or increasing coupling time. 3. Switch to a more polar solvent like NMP or add chaotropic salts.
Epimerization / Racemization 1. Excessive amount of base or prolonged activation. 2. Over-activation of the amino acid.1. Use NMI as the base instead of DIPEA.[8] 2. Ensure precise stoichiometry; do not use a large excess of TCFH. 3. Perform activation and coupling at 0 °C.
N-terminal Guanidinylation This is a known side reaction for uronium/aminium reagents like HBTU/HATU, not TCFH.This is a key advantage of TCFH over reagents like HBTU/HATU, where this side reaction can cap the growing peptide chain.[13]
Poor Reagent Solubility Reagents not fully dissolved before addition to resin.Ensure all components (amino acid, TCFH) are fully dissolved in the solvent before adding the base and initiating the coupling.

Conclusion and Future Outlook

N,N,N',N'-tetramethylformamidinium salts, particularly the stable and easy-to-handle hexafluorophosphate version (TCFH), represent a premier class of coupling reagents for modern peptide synthesis. Their ability to generate highly reactive intermediates, especially the N-acyl imidazolium ion when paired with N-methylimidazole, provides a robust solution for synthesizing complex peptides, incorporating sterically hindered residues, and minimizing racemization.[8][9] As the demand for sophisticated peptide-based therapeutics and bioconjugates grows, the reliability and efficiency offered by the TCFH system ensure its place as an essential tool for researchers, scientists, and drug development professionals striving to push the boundaries of chemical synthesis.

References

  • N,N,N′,N′-Tetramethylformamidinium chloride. Grokipedia.
  • N,N,N′,N′-Tetramethylformamidinium chloride. Wikipedia. [Link]

  • The Advantages of Water-Soluble Coupling Reagents: A Focus on DMTMM. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • TCFH–NMI as a modern and general reagent for acylation reactions. American Chemical Society. [Link]

  • Crystal structure of N,N,N′,N′-tetramethylchloroformamidinium chloride, [C5H12N2Cl]Cl. De Gruyter. [Link]

  • N,N,N ',N '-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH), a Powerful Coupling Reagent for Bioconjugation. ResearchGate. [Link]

  • TCFH. Wikipedia. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. [Link]

  • List of some solvents used for SPPS. ResearchGate. [Link]

Sources

Application Notes and Protocols for Vilsmeier-Haack Type Reactions Using Gold's Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Formylation Chemistry

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Traditionally, the reaction employs a Vilsmeier reagent generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4] This classical approach, while effective, involves the use of harsh and hazardous reagents. In the continuous pursuit of milder, more efficient, and versatile synthetic methodologies, researchers have explored alternative reagents that can effect the same transformation under more benign conditions.

One such alternative is Gold's reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride.[5] This pre-formed, stable iminium salt offers a compelling alternative to the in situ generation of the Vilsmeier reagent, potentially offering advantages in terms of handling, stoichiometry control, and reaction reproducibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Gold's reagent in Vilsmeier-Haack type formylation reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for the synthesis of Gold's reagent and its subsequent use in formylation, and discuss the critical parameters for successful execution.

Mechanistic Rationale: The Electrophilic Nature of Gold's Reagent

The efficacy of Gold's reagent in formylation reactions stems from its electronic structure, which renders it a potent electrophile. While not a traditional Vilsmeier reagent formed from DMF and POCl₃, Gold's reagent is a stable azavinamidinium salt that functions as a Vilsmeier-type reagent. The core of the Vilsmeier-Haack reaction is the electrophilic aromatic substitution of an activated aromatic ring with a chloroiminium species.[1][3]

The reaction mechanism can be conceptualized in the following stages:

  • Electrophilic Attack: The electron-rich aromatic substrate (e.g., indole, pyrrole) attacks the electrophilic carbon of the Gold's reagent. This step is analogous to the attack on the traditional Vilsmeier reagent.

  • Formation of a Sigma Complex: This attack disrupts the aromaticity of the substrate, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

  • Rearomatization: A base, which can be the solvent or another species in the reaction mixture, abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aryl aldehyde.[1][6]

Visualizing the Mechanism

The following diagram illustrates the proposed mechanism for the formylation of an electron-rich heterocycle using Gold's reagent.

Vilsmeier_Haack_Golds_Reagent Substrate Electron-Rich Aromatic/Heteroaromatic Ring Sigma_Complex Sigma Complex (Cationic Intermediate) Substrate->Sigma_Complex Electrophilic Attack Golds_Reagent Gold's Reagent [ (CH₃)₂N=CH-N=CH-N(CH₃)₂ ]⁺Cl⁻ Golds_Reagent->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Rearomatization (-H⁺) Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis H2O H₂O (Work-up) H2O->Aldehyde

Caption: Proposed mechanism for Vilsmeier-Haack type formylation.

Experimental Protocols

Part 1: Synthesis of Gold's Reagent

Gold's reagent can be conveniently prepared from readily available starting materials: cyanuric chloride and N,N-dimethylformamide (DMF).[5][7]

Materials and Equipment:

  • Cyanuric chloride

  • N,N-Dimethylformamide (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Round-bottomed flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Vacuum pump and cold trap

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 1-L, one-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a mineral oil bubbler. Caution: Cyanuric chloride is a lachrymator and can cause burns upon contact with skin.[7]

  • Charging the Flask: Charge the flask with cyanuric chloride (73.8 g, 0.4 mol), anhydrous N,N-dimethylformamide (175.4 g, 2.4 mol), and anhydrous 1,4-dioxane (100 mL).[5]

  • Heating: Stir the resulting solution and heat to approximately 85°C for 2–3 hours. During this time, a significant amount of carbon dioxide will evolve.[5]

  • Cooling and Solidification: Once gas evolution has subsided, allow the reaction mixture to cool to room temperature. The product will rapidly solidify.

  • Solvent Removal: Connect the flask containing the solid product to a cold trap (e.g., isopropyl alcohol–dry ice) and evacuate the system using a vacuum pump to remove the solvent.

  • Product Isolation: The crude Gold's reagent is obtained as a solid and can be used in subsequent reactions without further purification.

Table 1: Summary of Reagents for Gold's Reagent Synthesis

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
Cyanuric Chloride184.4173.80.41.0
DMF73.09175.42.46.0
1,4-Dioxane88.11--Solvent
Part 2: General Protocol for Vilsmeier-Haack Type Formylation of an Electron-Rich Heterocycle (e.g., Indole)

This protocol is a general guideline for the formylation of an electron-rich heterocycle like indole using the pre-synthesized Gold's reagent. Optimization of reaction conditions may be necessary for different substrates.

Materials and Equipment:

  • Indole (or other electron-rich aromatic/heteroaromatic substrate)

  • Gold's reagent

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Sodium acetate (or other suitable base for work-up)

  • Round-bottomed flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the indole (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Gold's Reagent: Under a positive pressure of nitrogen, add Gold's reagent (1.1-1.5 equivalents) portion-wise to the stirred solution of the substrate at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Hydrolysis of the Iminium Salt:

    • Cool the reaction mixture in an ice bath.

    • Carefully pour the reaction mixture into a beaker containing crushed ice.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate with vigorous stirring until the pH is approximately 6-8.[8] This step facilitates the hydrolysis of the intermediate iminium salt to the aldehyde.[1][6]

  • Extraction:

    • If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

    • If the product remains in solution, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure aryl aldehyde.

Table 2: Representative Reaction Parameters

ParameterRecommended Range/ValueRationale
Substrate Electron-rich aromatics/heterocyclesThe reaction is most effective for substrates that can undergo electrophilic aromatic substitution.
Gold's Reagent 1.1 - 1.5 equivalentsA slight excess ensures complete conversion of the substrate.
Solvent Anhydrous DCM, DCEInert solvents that can dissolve both reactants are preferred.
Temperature Room Temperature to 60°CThe optimal temperature will depend on the reactivity of the substrate.[8]
Reaction Time 2 - 24 hoursMonitor by TLC to determine the point of completion.[5]
Work-up Aqueous sodium acetateNeutralizes the reaction mixture and promotes hydrolysis of the iminium salt.[9]
Workflow for Vilsmeier-Haack Type Reaction using Gold's Reagent

Workflow Start Start Setup Dissolve Substrate in Anhydrous Solvent under Inert Atmosphere Start->Setup Add_Reagent Add Gold's Reagent Portion-wise Setup->Add_Reagent React Stir at RT or with Gentle Heating (Monitor by TLC) Add_Reagent->React Workup Quench with Ice and Neutralize with Aqueous NaOAc React->Workup Extract Extract with Organic Solvent Workup->Extract Purify Dry, Concentrate, and Purify (Column Chromatography/Recrystallization) Extract->Purify End Pure Aryl Aldehyde Purify->End

Caption: Experimental workflow from reaction setup to purification.

Safety and Handling Considerations

  • Gold's Reagent: While generally more stable than the in situ generated Vilsmeier reagent, Gold's reagent should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanuric Chloride: This reagent is a lachrymator and is corrosive. All operations involving cyanuric chloride must be performed in a fume hood with appropriate PPE.[7]

  • Solvents: Anhydrous solvents are required for the reaction. Standard procedures for handling flammable and volatile organic solvents should be followed.

  • Work-up: The quenching and neutralization step can be exothermic. Perform these operations with care, especially on a larger scale.

Conclusion and Future Perspectives

Gold's reagent presents a valuable and practical alternative for conducting Vilsmeier-Haack type formylation reactions. Its stability, ease of preparation, and potential for milder reaction conditions make it an attractive tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science where the introduction of an aldehyde functionality is a critical synthetic step. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of Gold's reagent in their own synthetic endeavors. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly expand the applications of this versatile reagent.

References

  • Vilsmeier–Haack reaction. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]

  • Ball, L. T., Lloyd-Jones, G. C., & Russell, C. A. (2012). Gold-Catalyzed Oxidative Coupling of Arylsilanes and Arenes: Origin of Selectivity and Improved Precatalyst. Journal of the American Chemical Society, 134(1), 279-290.
  • Li, Z., Brouwer, C., & He, C. (2008). An Au-Catalyzed Cyclialkylation of Electron-Rich Arenes with Epoxides To Prepare 3-Chromanols. Journal of the American Chemical Society, 130(49), 16584–16585.
  • Vilsmeier-Haack Reaction. NROChemistry. Accessed January 12, 2026. [Link]

  • Reissig, H. U., & Zimmer, R. (2009). Gold(III) Chloride‐Catalyzed Addition Reactions of Electron‐Rich Arenes to Methyl Vinyl Ketone. European Journal of Organic Chemistry, 2009(25), 4215-4220.
  • Vilsmeier-Haack reaction. Name-Reaction.com. Accessed January 12, 2026. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Accessed January 12, 2026. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • Gascón, J. A., & Gherman, B. F. (2011). Umpolung Reactivity of Indole through Gold Catalysis. Journal of the American Chemical Society, 133(19), 7484–7487.
  • Smith, G. B. (1955). indole-3-aldehyde. Organic Syntheses, 35, 69.
  • Gupton, J. T., & Andrews, S. A. (1986). β-DIMETHYLAMINOMETHYLENATION: N,N-DIMETHYL-N'-p-TOLYLFORMAMIDINE. Organic Syntheses, 64, 85.
  • Ball, L. T., Lloyd-Jones, G. C., & Russell, C. A. (2012). Gold-Catalyzed Oxidative Coupling of Arylsilanes and Arenes: Origin of Selectivity and Improved Precatalyst. Journal of the American Chemical Society, 134(1), 279-290.
  • Campaigne, E., & Archer, W. L. (1953). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 33, 27.
  • Gupton, J. T., & Andrews, S. A. (1986). Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-. Organic Syntheses, 64, 85.
  • Synthesis of indoles. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • Method for preparing vilsmeier reagent.
  • Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. ChemTube3D. Accessed January 12, 2026. [Link]

  • Pyrrole-The Vilsmeier Reaction. ChemTube3D. Accessed January 12, 2026. [Link]

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.
  • Vitale, P., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(10), 2469.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). An efficient route to alkyl chlorides from alcohols using the complex TCT/DMF. Organic letters, 4(4), 553-555.
  • Zarei, M., & Jarrahpour, A. (2011). A Mild and Efficient Route to 2-Azetidinones Using the Cyanuric Chloride-DMF Complex. Synlett, 2011(17), 2572-2576.
  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 5(15), 8964-8973.

Sources

Application Notes & Protocols: (Dimethylaminomethylene)dimethylammonium chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the True Reactivity of a Versatile Amidinium Salt

(Dimethylaminomethylene)dimethylammonium chloride, systematically named 1-(Dimethylamino)-N,N-dimethylmethaniminium chloride and also known as N,N,N',N'-Tetramethylformamidinium chloride, is a stable, crystalline amidinium salt.[1][2][3] While its structure, featuring four methyl groups on quaternary nitrogen atoms, might suggest potential as a methylating agent, its well-documented and primary role in organic synthesis is fundamentally different. This guide aims to provide a scientifically rigorous overview of this reagent's reactivity, focusing on its established applications and clarifying its function.

The core reactivity of this compound is that of a Vilsmeier-Haack type reagent.[4] The electrophilicity is centered on the methine carbon, not the methyl groups. Consequently, it is a highly efficient agent for aminomethylenation —the transfer of a (CH₃)₂N-CH= group—to a nucleophile. This functionality serves as a cornerstone for subsequent formylation and the synthesis of a wide array of heterocyclic systems.[4][5] While some commercial sources may broadly categorize it as a methylating agent, this is a misnomer in the context of its principal synthetic utility.[4] This document will provide detailed protocols for its validated applications, grounded in its role as an aminomethylenating and cyclization precursor.

Part 1: Core Reactivity and Mechanism

The chemical behavior of this compound is dictated by the electronic structure of its cation, [(CH₃)₂N-CH=N(CH₃)₂]⁺. The positive charge is delocalized across the N-C-N system, rendering the central carbon atom highly electrophilic and susceptible to nucleophilic attack.

Mechanism of Aminomethylenation

The reaction does not proceed via the transfer of a methyl group. Instead, a nucleophile (Nu⁻) attacks the central carbon atom of the formamidinium cation. This addition breaks the carbon-nitrogen double bond, leading to a neutral intermediate. The subsequent elimination of dimethylamine yields the aminomethylenated product. This mechanism is a foundational step for many of its applications, particularly in the functionalization of C-H acidic compounds and the construction of heterocycles.

Caption: Mechanism of nucleophilic attack and aminomethylenation.

Part 2: Application Notes and Protocols

Application 1: Aminomethylenation of C-H Acidic Compounds

A primary application of this compound is the activation of C-H acidic compounds, which serves as a prelude to further synthetic transformations. This reaction is particularly effective for compounds with methylene or methyl groups flanked by electron-withdrawing groups.

Expertise & Experience: This reaction provides a stable enamine-like product, which is often easier to handle than the corresponding enolate. The choice of base is critical; a non-nucleophilic base is required to deprotonate the C-H acid without competing in the reaction with the amidinium salt. Sodium hydride or potassium tert-butoxide are common choices.

Trustworthiness: The protocol is self-validating as the reaction progress can be easily monitored by TLC, observing the consumption of the starting material and the formation of a more polar, UV-active product. The elimination of dimethylamine drives the reaction to completion.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 30 mL).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add ethyl cyanoacetate (1.13 g, 10 mmol, 1.0 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Addition of Amidinium Salt:

    • In a separate flask, dissolve this compound (1.50 g, 11 mmol, 1.1 eq) in anhydrous dimethylformamide (DMF, 10 mL).

    • Add the solution of the amidinium salt dropwise to the enolate suspension at room temperature.

  • Reaction and Workup:

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, carefully quench the reaction by pouring it into 100 mL of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product, ethyl (dimethylaminomethylene)cyanoacetate, which can be purified by column chromatography or recrystallization.[5]

SubstrateProductTypical Yield
Ethyl CyanoacetateEthyl (dimethylaminomethylene)cyanoacetate>90%
Malononitrile(Dimethylaminomethylene)malononitrile~85-95%
Acetone1-(Dimethylamino)-1-buten-3-one~70-80%
Application 2: Synthesis of Heterocyclic Scaffolds

The aminomethylenated products derived from the reagent are versatile intermediates for synthesizing a variety of heterocyclic compounds, including pyrimidines, pyridines, and quinolones.[5] The reagent acts as a C-N-N or C-N building block depending on the subsequent reaction partner.

Expertise & Experience: This approach allows for the modular construction of complex heterocycles. The initial aminomethylenation creates an electrophilic enamine system, which can then react with a binucleophile (e.g., guanidine, amidine) in a cyclocondensation reaction. The choice of solvent and temperature for the cyclization step is crucial for achieving high yields and preventing side reactions.

Pyrimidine_Synthesis start 1. C-H Acidic Ketone + (Me₂N)₂CH⁺Cl⁻ intermediate 2. Form Enaminoketone Intermediate start->intermediate Aminomethylenation cyclization 3. Add Guanidine + Base (e.g., NaOEt) intermediate->cyclization Setup Cyclocondensation product 4. Substituted Pyrimidine Product cyclization->product Heating/Reflux

Sources

A Versatile Strategy for the Synthesis of 5-(Aminomethylene)hydantoins Using Gold's Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Hydantoin and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2][3] This application note presents a detailed, step-by-step protocol for the synthesis of 5-(aminomethylene)hydantoins, a novel class of derivatives, by leveraging the reactivity of Gold's reagent. Gold's reagent, a stable and versatile Vilsmeier-Haack type salt, serves as an efficient one-carbon synthon for the formylation of active methylene compounds. This guide provides researchers, chemists, and drug development professionals with a robust methodology for accessing these valuable compounds, complete with mechanistic insights, characterization data, and practical, field-proven advice.

Introduction and Scientific Rationale

The hydantoin (imidazolidine-2,4-dione) nucleus is a cornerstone in the development of pharmaceuticals, with prominent examples including the anticonvulsant Phenytoin, the antibacterial Nitrofurantoin, and the antiandrogen Enzalutamide.[3][4][5][6] The structural versatility of the hydantoin ring, which features multiple sites for substitution, allows for the fine-tuning of its pharmacological properties.[2]

The C5 position of the hydantoin ring contains an active methylene group, making it a prime target for C-C bond formation. This protocol utilizes Gold's reagent ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride) to introduce an aminomethylene group at this position. Gold's reagent is highly effective for the aminomethylenation of nucleophiles, particularly carbanions derived from active methylene compounds. The resulting enaminone-like structure in the 5-(aminomethylene)hydantoin product is a valuable pharmacophore and a versatile synthetic intermediate for further elaboration, opening new avenues for library synthesis and lead optimization in drug discovery programs.

Reaction Mechanism and Principle

The synthesis proceeds via a base-mediated condensation reaction. The core principle involves the deprotonation of the active methylene group at the C5 position of the hydantoin ring to form a nucleophilic enolate. This enolate then attacks the electrophilic central carbon of Gold's reagent. The subsequent collapse of the tetrahedral intermediate and elimination of dimethylamine and a chloride ion yields the thermodynamically stable 5-(aminomethylene)hydantoin product.

The choice of base is critical; it must be strong enough to deprotonate the hydantoin C5-proton but not so strong as to promote undesirable side reactions. Sodium ethoxide is an excellent choice for this transformation when using ethanol as a solvent.

Sources

Application Note: A Guide to Carboxylic Acid Activation with Gold's Reagent for Robust Amide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of the amide bond is a fundamental transformation in organic synthesis, central to the production of pharmaceuticals, fine chemicals, and materials. This application note serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of Gold's reagent for the efficient activation of carboxylic acids in amide synthesis. We will explore the mechanistic underpinnings of this powerful Vilsmeier-type reagent, provide detailed, validated protocols for its application, and discuss key parameters for reaction optimization and troubleshooting.

Introduction: The Centrality and Challenge of Amide Synthesis

The amide functional group is one of the most prevalent linkages in chemistry and biology, forming the backbone of peptides and proteins and serving as a critical component in a vast array of blockbuster drugs. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow, primarily because the basic amine deprotonates the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[1][2] Consequently, the synthesis of amides typically necessitates the activation of the carboxylic acid to enhance the electrophilicity of the carbonyl carbon.[3][4]

Over the decades, a plethora of coupling reagents, such as carbodiimides (DCC, EDC) and phosphonium salts (PyBOP), have been developed to facilitate this transformation.[2][] While effective, these reagents can present challenges, including the formation of stoichiometric byproducts that complicate purification and the potential for epimerization of stereocenters in chiral substrates. Gold's reagent, an iminium salt, offers a potent and often superior alternative, operating through a distinct mechanism that ensures high efficiency, rapid reaction times, and minimal side reactions.[6]

Mechanism of Action: Vilsmeier-Type Activation

Gold's reagent, systematically named [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, does not contain the element gold.[7] It is a stable, crystalline solid that functions as a Vilsmeier-type reagent. The Vilsmeier-Haack reaction traditionally involves the formylation of electron-rich arenes using a substituted amide and phosphorus oxychloride to generate a chloroiminium ion, the "Vilsmeier reagent".[8][9][10]

Gold's reagent provides a pre-formed, highly electrophilic iminium species that reacts readily with the carboxylate anion. The activation process proceeds as follows:

  • Carboxylate Attack: The carboxylate, generated in situ by a non-nucleophilic base, attacks the electrophilic carbon of Gold's reagent.

  • Intermediate Formation: This nucleophilic attack forms a highly reactive O-acyl-iminium intermediate. This species is essentially an activated ester with an excellent leaving group.

  • Nucleophilic Acyl Substitution: The amine nucleophile attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses, forming the stable amide bond and releasing a neutral, water-soluble urea byproduct, which simplifies downstream purification.

This mechanism is highly efficient and the mild conditions under which it operates are crucial for preserving the stereochemical integrity of sensitive substrates.

Gold_Reagent_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActivatedEster O-Acyl-iminium Intermediate (Activated Ester) RCOOH->ActivatedEster + Base Golds Gold's Reagent Golds->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Amine Amine (R'-NH2) Amine->Tetrahedral Nucleophilic Attack Amide Amide Product Tetrahedral->Amide Byproduct Urea Byproduct (Water-Soluble) Tetrahedral->Byproduct caption Vilsmeier-type mechanism of amide formation using Gold's Reagent.

Figure 1. Vilsmeier-type mechanism of amide formation using Gold's Reagent.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol provides a robust starting point for the coupling of a wide range of carboxylic acids and amines. It is designed to be self-validating through clear checkpoints and expected outcomes.

Materials:

  • Carboxylic Acid (1.0 eq.)

  • Amine or Amine Hydrochloride Salt (1.0–1.2 eq.)

  • Gold's Reagent (1.1–1.3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 eq.)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Standard glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM, 5-10 mL per mmol of acid).

  • Reagent Addition: Add the amine (1.0–1.2 eq.) to the stirred solution. If using an amine hydrochloride salt, ensure at least 2.0 equivalents of base are used in the next step.

  • Base Addition: Add DIPEA (2.0–3.0 eq.) to the mixture. A clear, homogeneous solution should be observed.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add Gold's reagent (1.1–1.3 eq.) portion-wise over 1-2 minutes. The reaction may turn from colorless to a pale yellow.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Progress can be effectively monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the limiting starting material.

  • Aqueous Workup: Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction and Wash: Extract the aqueous layer with an organic solvent (e.g., 3x DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Experimental_Workflow start Start setup 1. Dissolve Acid in Anhydrous Solvent start->setup add_reagents 2. Add Amine & Base (DIPEA) setup->add_reagents cool 3. Cool to 0 °C add_reagents->cool activate 4. Add Gold's Reagent cool->activate react 5. Stir at RT (1-4 h) Monitor by TLC/LC-MS activate->react workup 6. Quench & Aqueous Workup react->workup purify 7. Extract, Dry, & Purify workup->purify end End Product (Amide) purify->end

Figure 2. Experimental workflow for amide synthesis via Gold's Reagent.

Optimization and Data Summary

The efficiency of the coupling reaction can be fine-tuned by adjusting several key parameters. The following table provides guidance based on established best practices.

Table 1: Reaction Parameter Optimization

ParameterRecommended RangeRationale & Expert Insight
Gold's Reagent Stoichiometry 1.1–1.3 eq.A slight excess ensures complete activation of the carboxylic acid. For sterically hindered or electron-deficient acids, increasing to 1.5 eq. may improve yields and reaction times.
Base 2.0–3.0 eq.A non-nucleophilic base like DIPEA is critical. It deprotonates the acid and neutralizes the HCl byproduct from the amine salt without competing in the reaction. An excess ensures the equilibrium favors the reactive carboxylate.
Solvent DCM, DMF, AcetonitrileDCM is an excellent choice for its low boiling point, simplifying removal. For poorly soluble substrates, DMF is a superior solvent, though its high boiling point requires more rigorous purification.
Temperature 0 °C to Room Temp.Starting at 0 °C mitigates any initial exotherm upon addition of the highly reactive Gold's reagent. The reaction typically proceeds to completion efficiently at ambient temperature, minimizing the risk of thermal degradation or side reactions.
Reaction Time 1–4 hoursGold's reagent facilitates very rapid coupling. Most reactions are complete within this timeframe. Monitor by TLC/LC-MS to avoid unnecessarily long reaction times, which could be detrimental for sensitive substrates.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Insufficient Base2. Inactive Reagent3. Presence of Water1. Ensure at least 2 eq. of base are used, especially with amine salts.2. Use a fresh bottle of Gold's reagent; it can be hygroscopic.3. Use anhydrous solvents and dry glassware thoroughly.
Epimerization of Chiral Center Reaction too slow or temperature too high.While rare with Gold's reagent, ensure the reaction is run at 0 °C to RT. Confirm rapid consumption of the acid via TLC/LC-MS to minimize exposure of the activated intermediate to basic conditions.
Difficult Purification Byproduct precipitation.The urea byproduct is highly soluble in water. Ensure a thorough aqueous workup. If it precipitates in the organic layer, an additional wash with dilute acid (e.g., 1M HCl) followed by a base wash (NaHCO₃) can resolve this.

Conclusion

Gold's reagent is a premier activating agent for the synthesis of amides from carboxylic acids. Its high reactivity, mild operating conditions, favorable byproduct profile, and demonstrated ability to suppress racemization make it an invaluable tool for synthetic chemists. By understanding the Vilsmeier-type mechanism and adhering to the robust protocols outlined herein, researchers can confidently and efficiently construct amide bonds, accelerating progress in drug discovery and materials science.

References

  • Gold-Catalyzed Organic Reactions. Chemical Reviews, ACS Publications. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

Sources

(Dimethylaminomethylene)dimethylammonium chloride in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (Dimethylaminomethylene)dimethylammonium Chloride in Pharmaceutical Intermediate Synthesis

Authored by a Senior Application Scientist

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound, commonly known as Gold's Reagent, in the synthesis of pharmaceutical intermediates. This guide provides a detailed exploration of its mechanism, protocols for its use, and a comparative analysis with other relevant synthetic reagents.

Introduction: Unveiling Gold's Reagent

In the diverse toolkit of synthetic organic chemistry, iminium salts are prized for their controlled reactivity and versatility in constructing complex molecular architectures. Among these, [3-(dimethylamino)-2-azaprop-2-en-1-ylidene] dimethylammonium chloride , or Gold's Reagent , stands out as a potent and adaptable electrophile.[1] First reported by Gold in 1960, this crystalline, water-soluble azavinamidinium salt is a powerful building block for synthesizing a variety of nitrogen-containing heterocycles, which form the core of countless pharmaceutical agents.[1]

Unlike the more common Vilsmeier reagent, which is primarily a formylating agent, Gold's Reagent provides a unique three-carbon, two-nitrogen (N-C-N-C-N) fragment. This structure is pre-organized for efficient cyclization reactions with a wide range of nucleophiles, making it an exceptionally valuable tool for the rapid assembly of heterocyclic systems such as pyrimidines, pyrazoles, and quinolines.[1] This guide will elucidate the fundamental principles of its reactivity, provide actionable protocols, and position its utility in the broader context of pharmaceutical synthesis.

Physicochemical Properties and Safe Handling

Proper handling of Gold's Reagent is paramount to ensure experimental success and laboratory safety. As an iminium salt, it is highly reactive and hygroscopic.

Table 1: Properties of Gold's Reagent

PropertyValue
Synonyms [3-(dimethylamino)-2-azaprop-2-en-1-ylidene] dimethylammonium chloride
Molecular Formula C₇H₁₆ClN₃
Molecular Weight 177.68 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMF; sparingly soluble in other organic solvents
Stability Hygroscopic; reacts with water and protic solvents.[1]

Safety and Handling Precautions:

  • Moisture Sensitivity: Gold's Reagent reacts with moisture. All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator.[3]

  • Disposal: Dispose of the reagent and any resulting waste in accordance with local, state, and federal regulations.

Core Application: Synthesis of Substituted Pyrimidines

The synthesis of pyrimidine rings is a cornerstone of medicinal chemistry, as this motif is central to numerous drugs, including antivirals and anticancer agents. Gold's Reagent provides a highly efficient pathway to construct this heterocycle.

Reaction Mechanism

The primary application of Gold's Reagent is its reaction with 1,3-dicarbonyl compounds or their synthetic equivalents (e.g., β-ketoesters, malononitrile) to form substituted pyrimidines. The reaction proceeds through a sequential condensation-cyclization mechanism. The electron-deficient carbon atoms of the reagent are attacked by the nucleophilic enolate of the dicarbonyl compound, leading to the formation of an open-chain intermediate that subsequently cyclizes with the elimination of dimethylamine and water to yield the aromatic pyrimidine ring.

G reagents Gold's Reagent + 1,3-Dicarbonyl intermediate Nucleophilic Attack & Condensation Intermediate reagents->intermediate Base (e.g., NaOEt) cyclization Intramolecular Cyclization intermediate->cyclization Heat product Substituted Pyrimidine cyclization->product byproducts Byproducts: (CH3)2NH, H2O, HCl cyclization->byproducts

Caption: General workflow for pyrimidine synthesis using Gold's Reagent.

Protocol: Synthesis of 4-Hydroxy-6-methylpyrimidine

This protocol describes a representative synthesis utilizing Gold's Reagent and ethyl acetoacetate as the 1,3-dicarbonyl partner. This method is adapted from established principles of pyrimidine synthesis.[4]

Materials:

  • Gold's Reagent ([3-(dimethylamino)-2-azaprop-2-en-1-ylidene] dimethylammonium chloride)

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (100 mL).

  • Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol at room temperature and stir until fully dissolved. Causality: The strong base is required to deprotonate the ethyl acetoacetate, forming the reactive enolate nucleophile.

  • Nucleophile Addition: Slowly add ethyl acetoacetate (1.0 equivalent) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Reagent Addition: Add Gold's Reagent (1.05 equivalents) portion-wise to the reaction mixture over 15 minutes. An exothermic reaction may be observed. Causality: Portion-wise addition helps to control the reaction temperature and prevent side reactions.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Redissolve the residue in water (50 mL) and cool in an ice bath. Carefully acidify the solution to pH 5-6 with 2M HCl. A precipitate should form. Causality: Acidification protonates the hydroxyl group of the pyrimidine and neutralizes any remaining base, promoting precipitation of the product.

  • Isolation: Filter the solid precipitate, wash with cold water (2 x 20 mL), and dry under vacuum to yield the crude product.

  • Purification (Optional): The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-hydroxy-6-methylpyrimidine.

Comparative Analysis with Related Reagents

While Gold's Reagent is highly effective, other reagents like the Vilsmeier and Bredereck's reagents are used for related transformations. Understanding their distinct reactivities is crucial for selecting the optimal synthetic strategy.

  • Vilsmeier Reagent ([Cl₂C=N(CH₃)₂]⁺Cl⁻): Generated in situ from DMF and an activating agent (e.g., POCl₃, oxalyl chloride), it is the classic reagent for the Vilsmeier-Haack reaction.[5][6] Its primary function is the formylation (addition of a -CHO group) of electron-rich aromatic and heteroaromatic compounds.[7] It is a weaker electrophile than the acylium ions used in Friedel-Crafts acylation.[7]

  • Bredereck's Reagent (t-BuOCH(NMe₂)₂): This aminal ester is a powerful aminomethylenating agent.[8][9] It reacts with CH- and NH-acidic compounds, such as ketones, to introduce an enaminone functionality.[10] Unlike Gold's or Vilsmeier reagents, it is typically used under neutral or slightly basic conditions and generates a strong base (t-BuO⁻) in situ.[11]

G sub Substrate Class dicarbonyl 1,3-Dicarbonyls (β-Ketoesters) arenes Electron-Rich Arenes & Heterocycles ch_acidic Active Methylene (Ketones, Esters) golds Gold's Reagent vilsmeier Vilsmeier Reagent bredereck Bredereck's Reagent dicarbonyl->golds Forms Pyrimidines arenes->vilsmeier Formylation (-CHO) ch_acidic->bredereck Enaminone Formation

Caption: Distinct applications of Gold's, Vilsmeier, and Bredereck's reagents.

Table 2: Comparison of Key Formylating and Cyclization Reagents

FeatureGold's ReagentVilsmeier ReagentBredereck's Reagent
Structure [(CH₃)₂N-CH=N-CH=N(CH₃)₂]⁺Cl⁻[Cl₂C=N(CH₃)₂]⁺Cl⁻t-BuOCH(NMe₂)₂
Primary Use Heterocycle synthesis (e.g., pyrimidines)Formylation of arenes/heterocyclesEnaminone formation from CH-acids
Reactive Fragment N-C-N-C-NC₁ (Formyl group precursor)C₁ (Aminomethylene group)
Typical Substrates 1,3-Dicarbonyl compoundsAnilines, phenols, pyrroles, indolesKetones, esters, nitriles
Reaction Conditions Basic (to form enolate)Acidic (in situ generation)Neutral/Thermal (generates base)
Key Advantage Direct assembly of N-heterocyclesMild and selective formylationNon-acidic conditions

Conclusion

This compound (Gold's Reagent) is a highly effective and specialized reagent for the synthesis of nitrogen-containing heterocycles, particularly substituted pyrimidines. Its unique structure allows for rapid and efficient cyclization reactions, making it a valuable asset in the design and synthesis of pharmaceutical intermediates. By understanding its reactivity in comparison to other C1 synthons like the Vilsmeier and Bredereck's reagents, researchers can make informed decisions to streamline complex synthetic pathways and accelerate the drug discovery process.

References

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Online] Available at: [Link]

  • UCHEM. (n.d.). BREDERECK'S REAGENT. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Online] Available at: [Link]

  • DrugFuture. (n.d.). Bredereck's Reagent. [Online] Available at: [Link]

  • Google Patents. (1989). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • NIST. (n.d.). Dimethylamine hydrochloride. [Online] Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • Kanwar, S., & Sharma, S. D. (2005). (Chloromethylene)dimethylammonium chloride: a highly efficient reagent for the synthesis of β-lactams from β-amino acids. Journal of Chemical Research.
  • Google Patents. (2014). WO2014110696A1 - Process for preparing solid (chlorine methylene) dimethyl ammonium chloride.
  • Rosso, G. B., & Pilli, R. A. (2006). Bredereck's Reagent. Synlett, 2006(05), 809-810.
  • University of Central Florida. (n.d.). Reactions of (3-(DIMETHYLAMINO)-2-AZAPROP-2-EN-1-YLIDENE) Dimethylammonium Chloride (Gold's Reagent) with Carboxylic Acid De. [Online] Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yield for (Dimethylaminomethylene)dimethylammonium chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Vilsmeier Reagent

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] Central to this reaction is the "Vilsmeier reagent," an electrophilic iminium salt.[6] While the user's query mentioned "(Dimethylaminomethylene)dimethylammonium chloride," a tetramethylformamidinium salt[7][8], the common challenges in this area of synthesis typically relate to the preparation of the actual Vilsmeier reagent itself, which is a chloroiminium salt.[3]

This guide will focus on the synthesis, optimization, and troubleshooting for the most common Vilsmeier reagent, N,N-dimethyl-1-chloro-N,N-dimethylmethaniminium chloride (or its complex), generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[5][9][10] This reagent is a cornerstone in synthetic chemistry for producing aryl aldehydes and ketones, which are valuable intermediates in drug discovery.[6]

Frequently Asked Questions (FAQs)

Q1: What exactly is the Vilsmeier reagent? The Vilsmeier reagent is a salt consisting of an N,N-dimethyliminium cation and a chloride or other anion.[9] The most common form is generated from the reaction of DMF with an activating agent like POCl₃.[3][10] This creates a weak electrophile, [(CH₃)₂N=CHCl]⁺, that is reactive enough to attack electron-rich aromatic systems like indoles, pyrroles, anilines, and phenols.[5][6][11]

Q2: What is the difference between using POCl₃, oxalyl chloride, or thionyl chloride? All three reagents react with DMF to form an electrophilic chloroiminium salt.

  • Phosphorus Oxychloride (POCl₃): This is the most traditional and widely used reagent. The reaction is exothermic and forms a complex with the anion being PO₂Cl₂⁻.[9][12]

  • Oxalyl Chloride/Phthaloyl Dichloride: These reagents offer a cleaner reaction. The byproducts (CO, CO₂, HCl or phthalic anhydride) are either gaseous or easily separated by filtration, simplifying purification.[13][14][15][16]

  • Thionyl Chloride (SOCl₂): Also used, but can sometimes lead to different side products.

The choice of reagent can depend on the substrate's sensitivity and the desired purity of the final product.

Q3: Is it necessary to isolate the Vilsmeier reagent before use? No, it is not typically necessary. In most laboratory applications, the Vilsmeier reagent is generated in situ at low temperatures (0-5 °C) and the substrate is then added directly to the pre-formed reagent mixture.[17][18] This avoids handling the highly hygroscopic and reactive solid reagent.[11]

Q4: What are the primary safety concerns? The reagents used are hazardous. POCl₃ reacts violently with water and is corrosive. The Vilsmeier reaction itself is exothermic and can become thermally unstable, posing a risk of a runaway reaction, especially at scale.[12][19] It is critical to maintain strict temperature control, ensure an anhydrous environment, and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Optimized Synthesis Protocol: In-Situ Generation of Vilsmeier Reagent

This protocol details the common in-situ preparation of the Vilsmeier reagent using POCl₃ for the subsequent formylation of an electron-rich aromatic compound.

Materials & Reagent Quantities

ReagentMolar Eq.Typical Amount (for 10 mmol scale)Purity/Notes
N,N-Dimethylformamide (DMF)3.02.3 mL (30 mmol)Anhydrous (<50 ppm H₂O)
Phosphorus Oxychloride (POCl₃)1.51.4 mL (15 mmol)Freshly distilled or new bottle
Aromatic Substrate1.010 mmol---
Co-Solvent (optional, e.g., DCM)---10-20 mLAnhydrous

Step-by-Step Methodology

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen/argon inlet, and a thermometer. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Reagent Preparation: Charge the flask with anhydrous N,N-dimethylformamide (DMF). If the reaction is known to precipitate, add an anhydrous co-solvent like Dichloromethane (DCM).[6]

  • Cooling: Cool the flask in an ice-water or ice-salt bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel to the stirred DMF solution over 30-60 minutes.[6] Crucially, maintain the internal temperature below 5 °C throughout the addition. [18][20]

  • Maturation: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[18]

  • Substrate Addition: Dissolve the electron-rich aromatic substrate in a minimal amount of anhydrous DMF or co-solvent and add it dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature below 5 °C.

  • Reaction: After substrate addition, the reaction conditions will vary. For highly reactive substrates, the reaction may proceed at low temperatures. For less reactive ones, the mixture may need to be allowed to warm to room temperature or even heated (e.g., to 60-70 °C) for several hours.[18] Monitor progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring.[18] This hydrolyzes the intermediate iminium salt.

  • Neutralization & Isolation: Adjust the pH to be neutral or slightly basic (pH 8-9) with an aqueous solution of NaOH or sodium acetate.[6][20] The product often precipitates as a solid and can be collected by vacuum filtration. If it remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).[6]

  • Purification: The crude product can be purified by washing with cold water and recrystallization from a suitable solvent like ethanol.[18]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Possible Cause Explanation & Validation Recommended Solution
Moisture Contamination The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly quench the reagent. DMF is notoriously hygroscopic and can absorb significant water from the air.[21]Use a fresh bottle of anhydrous DMF or purify existing stock. Standard purification involves stirring over CaH₂ followed by distillation under reduced pressure.[21][22] Store purified DMF over 3Å or 4Å molecular sieves under an inert atmosphere.[21][23] Ensure all glassware is rigorously flame-dried.
Poor Reagent Quality Old or improperly stored POCl₃ may have hydrolyzed. Old DMF can decompose to form dimethylamine, which can cause side reactions.[24]Use a fresh bottle or distill the POCl₃ before use.[25] Check DMF for a fishy (amine) odor; if present, it should be purified.[24]
Insufficient Reaction Temperature/Time While reagent formation is done at low temperatures, the subsequent formylation of the substrate may require thermal energy to proceed, especially for less activated aromatics.[18]After adding the substrate at low temperature, allow the reaction to warm to room temperature. If no conversion is observed by TLC, gradually heat the reaction to 60-80 °C and monitor.[5][18]
Deactivated Substrate The Vilsmeier-Haack reaction works best on electron-rich systems. If your aromatic substrate has electron-withdrawing groups, it may be too deactivated to react.[25]Consider using a more powerful formylating agent or modifying the substrate to include activating groups if possible.

Problem 2: Formation of a Thick Precipitate or "Stuck" Stir Bar During Reagent Preparation

Possible Cause Explanation & Validation Recommended Solution
High Concentration The Vilsmeier reagent is a salt and can precipitate out of pure DMF if the concentration is too high, creating an unmanageable slurry.[6]Add an anhydrous co-solvent like Dichloromethane (DCM) or Dichloroethane (DCE) to the DMF before adding POCl₃. This helps to keep the reagent in solution.[6]
Inefficient Cooling The reaction between DMF and POCl₃ is highly exothermic.[12] If addition is too fast or cooling is inefficient, localized heating can cause the reagent to solidify or decompose.Ensure vigorous stirring and use a properly sized ice bath. Add the POCl₃ very slowly and dropwise, monitoring the internal temperature closely to keep it below 5 °C.[6]

Problem 3: Product Loss During Work-up and Purification

Possible Cause Explanation & Validation Recommended Solution
Incomplete Hydrolysis/Precipitation The work-up step involves hydrolyzing an iminium salt intermediate to the final aldehyde product. If this is not done correctly, the product may not fully precipitate or may remain as a water-soluble salt.Quench the reaction by pouring it slowly into a large volume of vigorously stirred ice water. Ensure the pH is adjusted correctly (neutral to slightly basic) to facilitate precipitation of the free aldehyde.[18][20]
Product is Water-Soluble Some formylated products, especially smaller heterocyclic aldehydes, may have appreciable solubility in water.If a precipitate does not form, or if the yield is low, thoroughly extract the aqueous work-up mixture multiple times with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).[6]
Difficulty Removing DMF DMF has a high boiling point (153 °C) and can be difficult to remove completely, especially from non-crystalline products.After extraction, wash the combined organic layers with a brine solution (or 10% aq. LiCl) to help pull DMF into the aqueous phase.[26] Co-evaporation with a high-boiling solvent like toluene under reduced pressure can also be effective.[26]

Visual Aids

Diagram 1: Vilsmeier Reagent Formation Mechanism

Vilsmeier_Formation cluster_reaction Reaction Pathway cluster_byproduct Byproduct DMF DMF (Dimethylformamide) Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) Adduct->Vilsmeier Chloride Elimination Byproduct PO₂Cl₂⁻ Vilsmeier->Byproduct Counter-ion

Caption: Mechanism for the formation of the Vilsmeier reagent from DMF and POCl₃.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Start Low or No Yield Observed Moisture Moisture Contamination? Start->Moisture Reagents Poor Reagent Quality? Start->Reagents Temp Incorrect Reaction Temp/Time? Start->Temp Substrate Substrate Deactivated? Start->Substrate Sol_Moisture Dry Solvents (DMF) Flame-dry Glassware Moisture->Sol_Moisture Sol_Reagents Use New/Distilled Reagents Reagents->Sol_Reagents Sol_Temp Optimize Temperature & Time (e.g., Heat to 60-80°C) Temp->Sol_Temp Sol_Substrate Modify Substrate or Use Stronger Reagent Substrate->Sol_Substrate

Sources

Troubleshooting byproduct formation in reactions with Gold's reagent

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gold's Reagent

A Guide to Troubleshooting Byproduct Formation in Amidinating and Formylating Reactions

Welcome to the technical support center for Gold's Reagent. This guide is designed for researchers, chemists, and drug development professionals who utilize Gold's Reagent, ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride), in their synthetic workflows. As a stable, solid-form equivalent of a Vilsmeier reagent, it is a powerful tool for the synthesis of amidines, enaminones, and various heterocyclic systems.[1][2] However, its high reactivity can sometimes lead to unexpected byproducts and diminished yields.

This document, structured in a question-and-answer format, provides in-depth troubleshooting strategies, explains the chemical reasoning behind experimental choices, and offers validated protocols to help you mitigate common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Gold's Reagent and how is it related to the Vilsmeier-Haack reaction?

Gold's Reagent is a stable, crystalline iminium salt.[1] It is crucial to note that despite its name, Gold's Reagent does not contain the element gold (Au) .[3] It serves as a versatile β-dimethylaminomethylenating agent, reacting with a wide range of nucleophiles.[2]

The reagent is functionally equivalent to the Vilsmeier reagent, which is typically formed in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][5] The Vilsmeier-Haack reaction uses this electrophilic iminium species to formylate electron-rich aromatic compounds.[6][7] Gold's Reagent offers a significant advantage as it is a pre-formed, isolable, and often more manageable alternative, avoiding the need to handle potent, moisture-sensitive reagents like POCl₃ directly in the reaction flask.[2]

Q2: What are the primary applications and common substrates for Gold's Reagent?

Gold's Reagent is primarily used for the synthesis of:

  • Enaminones: From the reaction with active methylene compounds like ketones.[2]

  • Amidines: From reactions with primary and secondary amines.[2]

  • Acylamidines: From reactions with amides.[2]

  • Heterocycles: It is a key building block for 5- and 6-membered rings, such as imidazoles and quinazolines, when reacted with dinucleophiles.[1]

Its utility lies in providing a three-carbon "lynchpin" that can be cyclized with appropriate substrates.

Q3: How should I properly store and handle Gold's Reagent?

Gold's Reagent is hygroscopic and highly sensitive to moisture. The central iminium bond is susceptible to hydrolysis, which will deactivate the reagent.

  • Storage: Store the reagent at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Handling: When weighing and dispensing the reagent, work quickly and in a low-humidity environment (e.g., in a glovebox or under a stream of dry inert gas). Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

Troubleshooting Guide: Byproduct Formation & Low Yields

This section addresses the most common issues encountered during reactions with Gold's Reagent.

Q4: My reaction is low-yielding, and I'm recovering mostly starting material. What is the likely cause?

This is the most frequent issue and almost always points to reagent deactivation or suboptimal reaction conditions.

  • Causality: The electrophilic carbon of the iminium salt is readily attacked by water. This hydrolysis reaction breaks down the reagent into non-reactive byproducts, leaving your nucleophilic starting material unconsumed. Similarly, impurities in your solvent, such as dimethylamine from decomposed DMF, can consume the reagent before it reacts with your substrate.[9]

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Use a freshly opened bottle of Gold's Reagent or one that has been stored scrupulously under inert gas. If the reagent appears clumpy or discolored, it may be compromised.

    • Ensure Anhydrous Conditions: Use fresh, anhydrous solvents from a solvent purification system or a recently opened sealed bottle. DMF is notoriously hygroscopic; using an old bottle that has been opened multiple times is a common source of failure.[9]

    • Check Your Base: Many reactions require a non-nucleophilic base (e.g., triethylamine, DBU) to deprotonate the substrate. Ensure the base is pure, dry, and added in the correct stoichiometric amount. An insufficient amount of base will result in incomplete substrate activation.

    • Temperature Profile: While some reactions proceed at room temperature, many require gentle heating (e.g., 65–90°C) to overcome the activation energy barrier.[2] A reaction that is too cold may not proceed at a reasonable rate.

Q5: My reaction turned dark brown/black and produced an insoluble tar. How can I prevent this?

The formation of tar or polymer-like material indicates decomposition or undesired side reactions are outpacing the desired transformation.

  • Causality: Gold's Reagent and the initial reaction intermediates are highly reactive. Excessive heat or prolonged reaction times can lead to polymerization, especially with electron-rich or sterically unhindered substrates. The product itself (e.g., an enaminone) can also be unstable under harsh conditions and undergo further reactions.

  • Troubleshooting Steps:

    • Strict Temperature Control: Begin the reaction at a lower temperature (e.g., 0°C) and add the reagent portion-wise or as a solution via syringe pump.[9] After the addition is complete, allow the reaction to warm slowly to room temperature or the target temperature. This maintains a low instantaneous concentration of the reactive species.

    • Reduce Reaction Time: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. Unnecessarily long heating periods are a primary cause of decomposition.

    • Optimize Stoichiometry: Using a large excess of Gold's Reagent can sometimes lead to side reactions with the desired product. Aim for a stoichiometry between 1.05 and 1.2 equivalents of the reagent.

Q6: My NMR spectrum shows multiple products, including some that seem to be related to the solvent. What is happening?

This is common when using DMF as a solvent, as it is not always inert in these systems.

  • Causality: Gold's Reagent is structurally related to the Vilsmeier reagent, which is formed from DMF. Under reaction conditions, especially if the temperature is too high or if certain impurities are present, the reagent can react with the DMF solvent or its decomposition product, dimethylamine.[9] This can lead to a complex mixture of amidine-type byproducts.

  • Troubleshooting Steps:

    • Use High-Purity Solvent: Always use the highest purity, anhydrous DMF available.

    • Consider Alternative Solvents: If the substrate and reagents are soluble, consider using a more inert solvent such as acetonitrile, 1,4-dioxane, or chloroform. A solvent screen is a valuable optimization step.

    • Purification Strategy: Dimethylamine-derived byproducts are basic. During workup, an acidic wash (e.g., with dilute HCl or NH₄Cl solution) can help protonate and remove these impurities into the aqueous layer.

Experimental Protocols & Data

Protocol 1: General Procedure for Reaction of an Active Methylene Compound

This protocol provides a robust starting point for reacting a ketone with Gold's Reagent.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the ketone (1.0 eq) and anhydrous solvent (e.g., acetonitrile or DMF, to make a 0.2 M solution).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq). Stir for 10 minutes at room temperature.

  • Reagent Addition: In a separate vial, weigh Gold's Reagent (1.1 eq) and dissolve it in a minimal amount of anhydrous solvent. Add this solution dropwise to the reaction flask at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Various Substrates
Substrate ClassNucleophile ExampleBase (eq)SolventTemperature (°C)Typical Time (h)Ref.
KetoneCyclohexanoneTriethylamine (1.5)Acetonitrile806-12[2]
Primary AmineAnilineTriethylamine (1.5)DMF9012-24[2]
AmideBenzamideNaH (1.2)Dioxane1008-16[2]
o-Aminobenzoic AcidAnthranilic AcidNoneDMF1004-8[1]

Visualized Mechanisms & Workflows

Reaction of Gold's Reagent with a Ketone

The following diagram illustrates the fundamental reaction pathway for the formation of an enaminone from a ketone and Gold's Reagent.

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Ketone Ketone Enolate Adduct Tetrahedral Adduct Ketone->Adduct Nucleophilic Attack GR Gold's Reagent GR->Adduct Product Enaminone Product Adduct->Product Elimination of Dimethylamine Byproduct Dimethylamine + (Me2N)2C=CH2 derivative Adduct->Byproduct

Caption: Mechanism of enaminone formation using Gold's Reagent.

Troubleshooting Flowchart

Use this decision tree to diagnose and resolve common experimental issues.

troubleshooting_flowchart Start Reaction Start Problem Poor Result? (Low Yield / Byproducts) Start->Problem CheckReagents 1. Check Reagent & Solvents - Use fresh, anhydrous materials - Store reagent at -20°C Problem->CheckReagents Yes Success Optimized Reaction Problem->Success No CheckConditions 2. Check Reaction Conditions - Correct Base? - Correct Stoichiometry? CheckReagents->CheckConditions Tarry Tarry Mixture / Polymer? CheckConditions->Tarry TempControl Control Temperature - Start at 0°C - Slow reagent addition Tarry->TempControl Yes Tarry->Success No TimeCheck Reduce Reaction Time - Monitor by TLC/LCMS - Work up upon completion TempControl->TimeCheck TimeCheck->Success

Caption: Decision tree for troubleshooting Gold's Reagent reactions.

References

  • Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-. Organic Syntheses Procedure.[Link]

  • Gold-Catalyzed Organic Reactions. (2007). Chemical Reviews. ACS Publications. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit.[Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.[Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps.[Link]

  • Vilsmeier-Haack Reaction. Chem-Station International Edition.[Link]

  • Vilsmeier-Haack Reaction. NROChemistry.[Link]

Sources

Purification of crude (Dimethylaminomethylene)dimethylammonium chloride by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude (Dimethylaminomethylene)dimethylammonium chloride, also known as N,N,N′,N′-tetramethylformamidinium chloride (CAS 1071-38-1). This document provides in-depth troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a quaternary formamidinium salt.[1] It serves as a versatile reagent for formylation and aminomethylenation, providing key intermediates for synthesizing various heterocycles like indoles and pyrimidines.[1] High purity is critical as residual impurities from its synthesis (e.g., unreacted dimethylformamide (DMF), thionyl chloride, or colored degradation products) can lead to side reactions, lower yields, and compromised integrity of your final compounds.

Q2: What are the primary challenges in purifying this specific compound?

The main challenge is its chemical nature. This compound is a strongly hygroscopic, polar organic salt.[1][2] Its high polarity limits the range of suitable single-solvent systems, and its tendency to absorb atmospheric moisture can inhibit crystallization and lead to "oiling out" or the formation of a syrup instead of solid crystals. Therefore, meticulous control of anhydrous conditions is paramount.

Q3: What are the key safety considerations when handling this compound?

This compound is classified as a skin, eye, and respiratory irritant.[2] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Due to its hygroscopic nature, it should be stored under inert gas and protected from moisture.[1]

Experimental Protocols & Methodologies

The purification of this polar salt is often best achieved not by a classic single-solvent recrystallization, but by using a solvent/anti-solvent system or a precipitation method. Below are two field-proven protocols.

Protocol 1: Two-Solvent Recrystallization (Acetonitrile & Diethyl Ether)

This method is suitable for removing impurities that have different solubilities in a polar/non-polar solvent pair. A similar system is effective for related formamidinium salts.[3]

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere to mitigate the compound's hygroscopic nature.[1]

  • Dissolution: Place the crude this compound in a flask. Add a minimal amount of hot, anhydrous acetonitrile to completely dissolve the solid with gentle warming (do not exceed 60°C) and stirring.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed filter funnel containing a small plug of Celite or filter paper. This step must be done quickly to prevent premature crystallization in the funnel.[4]

  • Addition of Anti-Solvent: While the acetonitrile solution is still warm, slowly add anhydrous diethyl ether dropwise with continuous stirring. Continue adding until the solution becomes persistently cloudy or turbid. This indicates the point of saturation has been reached.

  • Crystal Formation: Gently warm the cloudy solution until it becomes clear again. Then, remove the heat source and allow the flask to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for forming well-defined crystals rather than a fine precipitate.[5]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of purified crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

Protocol 2: Multi-Solvent Precipitation/Washing

This method is particularly effective for removing residual solvents and colored impurities, leveraging dissolution and precipitation.[1]

Step-by-Step Methodology:

  • Initial Dissolution & Drying: Dissolve the crude, light-yellow solid in anhydrous dichloromethane. Add anhydrous sodium sulfate, stir for 15-20 minutes, and filter to remove the drying agent and any insoluble particulates.

  • Solvent Removal: Remove the dichloromethane from the filtrate under reduced pressure to yield a solid residue.

  • Acetone Wash: Add a minimal amount of anhydrous acetone to the residue and stir vigorously. The desired compound has lower solubility in acetone, which helps wash away more soluble impurities. Collect the solid by vacuum filtration.

  • Precipitation: Dissolve the acetone-washed solid in a minimal amount of anhydrous dichloromethane or acetone. With vigorous stirring, add anhydrous tetrahydrofuran (THF) as an anti-solvent until precipitation is complete.

  • Isolation and Drying: Collect the resulting colorless solid by vacuum filtration, wash with a small amount of cold THF, and dry under high vacuum.[1]

Visualization of Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation start Place Crude Solid in Dry Flask dissolve Add Minimum Hot Anhydrous Solvent 1 (e.g., Acetonitrile) start->dissolve 1 hot_filt Hot Filtration (Optional, if solids present) dissolve->hot_filt add_anti Add Anhydrous Anti-Solvent 2 (e.g., Ether) until Turbid dissolve->add_anti hot_filt->add_anti reheat Warm Gently to Re-dissolve add_anti->reheat cool_rt Slowly Cool to Room Temperature reheat->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filt Vacuum Filter Crystals cool_ice->vac_filt wash Wash with Cold Anti-Solvent 2 vac_filt->wash dry Dry Under High Vacuum wash->dry end_node Pure, Dry Product dry->end_node

Caption: Workflow for a two-solvent recrystallization.

Troubleshooting Guide

Q: I've followed the protocol, but no crystals are forming after cooling. What should I do?

A: This is a common issue, often related to supersaturation or using too much solvent.[6]

  • Step 1: Induce Nucleation. First, try scratching the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[5]

  • Step 2: Add a Seed Crystal. If you have a small amount of pure or crude solid saved, add a tiny crystal to the solution. This provides a template for further crystallization.[5]

  • Step 3: Reduce Solvent Volume. If nucleation techniques fail, you have likely used too much of the primary solvent (e.g., acetonitrile). Gently heat the solution to evaporate a portion of the solvent, then repeat the cooling process.[7]

  • Step 4: Check for Moisture. Given the compound's hygroscopic nature, ensure your solvents were truly anhydrous and the experiment was protected from air. Absorbed water can inhibit crystallization.

Q: My compound separated as an oily liquid instead of solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when significant impurities are present.[7]

  • Solution 1: Re-dissolve and Dilute. Heat the mixture to re-dissolve the oil. Add a small amount (10-15% more) of the primary hot solvent (the one the compound is more soluble in). This keeps the compound dissolved until the solution has cooled to a lower temperature, below its melting point. Then, attempt to cool very slowly.[5]

  • Solution 2: Slower Cooling. Rapid cooling is a frequent cause of oiling out. After re-dissolving, insulate the flask (e.g., with glass wool) to ensure a very gradual temperature drop.

  • Solution 3: Change Solvents. The boiling point of your solvent system may be too high relative to the melting point of your compound (mp 130-139 °C).[2] Consider a lower-boiling solvent system if possible.

Q: My yield is very low. Where did my compound go?

A: Low yield can result from several factors during the recrystallization process.

  • Excessive Solvent: Using too much of the primary solvent or washing with too much cold solvent during filtration will result in a significant amount of your product remaining dissolved in the mother liquor.[5]

  • Premature Crystallization: If the compound crystallized during a hot filtration step, you would have lost product on the filter paper. Ensure the solution and funnel are sufficiently hot during this step.

  • Incomplete Crystallization: Ensure you have allowed sufficient time at low temperature (in the ice bath) for crystallization to complete.

Q: The final product is still colored or appears impure. What went wrong?

A: This indicates that the chosen solvent system was not effective at separating the compound from certain impurities.

  • Insoluble Colored Impurities: If the color was present in the hot dissolved solution, the impurity is soluble. An activated charcoal (decolorizing carbon) step may be necessary. Add a very small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove it before cooling.[7]

  • Co-crystallization: The impurity may have similar solubility properties to your product. In this case, a different solvent system is required. You may need to perform a second recrystallization with a different solvent pair.

  • Consider the Precipitation Method: The multi-solvent precipitation method (Protocol 2) is often more effective at removing stubborn colored impurities than a standard recrystallization.[1]

Visualization of Troubleshooting Logic

Troubleshooting_Logic start Recrystallization Issue issue1 No Crystals Form start->issue1 issue2 Product 'Oiled Out' start->issue2 issue3 Low Yield start->issue3 issue4 Product Impure/Colored start->issue4 sol1_1 Try Scratching Flask or Adding Seed Crystal issue1->sol1_1 sol2_1 Re-heat to Dissolve Oil issue2->sol2_1 sol3_1 Check Mother Liquor. If product present, too much solvent was used. issue3->sol3_1 sol4_1 Was hot solution colored? issue4->sol4_1 sol1_2 Reduce Solvent Volume (Evaporate & Re-cool) sol1_1->sol1_2 No sol1_3 Check for Moisture: Use Anhydrous Solvents sol1_2->sol1_3 sol2_2 Add More Primary Solvent & Cool VERY Slowly sol2_1->sol2_2 sol2_3 Try a Different, Lower-Boiling Solvent System sol2_2->sol2_3 Fails Again sol3_2 Reduce wash volume. Ensure complete cooling. sol3_1->sol3_2 Yes sol4_2 Add Activated Charcoal & Hot Filter sol4_1->sol4_2 Yes sol4_3 Try a different solvent system or repeat recrystallization sol4_1->sol4_3 No

Caption: Decision tree for troubleshooting common recrystallization problems.

Summary of Recommended Solvent Systems
Method TypePrimary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Key Considerations
Two-Solvent Recrystallization Anhydrous AcetonitrileAnhydrous Diethyl EtherGood for general purification; requires careful control of addition rate.[3]
Two-Solvent Recrystallization Anhydrous EthanolAnhydrous Diethyl Ether / THFEthanol is a common solvent for polar salts.[8]
Precipitation/Washing Anhydrous DichloromethaneAnhydrous Tetrahydrofuran (THF)Effective for removing stubborn impurities and breaking oils.[1]
Precipitation/Washing Anhydrous AcetoneAnhydrous Tetrahydrofuran (THF)Similar to above; acetone is more polar than DCM.[1]
References
  • Saba, S., et al. (2024). Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Saba, S., et al. (2024). Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder. IUCr Journals. Available at: [Link]

  • Tarasov, A., et al. (2017). Formamidinium iodide: crystal structure and phase transitions. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Shen, C., et al. (2020). Stabilizing Formamidinium Lead Iodide Perovskite by Sulfonyl‐Functionalized Phenethylammonium Salt via Crystallization Control and Surface Passivation. Advanced Materials. Available at: [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • University of California, Davis. (n.d.). 4. Crystallization. Chemistry Department. Available at: [Link]

  • Wikipedia. (n.d.). N,N,N′,N′-Tetramethylformamidinium chloride. Available at: [Link]

  • Kantchev, E. A. B., et al. (2007). tetrakis(dimethylamino)allene. Organic Syntheses. Available at: [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Source not specified. Available at: [Link]

  • Grokipedia. (n.d.). N ,N ,N ′,N ′-Tetramethylformamidinium chloride. Available at: [Link]

  • Unknown. (n.d.). ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. Source not specified. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]

  • Google Patents. (2016). CN105732421A - Method for preparing (chloromethylene) dimethylammonium chloride through phased reaction.
  • Finkelstein, J. (1955). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Source not specified. Available at: [Link]

  • Wikipedia. (n.d.). TCFH. Available at: [Link]

  • University of Regensburg. (n.d.). 7.1 Synthesis of Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH). Refubium. Available at: [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Available at: [Link]

Sources

Managing moisture sensitivity of N,N,N',N'-tetramethylformamidinium chloride in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N,N',N'-tetramethylformamidinium chloride (TMFCl). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile and highly reactive reagent. As a strongly hygroscopic solid, the success of experiments involving TMFCl is intrinsically linked to the rigorous exclusion of moisture.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter, ensuring the integrity and reproducibility of your work.

The Challenge: Understanding the Moisture Sensitivity of TMFCl

N,N,N',N'-Tetramethylformamidinium chloride is a powerful aminomethylenating agent, valued for its ability to introduce a dimethylaminomethylene group to CH-acidic compounds. However, its high reactivity is coupled with a significant affinity for atmospheric moisture. This hygroscopicity is not a minor inconvenience; it is a critical experimental variable that can lead to reaction failure, reduced yields, and inconsistent results.

The core of the issue lies in the hydrolysis of the tetramethylformamidinium cation. In the presence of water, the cation can decompose, effectively reversing its formation pathway. This process consumes the active reagent and introduces byproducts that can interfere with your desired reaction. The likely hydrolysis products are N,N-dimethylformamide (DMF) and dimethylamine hydrochloride, which can alter the reaction conditions and complicate purification.

This guide will equip you with the knowledge and protocols to effectively manage this sensitivity, from storage and handling to troubleshooting unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: My TMFCl arrived as a solid, but it now appears clumpy and slightly sticky. What happened?

A1: This is a classic sign of moisture absorption. TMFCl is extremely hygroscopic and will readily absorb water from the atmosphere, causing the free-flowing powder to deliquesce and form clumps.[1] This indicates that the reagent has been exposed to ambient air and its purity is likely compromised. For optimal results, it is crucial to handle and store TMFCl under strictly anhydrous conditions.[1]

Q2: I'm not getting the expected yield in my aminomethylenation reaction. Could moisture in the TMFCl be the cause?

A2: Yes, this is a very likely cause. Moisture will hydrolyze the TMFCl, reducing the amount of active reagent available for your reaction. This directly translates to lower yields of your desired product. Furthermore, the byproducts of hydrolysis, such as dimethylamine hydrochloride, can potentially react with other components in your reaction mixture or alter the pH, leading to side reactions and further reducing the yield.

Q3: How should I properly store N,N,N',N'-tetramethylformamidinium chloride?

A3: Proper storage is the first line of defense against moisture contamination. TMFCl should be stored in a tightly sealed container, preferably with a secondary seal like Parafilm®, in a desiccator or a controlled-atmosphere glovebox.[1] For long-term storage, refrigeration at 2-8°C is recommended to maintain stability.[1] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q4: What is the best way to handle and weigh TMFCl for an experiment?

A4: The ideal environment for handling TMFCl is inside an inert-atmosphere glovebox with low oxygen and moisture levels (<1 ppm).[2][3] This completely isolates the reagent from the atmosphere. If a glovebox is unavailable, a well-maintained Schlenk line can be used, though this requires more technical skill to prevent exposure. Weighing should be done quickly, and the container should be resealed immediately after use.

Q5: Can I dry TMFCl that has been accidentally exposed to moisture?

A5: Yes, it is possible to dry TMFCl that has absorbed some moisture, although prevention is always better. A published procedure involves dissolving the hydrated salt in a dry solvent like dichloromethane, treating the solution with an anhydrous drying agent such as sodium sulfate, and then purifying the TMFCl through a series of dissolutions and precipitations. See the detailed protocol below for a step-by-step guide.

Q6: How can I be sure my solvents are dry enough for a reaction with TMFCl?

A6: Using commercially available anhydrous solvents is a good starting point. However, for highly sensitive reactions, it is best practice to further dry and degas solvents using a solvent purification system or by distillation from an appropriate drying agent. The water content of your solvent can be quantitatively measured using Karl Fischer titration, which is a highly accurate method for determining trace amounts of water.[4]

Troubleshooting Guide

This guide addresses common problems encountered in experiments using TMFCl, with a focus on moisture-related issues.

Problem Potential Cause(s) Related to Moisture Recommended Solution(s)
Low or no product yield in aminomethylenation 1. Decomposition of TMFCl: The reagent was likely exposed to moisture during storage or handling, leading to its hydrolysis and a lower concentration of the active species. 2. "Wet" solvent or other reagents: Moisture introduced from other sources will also consume the TMFCl.1. Verify TMFCl integrity: Use freshly opened TMFCl or dry your existing stock using the recommended protocol. 2. Use rigorously dried solvents and reagents: Ensure all components of your reaction are anhydrous. Consider using a solvent purification system. 3. Improve handling technique: Handle TMFCl in a glovebox or under a positive pressure of inert gas.
Inconsistent results between batches 1. Variable moisture content in TMFCl: Different levels of hydration between batches of the reagent will lead to inconsistent reaction outcomes. 2. Fluctuations in atmospheric humidity: If not working in a controlled atmosphere, day-to-day changes in lab humidity can affect the reaction.1. Standardize TMFCl handling: Implement a strict protocol for storing and handling TMFCl to ensure consistency. 2. Quantify water content: Consider using Karl Fischer titration to determine the water content of your TMFCl and solvents before use. 3. Work in a controlled environment: Perform the reaction in a glovebox for maximum reproducibility.
Formation of unexpected byproducts 1. Hydrolysis products interfering with the reaction: Dimethylamine hydrochloride, a byproduct of TMFCl hydrolysis, can act as an acid and catalyze side reactions. 2. Reaction of substrate with hydrolysis products: Your starting material may react with dimethylamine.1. Ensure anhydrous conditions: This is the most effective way to prevent the formation of hydrolysis byproducts. 2. Analyze byproducts: If possible, use techniques like GC-MS or LC-MS to identify the byproducts. The presence of DMF or dimethylamine derivatives can confirm moisture contamination.
TMFCl appears discolored (yellowish) 1. Decomposition: While pure TMFCl is a colorless to light yellow solid, significant color change can indicate degradation, which may be exacerbated by moisture.1. Consider purification: The drying protocol involving dissolution and precipitation can also help remove colored impurities. 2. Purchase a fresh batch: If purity is critical, it is often best to start with a fresh, unopened container of the reagent.

Experimental Protocols

Protocol 1: Drying of N,N,N',N'-Tetramethylformamidinium Chloride

This protocol is adapted from established literature procedures for drying TMFCl. All operations should be carried out using anhydrous solvents and under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Dissolution: In a glovebox, dissolve the hygroscopic TMFCl in anhydrous dichloromethane (CH₂Cl₂).

  • Drying: Add solid anhydrous sodium sulfate (Na₂SO₄) to the solution and stir for several hours. The Na₂SO₄ will absorb the water from the solution.

  • Filtration: Filter the solution to remove the sodium sulfate.

  • Purification Series:

    • Remove the dichloromethane under reduced pressure.

    • Dissolve the resulting solid in a minimal amount of anhydrous acetone.

    • Precipitate the TMFCl by adding anhydrous tetrahydrofuran (THF).

    • Collect the colorless solid by filtration.

  • Final Drying and Storage: Dry the purified TMFCl under high vacuum to remove any residual solvent. Store the dry, colorless solid in a tightly sealed container inside a glovebox or desiccator.

Protocol 2: General Procedure for Handling TMFCl in a Glovebox

This protocol outlines the best practices for handling TMFCl to prevent moisture contamination.

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with oxygen and moisture levels below 1 ppm.

  • Material Transfer: Introduce all necessary items (TMFCl container, spatulas, weigh boats, vials, etc.) into the glovebox antechamber. Porous materials like paper towels should be degassed under vacuum for an extended period before introduction.[2]

  • Antechamber Purging: Cycle the antechamber with vacuum and inert gas purges (typically 3-5 cycles) to remove atmospheric contaminants.

  • Handling inside the Glovebox:

    • Allow the TMFCl container to equilibrate to the glovebox temperature before opening.

    • Open the container and quickly weigh the desired amount of TMFCl into a tared vial.

    • Immediately and securely reseal the TMFCl container.

    • Clean any spills promptly.

  • Reaction Setup: Add the weighed TMFCl to your reaction vessel containing anhydrous solvent, all within the controlled atmosphere of the glovebox.

Visualizations

Workflow for Handling Hygroscopic TMFCl

G cluster_0 Storage cluster_1 Preparation cluster_2 Handling cluster_3 Reaction storage Store TMFCl at 2-8°C in a sealed container inside a desiccator equilibrate Equilibrate container to room temperature storage->equilibrate glovebox Transfer to inert-atmosphere glovebox equilibrate->glovebox weigh Quickly weigh TMFCl glovebox->weigh reseal Immediately reseal container weigh->reseal add_to_rxn Add to anhydrous reaction mixture weigh->add_to_rxn G start Low/No Product Yield check_reagent Was TMFCl handled in an inert atmosphere? start->check_reagent no_inert No check_reagent->no_inert No yes_inert Yes check_reagent->yes_inert Yes check_solvent Were anhydrous solvents used? no_solvent No check_solvent->no_solvent No yes_solvent Yes check_solvent->yes_solvent Yes check_drying Was the TMFCl from a freshly opened container or recently dried? no_drying No check_drying->no_drying No yes_drying Yes check_drying->yes_drying Yes solution1 Re-run experiment in a glovebox or under inert gas. no_inert->solution1 yes_inert->check_solvent solution2 Use freshly distilled/dried solvents. no_solvent->solution2 yes_solvent->check_drying solution3 Dry TMFCl using the recommended protocol. no_drying->solution3 other_issue Investigate other reaction parameters (temperature, stoichiometry, etc.). yes_drying->other_issue

Caption: Decision tree for troubleshooting failed reactions.

References

  • N,N,N′,N′-Tetramethylformamidinium chloride. In: Wikipedia. Accessed January 12, 2026. [Link]

  • N,N,N′,N′-Tetramethylformamidinium chloride. Grokipedia. Accessed January 12, 2026. [Link]

  • How to Maintain Low Oxygen and Humidity Levels Inside a Glovebox. Cleatech. Accessed January 12, 2026. [Link]

  • Glovebox safety guidelines. EPFL. Accessed January 12, 2026. [Link]

  • Section 5.21 Title: Glovebox Use. University of Wisconsin-Madison. Accessed January 12, 2026. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Accessed January 12, 2026. [Link]

Sources

Identifying and minimizing side reactions of (Dimethylaminomethylene)dimethylammonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Dimethylaminomethylene)dimethylammonium chloride

Welcome to the technical support guide for this compound, also known as Gold's Reagent. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to help you identify, understand, and minimize common side reactions, thereby optimizing your synthetic outcomes.

Frequently Asked Questions (FAQs): Handling, Stability, and Core Reactivity

This section addresses the most immediate questions regarding the stability and handling of this compound to prevent reagent degradation, which is the first step in avoiding unwanted side reactions.

Q1: My reaction is failing or showing low conversion. Could my reagent have decomposed? How should it be properly handled and stored?

A1: Yes, improper handling and storage are common causes of reaction failure. This compound is a hygroscopic solid and is highly sensitive to moisture.

  • Core Issue: The central carbon atom in the reagent is highly electrophilic. It is readily attacked by nucleophiles, including atmospheric water. This hydrolysis reaction deactivates the reagent, converting it to N,N-dimethylformamide (DMF) and dimethylammonium chloride, rendering it ineffective for your desired transformation.

  • Troubleshooting & Prevention:

    • Storage: The reagent should be stored in a tightly sealed container, preferably in a desiccator, under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8°C[1].

    • Handling: Always handle the reagent in a glove box or under a stream of inert gas. Use dry solvents and glassware. Avoid leaving the container open to the atmosphere for any extended period.

    • Verification: If you suspect decomposition, you can check the melting point. The pure reagent has a melting point of approximately 130-139 °C[1]. A significantly lower or broader melting range may indicate impurities or decomposition.

Q2: How does pH affect the stability and reactivity of the reagent in solution?

A2: The reagent's stability is significantly influenced by pH. While stable in acidic to neutral conditions, it is susceptible to degradation under alkaline (basic) conditions.

  • Mechanistic Insight: Alkaline conditions can promote the hydrolysis of the quaternary ammonium-like structure[2]. The presence of hydroxide ions (OH⁻), a strong nucleophile, will accelerate the decomposition of the reagent in the same way that water does, but much more rapidly.

  • Practical Implications:

    • Most reactions involving this reagent, such as amidine synthesis from primary amines, are performed under neutral or slightly acidic conditions (the amine hydrochloride salt may be used).

    • Avoid adding strong bases directly to the reagent solution. If a base is required for your reaction (e.g., to deprotonate an active methylene compound), a non-nucleophilic, sterically hindered base is recommended, and it should be added to the substrate solution, not directly to the stock reagent.

    • The work-up procedure for many reactions, like the Vilsmeier-Haack formylation, involves quenching the reaction mixture in ice water or a mild base (like sodium acetate solution) to hydrolyze the intermediate iminium salt to the final product[3][4]. This is a controlled hydrolysis step and should not be confused with the premature decomposition of the reagent.

Troubleshooting Guide: Side Reactions in Amidine Synthesis

The synthesis of amidines from primary amines is a primary application of this compound[5]. This section focuses on common issues encountered during this transformation.

Q3: My amidine synthesis from a primary amine has a low yield, and I see a lot of my starting amine remaining. What are the likely causes?

A3: Low yield with unreacted starting material typically points to two main issues: insufficient reaction conditions or reagent deactivation.

  • Cause 1: Insufficient Reaction Temperature: While the reagent is highly reactive, the overall transformation to an amidine often requires thermal energy to proceed at a reasonable rate. Room temperature may not be sufficient for many substrates.

    • Solution: Most protocols recommend heating the reaction mixture. Temperatures in the range of 65–90°C are commonly employed to drive the reaction to completion[5]. Monitor the reaction's progress by TLC or LC-MS to determine the optimal time and temperature for your specific substrate.

  • Cause 2: Reagent Decomposition: As discussed in the FAQs, premature hydrolysis of the reagent due to moisture in the reactants or solvent is a primary culprit for inactivity.

    • Solution: Ensure all solvents are anhydrous and that the amine starting material is dry. If the amine is a hydrochloride salt, it is generally sufficiently dry, but the free base can be hygroscopic. Running the reaction under a strict inert atmosphere is crucial.

Q4: My TLC/LC-MS shows the formation of an unexpected byproduct alongside my desired amidine. What could it be?

A4: The most likely byproduct, especially when using alcohol-based solvents or if there is incomplete drying, is an imidate ester.

  • Mechanistic Explanation: The reagent is a powerful electrophile. It will react with any suitable nucleophile in the reaction mixture. While the target is the primary amine, other nucleophiles like alcohols (from the solvent) or even trace water can compete in the reaction. The reaction with an alcohol forms an imidate ester, while reaction with water leads back to DMF.

    • This competitive reaction is a known issue in related chemistries. For instance, when using N,N-dimethylacetamide dimethyl acetal, imidate ester formation is a common side reaction that can be suppressed[6]. The same principle applies here.

  • Minimization Strategy:

    • Solvent Choice: Use a non-nucleophilic, aprotic solvent such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Acetonitrile (MeCN), or Toluene. Avoid alcohol-based solvents like methanol or ethanol.

    • Purity of Reactants: Ensure all reactants, including the amine and any additives, are anhydrous.

Workflow: Troubleshooting Amidine Synthesis

Here is a logical workflow to diagnose and solve common issues in amidine synthesis.

G start Low Yield in Amidine Synthesis check_sm TLC/LCMS Analysis: Starting Amine Remaining? start->check_sm check_bp TLC/LCMS Analysis: Unexpected Byproduct? start->check_bp temp Increase Reaction Temperature (65-90°C) &/or Time check_sm->temp Yes check_reagent Suspect Reagent Decomposition check_sm->check_reagent No solvent Competitive Reaction with Nucleophilic Solvent? check_bp->solvent Yes monitor Monitor Progress temp->monitor Re-run Reaction solution_reagent Use Fresh Reagent. Ensure Anhydrous Conditions (Solvents, Inert Atmosphere). check_reagent->solution_reagent Action solution_reagent->monitor solution_solvent Switch to Aprotic, Non-nucleophilic Solvent (DCM, MeCN, Toluene). solvent->solution_solvent Action solution_solvent->monitor

Caption: Troubleshooting workflow for low-yield amidine synthesis.

Troubleshooting Guide: Side Reactions in Formylation Reactions

This compound is functionally equivalent to the Vilsmeier reagent and is used for the formylation of electron-rich aromatic and heterocyclic compounds[4][7].

Q5: I am formylating a highly activated aromatic compound (e.g., a phenol or aniline derivative) and obtaining di-formylated or other multiple-substitution products. How can I improve the selectivity for mono-formylation?

A5: This is a classic issue of over-reactivity. Highly activated substrates can undergo electrophilic aromatic substitution at multiple sites if the reaction conditions are not carefully controlled[3].

  • Causality: The initial formylation product may still be electron-rich enough to react a second time. High local concentrations of the reagent or an excessive molar ratio can favor these subsequent reactions.

  • Mitigation Strategies:

    • Control Stoichiometry: Carefully control the molar ratio of the reagent to the substrate. A good starting point is a 1:1 to 1.5:1 ratio of reagent to substrate[3]. Avoid using a large excess of the formylating agent.

    • Controlled Addition: Add the reagent dropwise to a cooled solution of your substrate. This maintains a low concentration of the electrophile and minimizes the chance of multiple additions[3].

    • Lower Temperature: Running the reaction at a lower temperature (e.g., starting at 0-5 °C and then allowing it to warm slowly) can increase selectivity by favoring the more kinetically accessible mono-substitution pathway.

Mechanism: Mono- vs. Di-Formylation

The diagram below illustrates the desired pathway versus the side reaction on a generic activated aromatic ring (Ar-H).

G cluster_0 Desired Pathway: Mono-Formylation cluster_1 Side Reaction: Di-Formylation ArH Ar-H (Activated Substrate) Reagent1 + Reagent ArH->Reagent1 Iminium1 Ar-CH=N⁺(Me)₂ (Iminium Intermediate) Reagent1->Iminium1 Hydrolysis1 + H₂O Workup Iminium1->Hydrolysis1 Product1_side Ar-CHO (Still Activated) Product1 Ar-CHO (Mono-formylated Product) Hydrolysis1->Product1 Reagent2 + Excess Reagent Product1_side->Reagent2 Iminium2 CHO-Ar-CH=N⁺(Me)₂ (Second Intermediate) Reagent2->Iminium2 Hydrolysis2 + H₂O Workup Iminium2->Hydrolysis2 Product2 CHO-Ar-CHO (Di-formylated Byproduct) Hydrolysis2->Product2

Sources

Improving reaction conditions for formylation using Gold's reagent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for formylation reactions using Gold's Reagent. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights needed to master this powerful synthetic tool. Here, we will address common challenges, explain the chemical principles behind our troubleshooting advice, and provide robust methodologies to ensure your reactions are successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions researchers have when first encountering Gold's Reagent.

Q1: What exactly is Gold's Reagent, and why is it used for formylation?

A1: Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a highly reactive iminium salt. A common point of confusion is its name; it contains no elemental gold . Its name is derived from its developer, H. Gold.

It serves as a potent electrophile and is technically a β-dimethylaminomethylenating agent. In the context of formylation, it reacts with nucleophiles like primary or secondary amines to first form a stable N,N-dimethylformamidine intermediate. This intermediate is then hydrolyzed, typically during an acidic workup, to yield the final N-formylated product. Its primary advantages are its high reactivity and the fact that it comes as a crystalline solid, making it easier to handle than many gaseous or highly volatile formylating agents.[1]

Q2: I've heard Gold's Reagent is sensitive. How should I handle and store it?

A2: This is a critical point for reaction success. Gold's Reagent is very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] When exposed to water, it can decompose, leading to a significant loss of reactivity and inconsistent results.

  • Storage: Always store Gold's Reagent in a tightly sealed container inside a desiccator containing a drying agent like anhydrous calcium sulfate.[1]

  • Handling: When weighing and dispensing the reagent, work quickly and preferably in a glovebox or under a stream of dry inert gas (like nitrogen or argon). Avoid leaving the bottle open to the air for extended periods. If the reagent appears clumpy or discolored, it may have been compromised by moisture.

Q3: What is the active species in the reaction, and how is it generated?

A3: Gold's Reagent is itself the active electrophilic species. The reaction mechanism with a nucleophile, such as an amine, does not require pre-activation. However, the reaction is typically conducted in the presence of a base. The role of the base is not to activate Gold's Reagent, but to deprotonate the nucleophile (e.g., the N-H of a primary amine) or an acidic C-H bond in an active methylene compound, making it a more potent nucleophile to attack the electrophilic carbon of the reagent.[2][3]

Q4: What is the direct product of the reaction between Gold's Reagent and a primary amine?

A4: This is a crucial distinction. The direct product is not the formamide but a stable N,N-dimethylformamidine derivative.[1] The formyl group is essentially "protected" at this stage. To obtain the final N-formylated product (the formamide), a subsequent hydrolysis step is required. This is typically achieved by quenching the reaction with aqueous acid.[4][5] Failure to perform this hydrolysis is a common reason for isolating an unexpected product and assuming the reaction failed.

Section 2: Troubleshooting Common Issues

This section is formatted to directly address problems you may encounter in the lab, providing both a solution and the chemical reasoning behind it.

Problem 1: My reaction shows low or no conversion of the starting material.

This is the most common issue and can almost always be traced back to one of three root causes: reagent quality, reaction conditions, or substrate reactivity.

  • Cause A: Compromised Reagent

    • Diagnosis: The most likely culprit is that the Gold's Reagent has been deactivated by moisture.[1]

    • Solution: Use a fresh bottle of Gold's Reagent or one that has been properly stored in a desiccator. Before starting, gently crush the reagent to ensure it is a free-flowing powder. If it remains clumpy, it is likely wet and should not be used.

  • Cause B: Suboptimal Reaction Conditions

    • Diagnosis: The reaction may be too cold, or the base may be inappropriate for your specific substrate. Reactions with Gold's Reagent often require heating to proceed at a reasonable rate.[1]

    • Solution:

      • Increase Temperature: Most reactions with amines or active methylene compounds require temperatures between 65–100°C.[1] If you are running the reaction at room temperature, begin by heating it to ~80°C in a suitable solvent like THF, acetonitrile, or DMF and monitor by TLC.

      • Re-evaluate Your Base: For simple amine formylation, a non-nucleophilic organic base like triethylamine is often sufficient to scavenge the HCl produced. However, for less reactive amines or active methylene compounds, a stronger base like sodium hydride (NaH) or sodium methoxide (NaOMe) may be necessary to fully deprotonate the nucleophile.[6]

  • Cause C: Low Substrate Nucleophilicity

    • Diagnosis: If your amine or nucleophile is substituted with strong electron-withdrawing groups (e.g., nitro groups, multiple halogens), its nucleophilicity will be significantly reduced, making the reaction sluggish.[7]

    • Solution: For these challenging substrates, you must push the equilibrium. Use a stronger base (like NaH) to ensure complete deprotonation and consider a higher reaction temperature or longer reaction times (12-24 hours).[1]

Problem 2: My starting material is consumed, but I cannot isolate the expected formamide product. My major product is a different, unexpected molecule.

This is a classic case of mistaken identity. You have likely succeeded in the first stage of the reaction but have isolated the stable amidine intermediate.

  • Diagnosis: You have successfully formed the N,N-dimethylformamidine intermediate but have skipped or performed an inadequate hydrolysis step. The workup was likely neutral or basic (e.g., a simple extraction with sodium bicarbonate), which will not hydrolyze the amidine.

  • Solution: Implement an Acidic Hydrolysis Workup.

    • After the initial reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding it to a beaker of dilute aqueous acid, such as 1M HCl, cooled in an ice bath.

    • Stir the mixture vigorously for 1-2 hours at room temperature to allow the hydrolysis to proceed. You can monitor the disappearance of the amidine intermediate and the appearance of the formamide product by TLC.

    • Once hydrolysis is complete, proceed with a standard aqueous workup and extraction.[4][5]

Problem 3: The reaction is messy, and I'm getting multiple side products.

  • Diagnosis: This often occurs with substrates that have multiple nucleophilic sites (e.g., diamines, aminophenols) or when reaction conditions are too harsh.

  • Solution: Optimize Stoichiometry and Temperature.

    • Control Stoichiometry: For substrates with multiple reactive sites, using a large excess of Gold's Reagent can lead to di- or tri-substitution.[8] Start by using a stoichiometric equivalent (1.0 to 1.1 eq) of Gold's Reagent relative to the number of sites you wish to formylate. Add the reagent slowly to a solution of the substrate.

    • Lower the Temperature: While heating is often necessary, excessively high temperatures can cause decomposition and side reactions.[8] Try running the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., start at 65°C instead of 100°C).

Section 3: Diagrams & Data

Visual aids and structured data can significantly clarify complex processes.

Reaction Pathway Visualization

The formylation process is a two-stage transformation. First, the nucleophile attacks Gold's Reagent to form an amidine. Second, the amidine is hydrolyzed to the formamide.

FormylationPathway cluster_stage1 Stage 1: Amidine Formation cluster_stage2 Stage 2: Hydrolysis Amine Amine (R-NH2) Amidine N,N-Dimethylformamidine Intermediate Amine->Amidine Nucleophilic Attack Gold Gold's Reagent Gold->Amidine Base Base (e.g., TEA, NaH) Base->Amine Deprotonates Amine Formamide Final Formamide Product (R-NHCHO) Amidine->Formamide Workup Acid Aqueous Acid (H3O+) Acid->Formamide Hydrolyzes Amidine

Caption: Two-stage pathway for formylation using Gold's Reagent.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common reaction failures.

TroubleshootingTree Start Problem: Low Yield of Formamide TLC Analyze reaction mixture by TLC. What do you see? Start->TLC SM_Present Mainly Unreacted Starting Material TLC->SM_Present Path A New_Spot New Major Spot, but not the Formamide TLC->New_Spot Path B Check_Reagent Cause: Reagent or Conditions 1. Is Gold's Reagent dry? 2. Is the temperature high enough (~80°C)? 3. Is the base strong enough? SM_Present->Check_Reagent Check_Hydrolysis Cause: Incomplete Hydrolysis Isolate the new spot. Does NMR/MS confirm it's the amidine intermediate? New_Spot->Check_Hydrolysis Sol_Reagent Solution: - Use fresh, dry Gold's Reagent. - Increase temperature. - Use a stronger base (e.g., NaH). Check_Reagent->Sol_Reagent Sol_Hydrolysis Solution: Re-run the reaction and perform a dedicated acidic workup (e.g., 1M HCl) to hydrolyze the amidine. Check_Hydrolysis->Sol_Hydrolysis

Caption: Decision tree for troubleshooting low formamide yields.

Table 1: Comparison of Common Reaction Parameters
ParameterCondition 1: MildCondition 2: StandardCondition 3: ForcingCausality & Rationale
Base Triethylamine (TEA)Pyridine / K₂CO₃Sodium Hydride (NaH)The base must be strong enough to deprotonate the nucleophile. TEA is a simple acid scavenger, while NaH is a non-nucleophilic strong base for unreactive substrates.
Solvent Acetonitrile (ACN)Tetrahydrofuran (THF)Dimethylformamide (DMF)Solvent choice depends on substrate solubility and required temperature. DMF is a polar aprotic solvent suitable for high temperatures and dissolving polar substrates.
Temperature 60 - 70°C80 - 90°C100 - 120°CHigher temperatures increase reaction rates but can also lead to side products. Start with standard conditions and adjust based on reactivity.[1]
Best For Electron-rich, highly nucleophilic amines.Standard primary/secondary amines, simple active methylene compounds.Electron-poor amines, sterically hindered substrates, less acidic C-H nucleophiles.Match the reaction conditions to the electronic and steric properties of your specific substrate to maximize yield and minimize side reactions.

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Formylation of a Primary Amine

This protocol details the two-stage process of forming the amidine intermediate followed by hydrolysis to the final formamide product.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (1.0 eq) and a suitable anhydrous solvent (e.g., THF, ~0.2 M concentration).

    • Add a base (e.g., triethylamine, 1.2 eq). For less reactive amines, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in the solvent before adding the amine.

  • Amidine Formation:

    • Under an inert atmosphere (N₂ or Ar), add Gold's Reagent (1.1 eq) to the stirred solution in one portion.

    • Heat the reaction mixture to reflux (typically 80-90°C) and monitor the consumption of the starting amine by TLC (e.g., using a 9:1 DCM:MeOH eluent). Reactions are typically complete within 12-24 hours.[1]

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully pour the reaction mixture into a separate flask containing 1M aqueous HCl (a volume roughly 5 times that of the reaction solvent). Caution: Gas evolution may occur if NaH was used.

    • Allow the resulting mixture to stir at room temperature for 1-3 hours, monitoring the hydrolysis of the amidine intermediate to the formamide product by TLC.

    • Once hydrolysis is complete, transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude formamide.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on the physical properties of the formamide.

References

  • Gupton, J. T., Colon, C., Harrison, C. R., Lizzi, M. J., & Polk, D. E. (1980). Reactions of [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride with methyl ketones, primary amines, and unsubstituted amides. The Journal of Organic Chemistry, 45(22), 4522–4524. Available at: [Link]

  • Li, T., & Shi, X. (2021). Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects. Chemical Reviews, 121(14), 8613–8661. Available at: [Link]

  • Nolan, S. P., et al. (2021). Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis-Ligand Development. Chemical Reviews, 121(14), 8559-8612. Available at: [Link]

  • Gupton, J. T., Lizzi, M. J., & Polk, D. (1982). Reaction of Golds Reagent with Activated Methylene Groups Derived from Esters and Nitroarenes. Faculty Bibliography 1980s. Available at: [Link]

  • Discovery Alert. (2026). Sustainable Cyanide-Free Gold Leaching Technologies for Modern Mining. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for gold‐catalyzed enantioselective intramolecular [4+2] annulation of 1aa. Available at: [Link]

  • Leadbeater, N. E. (2015). A Brief Introduction to Chemical Reaction Optimization. ACS Symposium Series. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Available at: [Link]

  • Gupton, J. T., & Andrews, S. A. (1982). Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-. Organic Syntheses, 60, 88. Available at: [Link]

  • ACS Publications. (2015). Formation of Gold Nanoparticles Using Amine Reducing Agents. Langmuir. Available at: [Link]

  • Saleh, N. M., et al. (2010). One-Pot Synthesis of Enaminones Using Gold's Reagent. Letters in Organic Chemistry, 7(6), 484-487. Available at: [Link]

  • Glorius, F., et al. (2017). Gold-Catalyzed Oxidative Coupling of Arenes and Arylsilanes. Organic Syntheses, 94, 245-261. Available at: [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Available at: [Link]

  • Gupton, J. T., et al. (2019). Scalable synthesis of enaminones utilizing Gold's reagents. Tetrahedron Letters, 60(35), 151010. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Available at: [Link]

  • Save My Exams. (2025). Reactions of Amides. Available at: [Link]

  • Ramgren, S. D., & Svejstrup, T. D. (2022). Borane-Ammonia. Organic Syntheses, 99, 19-35. Available at: [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Available at: [Link]

  • AK LECTURES. (2019). mechanism of amide hydrolysis. YouTube. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (Dimethylaminomethylene)dimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (Dimethylaminomethylene)dimethylammonium chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this versatile and reactive reagent. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis at every scale.

Introduction to this compound

This compound, also known as N,N,N',N'-tetramethylformamidinium chloride, is a valuable reagent in organic synthesis, primarily used for the formation of amidines and in the synthesis of various heterocyclic compounds.[1] Its scale-up, however, presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide will address the most common issues encountered during the scale-up process in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Reaction Control

Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?

There are several established methods for the synthesis of this compound. The choice of route for scale-up often depends on the availability and cost of starting materials, as well as safety and environmental considerations.

  • From N,N,N',N'-Tetramethylurea: This method involves the reaction of tetramethylurea with a chlorinating agent such as phosgene or oxalyl chloride.[1] While effective, the use of highly toxic and corrosive reagents like phosgene presents significant safety challenges at a larger scale, requiring specialized handling and containment infrastructure.

  • From Dimethylformamide (DMF): A common laboratory-scale synthesis involves the reaction of DMF with thionyl chloride or dimethylcarbamoyl chloride.[2] The reaction with thionyl chloride can have a lower yield and requires careful handling due to the evolution of sulfur dioxide gas.[2]

  • From Dimethylamine and a Propenyl Chloride Derivative: This method involves the reaction of dimethylamine with a suitable C1 source under alkaline conditions. While potentially more cost-effective, controlling the reaction stoichiometry and preventing side reactions can be challenging.

For industrial-scale production, a two-step process starting from phthalic anhydride and thionyl chloride to generate an intermediate that then reacts with DMF has been patented.[3] This method avoids the direct use of more hazardous reagents in the final step and allows for better control over the reaction.

Q2: My reaction is highly exothermic and difficult to control at a larger scale. What are the key parameters to manage?

Exothermic reactions are a major concern during scale-up. The synthesis of this compound, particularly when using reactive chlorinating agents, can generate significant heat.

Troubleshooting Exotherms:

  • Controlled Reagent Addition: Implement a slow, controlled addition of the most reactive reagent (e.g., thionyl chloride, oxalyl chloride) using a syringe pump or a dropping funnel with precise control. This allows for the dissipation of heat as it is generated.

  • Efficient Heat Exchange: Ensure your reactor is equipped with an efficient cooling system. For larger reactors, this may involve a jacketed vessel with a circulating coolant. The surface area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.

  • Solvent Selection: The choice of solvent can influence heat dissipation. A solvent with a higher heat capacity can absorb more heat, and a higher boiling point can allow for a wider operating temperature range.

  • Monitoring and Quenching: Continuously monitor the internal temperature of the reactor. Have a quenching plan in place in case of a thermal runaway. This could involve the addition of a cold, inert solvent or a chemical quencher.

Q3: I am observing significant byproduct formation, which is complicating my purification. What are the likely side reactions and how can I minimize them?

Byproduct formation is a common issue when scaling up. The specific byproducts will depend on your chosen synthetic route.

Common Byproducts and Mitigation Strategies:

ByproductLikely CauseMitigation Strategy
Unreacted Starting Materials Incomplete reaction due to poor mixing or insufficient reaction time.Optimize stirring speed to ensure good mass transfer. Monitor the reaction progress using techniques like HPLC or NMR to determine the optimal reaction time.
Over-chlorinated Species Excess of the chlorinating agent.Carefully control the stoichiometry of the reagents. A slight excess of the less reactive starting material may be preferable.
Hydrolysis Products Presence of moisture in the reagents or reaction vessel.Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Polymeric Materials Side reactions at elevated temperatures.Maintain strict temperature control throughout the reaction.

Experimental Workflow for Minimizing Byproduct Formation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dry Reagents & Solvents inert_atm Inert Atmosphere (N2/Ar) reagents->inert_atm glassware Flame-Dry Glassware glassware->inert_atm controlled_add Controlled Reagent Addition inert_atm->controlled_add temp_control Strict Temperature Control controlled_add->temp_control monitoring In-Process Monitoring (TLC/HPLC) temp_control->monitoring anhydrous_workup Anhydrous Work-up monitoring->anhydrous_workup purification Optimized Purification anhydrous_workup->purification

Caption: Workflow for minimizing byproduct formation.

Section 2: Purification and Isolation

Q4: My product is highly hygroscopic. What are the best practices for handling and purification to prevent moisture contamination?

This compound is known to be hygroscopic, which can significantly impact its purity and stability.[2]

Handling Hygroscopic Solids:

  • Inert Atmosphere: All manipulations, including filtration and packaging, should be performed under a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques).

  • Anhydrous Solvents: Use anhydrous solvents for all purification steps, such as washing and recrystallization.

  • Drying: Dry the final product thoroughly under high vacuum. A drying oven with a controlled atmosphere can also be used.

  • Storage: Store the purified product in a tightly sealed container, preferably in a desiccator or a controlled humidity environment.[1]

Q5: I am struggling with the purification of the final product at a larger scale. What are some effective purification strategies?

Purification can become a bottleneck during scale-up. Traditional laboratory techniques like column chromatography may not be practical or economical at an industrial scale.

Scale-Up Purification Strategies:

  • Crystallization/Recrystallization: This is often the most scalable and cost-effective method for purifying solid products. A systematic screening of solvents and solvent mixtures is crucial to identify a system that provides good recovery and high purity.

  • Anti-Solvent Precipitation: If a suitable single-solvent recrystallization system cannot be found, anti-solvent precipitation can be an effective alternative. The product is dissolved in a good solvent, and then a miscible anti-solvent is added to induce precipitation.

  • Slurrying/Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Logical Flow for Purification Method Selection

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization success_recrystallization High Purity Product recrystallization->success_recrystallization Success fail_recrystallization Low Purity or Poor Recovery recrystallization->fail_recrystallization Failure anti_solvent Attempt Anti-Solvent Precipitation fail_recrystallization->anti_solvent success_anti_solvent High Purity Product anti_solvent->success_anti_solvent Success fail_anti_solvent Low Purity or Oily Product anti_solvent->fail_anti_solvent Failure slurry Perform Slurry Wash fail_anti_solvent->slurry success_slurry Improved Purity Product slurry->success_slurry

Caption: Decision tree for purification method selection.

Section 3: Safety and Handling

Q6: What are the primary safety hazards associated with this compound and its synthesis?

The synthesis and handling of this compound require strict adherence to safety protocols.

Key Safety Hazards:

  • Corrosive Reagents: Many of the starting materials, such as thionyl chloride and oxalyl chloride, are highly corrosive and react violently with water.[4]

  • Toxic Byproducts: The synthesis can generate toxic gases like sulfur dioxide and hydrogen chloride, which require proper ventilation and scrubbing.

  • Product Hazards: this compound itself is an irritant, causing skin and eye irritation.[5] Inhalation may also cause respiratory tract irritation.[5]

  • Exothermic Reactions: As discussed earlier, the potential for thermal runaway is a significant safety concern.

Personal Protective Equipment (PPE) and Engineering Controls:

Control/PPESpecificationRationale
Ventilation Fume hood with adequate face velocity.To prevent inhalation of corrosive vapors and toxic gases.
Eye Protection Chemical splash goggles and a face shield.To protect against splashes of corrosive reagents and the irritant product.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin contact with corrosive and irritating substances.
Body Protection Flame-retardant lab coat and closed-toe shoes.To protect against spills and splashes.
Section 4: Analytical and Quality Control

Q7: What analytical techniques are recommended for monitoring the reaction and ensuring the final product's purity?

Robust analytical methods are essential for process control and quality assurance.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the progress of the reaction by quantifying the consumption of starting materials and the formation of the product and byproducts. It is also the preferred method for determining the final purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product and identifying any organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a quick qualitative check to confirm the presence of key functional groups in the product and the absence of certain impurities.

  • Titration: For a quantitative assessment of the chloride content, titration methods can be employed.

Workflow for Analytical Quality Control

G start In-Process Sample hplc_in_process HPLC Analysis start->hplc_in_process decision Reaction Complete? hplc_in_process->decision continue_reaction Continue Reaction decision->continue_reaction No workup Proceed to Work-up decision->workup Yes crude_product Crude Product workup->crude_product purification Purification crude_product->purification final_product Final Product purification->final_product hplc_final HPLC for Purity final_product->hplc_final nmr NMR for Structure & Impurities final_product->nmr ftir FTIR for Functional Groups final_product->ftir final_qc Final QC Approval hplc_final->final_qc nmr->final_qc ftir->final_qc

Caption: Analytical workflow for quality control.

References

  • Grokipedia. N,N,N′,N′-Tetramethylformamidinium chloride. Available from: [Link]

  • Wikipedia. N,N,N′,N′-Tetramethylformamidinium chloride. Available from: [Link]

  • Scirp.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]

  • Google Patents. WO2014110696A1 - Process for preparing solid (chlorine methylene) dimethyl ammonium chloride.
  • PubChem. This compound | C5H13ClN2. Available from: [Link]

  • Grokipedia. N ,N ,N ′,N ′-Tetramethylformamidinium chloride. Available from: [Link]

Sources

Technical Support Center: Post-Reaction Purification for Gold's Reagent Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification involving Gold's reagent. As a versatile and efficient formylating and aminomethylenating agent, Gold's reagent is a powerful tool in modern synthesis.[1][2] However, its ionic nature and the generation of amine byproducts necessitate a well-designed purification strategy. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high product purity.

Core Principles: Understanding the Impurities

Success in purification begins with understanding what you need to remove. In a typical reaction using Gold's reagent, you will encounter two primary types of impurities derived from the reagent:

  • Unreacted Gold's Reagent: A water-soluble organic salt, [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride.[3] Its high polarity makes it amenable to removal via aqueous extraction.

  • Dimethylamine (DMA) and its Salts: Dimethylamine is a common byproduct. As a volatile and basic amine, it can often be removed with an acidic aqueous wash, which converts it to a non-volatile, water-soluble dimethylammonium salt.

The choice of purification method hinges on the properties of your desired product—particularly its solubility and stability in acidic, basic, or aqueous conditions.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common purification challenges in a direct, question-and-answer format.

Q1: My reaction is complete. What is the very first and simplest purification step I should try?

Answer: An aqueous workup is the standard and most efficient initial step.[4][5] Gold's reagent is a salt and is highly soluble in water. By diluting your reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and washing it with water or brine, you can effectively transfer the unreacted Gold's reagent and other inorganic byproducts into the aqueous layer.

  • Expertise & Experience: The principle here is partitioning based on polarity. Gold's reagent, being ionic, has a vastly higher partition coefficient for the aqueous phase over nearly any organic solvent. This makes liquid-liquid extraction a highly effective first-pass purification.

Q2: I performed an aqueous wash, but I still detect amine byproducts (e.g., a persistent fishy smell of dimethylamine). What's the best way to remove them?

Answer: The most effective method is an acidic wash. Washing your organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl), will protonate the basic dimethylamine byproduct.[6] This forms the water-soluble dimethylammonium salt, which is then readily extracted into the aqueous phase.

  • Trustworthiness: Always check the pH of the aqueous layer after the acidic wash to ensure it is acidic. This confirms that sufficient acid was used to neutralize and protonate all the amine bases. Repeat the wash if necessary. Caution: Ensure your desired product is stable to acidic conditions before performing this step.

Q3: My desired product is also water-soluble. I'm losing a significant amount of it during the aqueous workup. What can I do?

Answer: This is a common challenge with polar products. You have two primary strategies:

  • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (NaCl).[7] This significantly increases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.

  • Use a More Polar Extraction Solvent: Switch to a more polar organic solvent that is still immiscible with the saturated aqueous phase, such as n-butanol.

If these methods are insufficient, you may need to bypass aqueous extraction entirely and proceed directly to chromatography or use scavenger resins.

Q4: My product is sensitive to both acid and water. How can I purify my compound without an aqueous workup?

Answer: In cases of sensitive products, solid-phase scavenger resins are an excellent alternative.[8] These are polymer beads functionalized with chemical groups that react selectively and irreversibly with specific impurities.

  • For Dimethylamine Removal: Use an acidic scavenger resin, such as a sulfonic acid-functionalized resin (e.g., Dowex® 50WX8) or a carboxylic acid resin. These resins will bind the basic amine byproducts.

  • For Excess Electrophiles (if applicable): Amine-functionalized scavenger resins can be used to remove excess electrophilic reagents.[9]

The key advantage is that the resin-bound impurities are removed by simple filtration, avoiding the need for aqueous extractions entirely.[8][9]

Q5: The initial workup removed some impurities, but my product is still not pure enough. What is the next step?

Answer: After a bulk workup, the final purification is typically achieved by either recrystallization (for solid products) or column chromatography.

  • Recrystallization: This technique is ideal for crystalline solids. It relies on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures.[10] By dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, the pure product will crystallize out, leaving the impurities behind in the solution.[11][12]

  • Flash Column Chromatography: This is the most versatile method for purifying both liquid and solid compounds. It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[13][14] By carefully choosing the solvent system, you can achieve excellent separation of your product from closely related impurities.

Data Summary & Method Selection

The choice of method is critical and depends on both the impurity and the product properties.

MethodTarget ImpurityProsConsBest For...
Aqueous Wash/Workup Unreacted Gold's Reagent, Inorganic SaltsFast, inexpensive, removes bulk impuritiesRisk of emulsion formation; not suitable for water-soluble productsInitial purification step for most reactions.[4][5]
Acidic Wash Dimethylamine & other basic byproductsHighly effective for amines, simple procedureProduct must be acid-stableRemoving amine byproducts after an initial aqueous wash.[6]
Scavenger Resins Dimethylamine, other nucleophiles/electrophilesHigh selectivity, non-aqueous, simple filtration removalHigher cost, may require screening for optimal resinPurifying sensitive compounds that cannot tolerate aqueous/acidic conditions.[8][15]
Recrystallization Low-level soluble impuritiesCan yield very high purity, scalableProduct must be a solid, potential for product loss in mother liquorFinal purification of solid products after initial workup.[10][11]
Column Chromatography Most organic impuritiesHigh resolution, applicable to liquids and solidsMore time-consuming, requires more solvent, can be complex to optimizeFinal purification when recrystallization is not possible or when separating complex mixtures.[13][14]
Experimental Protocols & Workflows
Workflow for Selecting a Purification Strategy

This diagram outlines the decision-making process for purifying your reaction mixture.

G start Reaction Complete q_product_stable Is Product Stable to Water? start->q_product_stable aqueous_workup Perform Aqueous Workup (Protocol 1) q_product_stable->aqueous_workup Yes scavenger_resin Use Amine Scavenger Resin (Protocol 3) q_product_stable->scavenger_resin No q_amine_present Amine Impurity Still Present? aqueous_workup->q_amine_present q_product_acid_stable Is Product Acid-Stable? q_amine_present->q_product_acid_stable Yes q_purity Is Product Pure? q_amine_present->q_purity No acid_wash Perform Acidic Wash (Protocol 2) q_product_acid_stable->acid_wash Yes q_product_acid_stable->scavenger_resin No acid_wash->q_purity scavenger_resin->q_purity end Pure Product q_purity->end Yes final_purification Perform Final Purification (Chromatography or Recrystallization) q_purity->final_purification No final_purification->end

Caption: Decision tree for post-reaction purification.

Protocol 1: Standard Aqueous Workup
  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x the reaction volume).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Wash: Add an equal volume of deionized water. Stopper the funnel, invert, and vent. Shake for 30-60 seconds, venting periodically to release any pressure.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). This helps to break up emulsions and further remove water from the organic layer. Shake and separate as before.

  • Drying: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.[5]

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Protocol 2: Acidic Wash for Amine Removal

This protocol follows steps 1-5 of the Standard Aqueous Workup.

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel containing the organic layer. Shake for 1 minute, venting frequently.

  • pH Check: Drain the aqueous layer and check its pH with litmus paper to ensure it is acidic. If not, repeat the wash.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a final brine wash.

  • Drying & Concentration: Proceed with steps 7 and 8 from the Standard Aqueous Workup.

Protocol 3: Purification with a Scavenger Resin
  • Resin Selection: Choose an appropriate scavenger resin (e.g., a sulfonic acid-functionalized polystyrene resin for dimethylamine).

  • Resin Preparation: Swell the resin in the reaction solvent for ~30 minutes before use.

  • Addition: Add the scavenger resin to the crude reaction mixture (typically 2-3 equivalents relative to the impurity).

  • Agitation: Stir or shake the mixture at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the removal of the impurity by a suitable method (e.g., TLC, LC-MS).

  • Filtration: Once the impurity is consumed, filter the mixture to remove the resin beads.

  • Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

References
  • Amerigo Scientific. Scavenger Resins. [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • Creswell, M. W., et al. (1998).
  • Gupton, J. T., et al. Organic Syntheses Procedure. [Link]

  • Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Multi-author. Resins with Functional Groups as Scavengers. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • Various Authors. Recrystallization. [Link]

  • Various Authors. Recrystallization-1.pdf. [Link]

  • Various Authors. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Various Authors, Cytiva. (2024, September 1). Polishing chromatography in process development. [Link]

  • Various Authors, Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]

  • Various Authors, YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. [Link]

Sources

How to prevent thermal decomposition of (Dimethylaminomethylene)dimethylammonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Dimethylaminomethylene)dimethylammonium chloride

Welcome to the dedicated support resource for this compound. This guide is crafted for our partners in research, science, and drug development, offering expert insights and practical solutions to ensure the integrity of your experiments. This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges related to the handling and stability of this reagent.

Troubleshooting Guide: Preventing and Identifying Thermal Decomposition

This compound is a powerful reagent, but its utility is matched by its thermal and chemical sensitivity. Proactive measures and careful observation are key to preventing its degradation. This guide provides a systematic workflow for identifying and mitigating decomposition.

Logical Workflow for Troubleshooting

When you suspect reagent degradation—due to inconsistent reaction outcomes, unusual color, or other indicators—this decision tree provides a logical path to diagnosis and resolution.

Troubleshooting Workflow: Reagent Decomposition A Suspicion of Decomposition (e.g., poor reactivity, discoloration, unexpected byproducts) B Visual Inspection: Is the solid off-white, yellow, or brown? A->B C Analytical Confirmation: Perform ¹H NMR or LC-MS analysis on the reagent. B->C Yes J No Discoloration B->J No D Decomposition Confirmed (Presence of impurity peaks) C->D Decomposition detected I No Decomposition Detected: Reagent is viable. Proceed with experiment. C->I Purity confirmed E Review Storage Protocol D->E F Review Reaction Protocol D->F G Implement Corrective Storage: - Store at 2-8°C[1] - Use inert (N₂/Ar) atmosphere - Ensure container is tightly sealed[2][3][4] E->G H Implement Corrective Reaction Steps: - Lower reaction temperature - Use anhydrous aprotic solvents - Minimize reaction time - Avoid strong bases and moisture[2][3][5] F->H J->C

Analytical techniques for assessing the purity of synthesized Gold's reagent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of synthesized Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and integrity of this versatile reagent for applications in amidine synthesis, enaminone formation, and heterocycle construction.[1]

The reactivity and effectiveness of Gold's Reagent are directly contingent on its purity. Impurities can lead to side reactions, lower yields, and downstream complications in multi-step syntheses. This document provides a comprehensive framework for purity analysis, troubleshooting common issues, and interpreting analytical data with confidence.

Part 1: Foundational Analytical Workflow

A multi-technique approach is essential for a comprehensive purity assessment. No single method provides a complete picture. The following workflow represents a robust, self-validating system for characterizing newly synthesized or stored batches of Gold's Reagent.

Analytical_Workflow_for_Golds_Reagent cluster_synthesis Synthesis & Initial Checks cluster_primary Primary Quantitative Analysis cluster_confirmatory Confirmatory & Structural ID cluster_final Final Assessment synthesis Synthesis physical_char Physical Characterization (Appearance, Melting Point) synthesis->physical_char qnmr Quantitative ¹H NMR (qNMR) (Purity Assay, Solvent ID) physical_char->qnmr Primary Method hplc RP-HPLC (Impurity Profile) physical_char->hplc Orthogonal Method ms Mass Spectrometry (MS) (Molecular Weight Confirmation) qnmr->ms purity_report Purity Certification qnmr->purity_report hplc->ms Peak Identification hplc->purity_report elemental Elemental Analysis (If required) ms->elemental ms->purity_report HPLC_Impurity_ID cluster_results Potential Outcomes start Unexpected HPLC Peak Detected check_blanks 1. Analyze Method Blanks (Solvent, Needle Wash) start->check_blanks check_sm 2. Inject Starting Materials (e.g., Cyanuric Chloride, DMF) check_blanks->check_sm Peak not from system is_carryover Impurity is System Carryover check_blanks->is_carryover Peak present in blank lcms 3. Perform LC-MS Analysis check_sm->lcms Peak not a starting material is_sm Impurity is a Starting Material check_sm->is_sm Retention time matches force_degrade 4. Conduct Forced Degradation lcms->force_degrade Further confirmation needed is_side_product Impurity is a Synthesis Side Product lcms->is_side_product Identify m/z is_degradant Impurity is a Degradation Product force_degrade->is_degradant Peak grows under stress (e.g., heat, acid, base)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Amine Formylation: Gold's Reagent vs. The Field

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the introduction of a formyl group (-CHO) onto a nitrogen atom is a foundational and often critical transformation. The resulting formamides are not merely protected amines; they are versatile intermediates, precursors to isocyanides, and integral components of numerous biologically active molecules.[1] The choice of formylating agent is therefore a decision of paramount importance, directly influencing reaction efficiency, substrate scope, and overall synthetic strategy.

This guide provides an in-depth comparison of (Dimethylaminomethylene)dimethylammonium chloride, colloquially known as Gold's Reagent, against a spectrum of other widely used formylating agents. We will delve into the mechanistic nuances, practical advantages, and experimental realities of each, empowering you to make the optimal choice for your specific synthetic challenge.

The Contenders: An Overview of Amine Formylation Strategies

The formylation of amines is a well-established transformation, with a variety of reagents developed over the years to achieve this conversion. These can be broadly categorized by their reactivity and the nature of the formyl source. The most common methods rely on reagents such as formic acid and its derivatives, or highly reactive species like the Vilsmeier reagent.[1][2]

Here, we will focus on a comparative analysis of the following key players:

  • This compound (Gold's Reagent)

  • Acetic Formic Anhydride (AFA)

  • Formic Acid

  • Ethyl Formate

  • Vilsmeier-Haack Reagent (DMF/POCl₃)

In the Spotlight: this compound (Gold's Reagent)

Gold's Reagent is a pre-formed, salt-like iminium compound that offers a unique combination of high reactivity and ease of handling.[3] Unlike many other formylating agents that need to be generated in situ, Gold's Reagent is a stable, isolable solid, providing consistency and reproducibility in your reactions.

Mechanism of Action: The core of Gold's Reagent is a highly electrophilic iminium cation. The reaction with a primary or secondary amine proceeds via a nucleophilic attack of the amine on this electrophilic carbon. This is followed by the elimination of dimethylamine to furnish the corresponding formamidine, which is then hydrolyzed to the desired formamide.

DOT Diagram: Mechanism of Amine Formylation using Gold's Reagent

Gold_Reagent_Mechanism reagents R₂NH + [(CH₃)₂N=CH-N(CH₃)₂]⁺Cl⁻ (Gold's Reagent) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack formamidine Formamidine Intermediate intermediate->formamidine - HN(CH₃)₂ product R₂N-CHO (Formamide) formamidine->product + H₂O (Hydrolysis) hydrolysis H₂O

Caption: Mechanism of amine formylation with Gold's Reagent.

Advantages of Gold's Reagent:

  • High Reactivity: Gold's Reagent is a potent electrophile, enabling the formylation of even weakly nucleophilic amines.

  • Mild Reaction Conditions: Reactions can often be carried out at room temperature or with gentle heating.[3]

  • High Yields: The formylation of a wide range of amines typically proceeds in high to excellent yields.

  • Ease of Handling: As a stable, crystalline solid, Gold's Reagent is easy to weigh and handle compared to corrosive liquids or moisture-sensitive reagents.[4]

The Alternatives: A Comparative Analysis

While Gold's Reagent presents a compelling option, a comprehensive understanding of the alternatives is crucial for a well-rounded synthetic strategy.

Acetic Formic Anhydride (AFA)

Generated in situ from formic acid and acetic anhydride, AFA is a highly reactive and efficient formylating agent.[5][6]

Mechanism: The formyl group in AFA is more electrophilic and less sterically hindered than the acetyl group, leading to the preferential transfer of the formyl moiety to the amine nucleophile.[7]

Key Characteristics:

  • High Reactivity & Short Reaction Times: Reactions are often complete in under 15 minutes.[1][5]

  • Excellent Yields: Near-quantitative yields are frequently reported for a broad range of amines.[1][5]

  • Mild Conditions: Typically performed at low temperatures (e.g., -20 °C to 0 °C), which is beneficial for sensitive substrates.[5]

Formic Acid

As the simplest carboxylic acid, formic acid can directly formylate amines, usually with the aid of a dehydrating agent or under heating to drive the equilibrium.[1]

Mechanism: The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule.

Key Characteristics:

  • Cost-Effective and Readily Available: Formic acid is an inexpensive and common laboratory reagent.

  • Variable Reaction Conditions: Can range from refluxing in toluene with a Dean-Stark trap to solvent-free heating.[1]

  • Catalyst Often Required: Lewis acids or other catalysts are often employed to enhance reactivity.[8][9]

Ethyl Formate

A simple ester of formic acid, ethyl formate serves as a mild formylating agent.

Mechanism: The reaction is a nucleophilic acyl substitution where the amine displaces the ethoxy group. This process can be slow and may require elevated temperatures or catalysts.

Key Characteristics:

  • Mild Reagent: Suitable for substrates that are sensitive to more aggressive reagents.

  • Biocatalytic Options: Lipase-catalyzed N-formylation using ethyl formate has been developed, offering an environmentally friendly approach.[2][10][11]

  • Slower Reaction Times: Generally requires longer reaction times compared to more reactive agents.

Vilsmeier-Haack Reagent (DMF/POCl₃)

The Vilsmeier-Haack reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a powerful formylating agent, particularly for electron-rich aromatic and heteroaromatic compounds.[12][13][14] While its primary application is in the formylation of arenes, it can also be used for the formylation of amines.

Mechanism: The active electrophile is the chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which reacts with the amine. Subsequent hydrolysis yields the formamide.[15][16]

Key Characteristics:

  • High Reactivity: A very potent electrophile capable of formylating a wide range of substrates.

  • Harsh Conditions: The use of POCl₃ makes the reaction conditions acidic and potentially unsuitable for sensitive functional groups.

  • Safety Concerns: POCl₃ is a hazardous and corrosive substance that requires careful handling.[17]

DOT Diagram: Comparative Workflow for Amine Formylation

Formylation_Workflow cluster_gold Gold's Reagent cluster_afa Acetic Formic Anhydride cluster_formic Formic Acid g_start Dissolve Amine g_add Add Gold's Reagent g_start->g_add g_react Stir at RT or gentle heat g_add->g_react g_workup Aqueous Workup g_react->g_workup product Formamide Product g_workup->product a_prepare Prepare AFA in situ (Formic Acid + Acetic Anhydride) a_add Add AFA to Amine Solution a_prepare->a_add a_react Stir at low temp a_add->a_react a_workup Quench & Aqueous Workup a_react->a_workup a_workup->product f_mix Mix Amine and Formic Acid (optional: catalyst/dehydrating agent) f_react Heat/Reflux f_mix->f_react f_workup Workup f_react->f_workup f_workup->product

Caption: Generalized experimental workflows for different formylation methods.

Quantitative Comparison of Formylating Agents

FeatureThis compound (Gold's Reagent)Acetic Formic Anhydride (AFA)Formic AcidEthyl FormateVilsmeier-Haack Reagent (DMF/POCl₃)
Reactivity HighVery HighModerate to High (with catalyst/heat)Low to ModerateVery High
Reaction Time 1-24 hours< 15 minutes1-24 hours1-48 hours1-12 hours
Typical Yields High to ExcellentExcellent (97-100%)[1][5]Good to ExcellentModerate to ExcellentGood to Excellent
Reaction Conditions Mild (RT to gentle heat)Mild (low temperature)Harsh (often requires heating)Mild to ModerateHarsh (acidic)
Substrate Scope BroadBroad (including sterically hindered amines)[1][5]BroadBroadBroad (especially electron-rich systems)
Handling & Safety Stable solid, moderate hazardGenerated in situ, corrosiveCorrosive liquidFlammable liquidPOCl₃ is highly corrosive and toxic
Byproducts Dimethylamine, HClAcetic acidWaterEthanolPO₂Cl₂⁻, HCl

Experimental Protocols

To provide a practical context for the preceding discussion, the following are representative experimental protocols for the N-formylation of a generic primary amine.

Protocol 1: N-Formylation using this compound (Gold's Reagent)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Reagent Addition: To the stirred solution, add this compound (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40 °C) may be applied to accelerate the reaction if necessary.

  • Workup: Upon completion, add water to the reaction mixture to hydrolyze the intermediate formamidine. Stir for 1-2 hours.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude formamide.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: N-Formylation using Acetic Formic Anhydride (AFA)
  • Preparation of AFA: In a separate flask, cool formic acid (1.0 eq) to -20 °C. Slowly add acetic anhydride (1.0 eq) dropwise with vigorous stirring, maintaining the temperature below 0 °C. Stir the mixture for 15-20 minutes at this temperature to ensure complete formation of AFA.[5]

  • Reaction Setup: In another flask, dissolve the primary amine (1.0 eq) in an anhydrous solvent (e.g., THF) and cool to -20 °C.[5]

  • Reagent Addition: Slowly add the pre-formed AFA solution to the stirred amine solution.

  • Reaction Monitoring: The reaction is typically very rapid. Monitor by TLC; completion is often observed within 15 minutes.[5]

  • Workup: Quench the reaction by the slow addition of ice-cold water.

  • Isolation: Transfer the mixture to a separatory funnel and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: The crude product is often of high purity, but can be further purified by standard methods if required.

Conclusion and Recommendations

The selection of an optimal formylating agent is a nuanced decision that hinges on the specific attributes of the substrate, the desired reaction conditions, and the overall synthetic goals.

  • This compound (Gold's Reagent) stands out as a highly reliable and convenient reagent, particularly when dealing with a diverse range of amines where mild conditions and high yields are paramount. Its nature as a stable, easy-to-handle solid makes it an excellent choice for routine and exploratory synthesis.

  • Acetic Formic Anhydride is the reagent of choice for rapid and high-yielding formylations, especially when working with sterically hindered or less reactive amines. The extremely short reaction times can be a significant advantage in multi-step syntheses.

  • Formic Acid remains a viable, cost-effective option, particularly for large-scale syntheses where the use of harsher conditions is permissible.

  • Ethyl Formate is best suited for situations requiring exceptionally mild conditions, and its use in biocatalytic systems presents an attractive green chemistry alternative.

  • The Vilsmeier-Haack Reagent is a powerful tool, but its use for simple amine formylation is often superseded by milder and safer alternatives. Its primary strength lies in the formylation of electron-rich aromatic systems.

By understanding the distinct advantages and limitations of each of these reagents, researchers can navigate the landscape of amine formylation with confidence, ensuring the efficient and successful synthesis of their target molecules.

References

  • First report on bio-catalytic N-formylation of amines using ethyl formate - RSC Publishing. Available at: [Link]

  • Formylation of Amines - PMC - NIH. Available at: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available at: [Link]

  • Acetic Formic Anhydride - Organic Syntheses Procedure. Available at: [Link]

  • First report on bio-catalytic N-formylation of amines using ethyl formate - RSC Publishing. Available at: [Link]

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Available at: [Link]

  • First report on bio-catalytic N-formylation of amines using ethyl formate. | Semantic Scholar. Available at: [Link]

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Available at: [Link]

  • Formylation of Amines - OUCI. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing). Available at: [Link]

  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC - NIH. Available at: [Link]

  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Available at: [Link]

  • Facile N-formylation of amines using Lewis acids as novel catalysts - ResearchGate. Available at: [Link]

  • Formylation of amines - PubMed. Available at: [Link]

  • A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate | Request PDF - ResearchGate. Available at: [Link]

  • Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl) - Organic Syntheses Procedure. Available at: [Link]

  • Various Methods of Synthesis and Applications of Gold-Based Nanomaterials: A Detailed Review | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes | ACS Catalysis - ACS Publications. Available at: [Link]

  • Gold-Catalyzed Organic Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • Chemical synthesis and applications of Gold nanoparticles. Available at: [Link]

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Available at: [Link]

  • Formylation of Amines - MDPI. Available at: [Link]

  • Vilsmeier reagent - Wikipedia. Available at: [Link]

  • This compound | C5H13ClN2 - PubChem - NIH. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - MDPI. Available at: [Link]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC - NIH. Available at: [Link]

  • Pd-Catalyzed N -Formylation of Amines with N , N -Dimethylformamide - ResearchGate. Available at: [Link]

  • US3461163A - Synthesis of dimethyl diallyl ammonium chloride - Google Patents.

Sources

Comparative analysis of Gold's reagent and phosphorus oxychloride in Vilsmeier reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Vilsmeier Reagents: Phosphorus Oxychloride vs. Gold's Reagent

For researchers and professionals in drug development and organic synthesis, the Vilsmeier-Haack reaction is an indispensable tool for the formylation of electron-rich aromatic and heteroaromatic compounds. The choice of activating agent for the formamide, typically N,N-dimethylformamide (DMF), is critical to the success of the reaction. The classical approach employs phosphorus oxychloride (POCl₃), a powerful but hazardous reagent. An increasingly popular alternative is [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, commonly known as Gold's reagent. This guide provides an in-depth comparative analysis of these two reagents, offering experimental insights to inform your selection.

The Heart of the Reaction: Forming the Vilsmeier Reagent

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key step is the formation of a potent electrophile, the chloroiminium ion, also called the Vilsmeier reagent.[1][2] Both phosphorus oxychloride and Gold's reagent serve to generate this critical intermediate from DMF, but their pathways, handling characteristics, and substrate compatibility differ significantly.

The Classical Pathway: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a strong dehydrating agent and a Lewis acid that reacts vigorously with DMF in situ to form the Vilsmeier reagent.[2][3][4] The mechanism involves the initial attack of the carbonyl oxygen of DMF on the phosphorus atom, followed by elimination to generate the electrophilic chloroiminium species.[5]

From a mechanistic standpoint , the in situ generation using POCl₃ is highly effective and has been documented extensively for formylating a wide variety of substrates.[4][6] However, this reactivity comes at a cost. POCl₃ is a highly corrosive and toxic liquid that reacts violently with water, releasing toxic gases.[7][8][9] Its handling requires stringent safety protocols, including the use of specialized equipment and personal protective equipment (PPE).[7][10]

The Modern Alternative: Gold's Reagent

Gold's reagent is a pre-formed, stable crystalline salt of the Vilsmeier chloroiminium ion. Unlike the classical method, Gold's reagent does not require an in situ reaction with a strong activating agent. It serves as a direct source of the electrophile.

In our experience, a key consideration is the reagent's physical state and stability. Gold's reagent is a solid, which significantly simplifies handling, weighing, and storage compared to the fuming, corrosive liquid POCl₃. It is less sensitive to moisture and offers a more controlled and often milder reaction profile. This makes it particularly suitable for sensitive substrates or when precise stoichiometry is paramount.

Mechanistic Comparison at a Glance

The formation of the active Vilsmeier reagent is the central point of divergence between the two methods. The following diagram illustrates the distinct pathways.

Vilsmeier_Reagents cluster_POCl3 Phosphorus Oxychloride (POCl₃) Pathway cluster_Gold Gold's Reagent Pathway cluster_Reaction Electrophilic Aromatic Substitution DMF1 DMF Adduct Initial Adduct DMF1->Adduct Nucleophilic Attack POCl3 POCl₃ POCl3->Adduct Vilsmeier_POCl3 Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier_POCl3 Elimination Byproduct_POCl3 PO₂Cl₂⁻ Adduct->Byproduct_POCl3 Vilsmeier_Gold Vilsmeier Reagent (Chloroiminium Ion) Arene Electron-Rich Arene Golds_Reagent Gold's Reagent (Crystalline Salt) Golds_Reagent->Vilsmeier_Gold Dissolution Cl_ion Cl⁻ Golds_Reagent->Cl_ion Intermediate Iminium Intermediate Arene->Intermediate Attack Aldehyde Final Aldehyde Intermediate->Aldehyde Hydrolysis (Workup)

Caption: Mechanistic pathways for Vilsmeier reagent generation.

Performance and Application: A Head-to-Head Comparison

The choice between POCl₃ and Gold's reagent often depends on the specific substrate, desired reaction conditions, and available laboratory infrastructure.

FeaturePhosphorus Oxychloride (POCl₃)Gold's Reagent
Physical State Colorless, fuming liquidCrystalline solid
Reactivity Highly reactive, often aggressiveMilder, more controlled
Handling & Safety Highly corrosive, toxic, water-reactive.[7][8][11] Requires fume hood and specialized PPE.[9]Easier and safer to handle and weigh. Less moisture-sensitive.
Preparation In situ generation of Vilsmeier reagent.[12][13]Pre-formed, stable salt. Used directly.
Reaction Conditions Often requires low temperatures (0-5 °C) for initial mixing.[6][13] Can be exothermic.Typically room temperature, offering operational simplicity.
Substrate Scope Broad applicability for robust, electron-rich aromatics and heterocycles.[4][14]Ideal for sensitive or acid-labile substrates that may decompose under harsh conditions.
Byproducts Generates phosphoric acid and HCl upon workup.[2]Primarily generates dimethylamine hydrochloride.
Cost-Effectiveness Generally lower cost for bulk chemical synthesis.Higher initial reagent cost, but may be offset by simpler procedures and higher yields with sensitive substrates.

Experimental Protocols: A Self-Validating System

To provide a practical comparison, we present protocols for the formylation of a model electron-rich substrate, N,N-dimethylaniline. These protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Formylation using Phosphorus Oxychloride

This protocol is a classic representation of the Vilsmeier-Haack reaction.

Objective: To synthesize 4-(dimethylamino)benzaldehyde from N,N-dimethylaniline using POCl₃ and DMF.

Materials:

  • N,N-dimethylaniline

  • N,N-dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Saturated sodium acetate solution

  • Standard glassware for inert atmosphere reactions

Workflow Diagram:

Protocol_POCl3 start Start step1 1. Prepare Vilsmeier Reagent (DMF + POCl₃ in DCM at 0°C) start->step1 step2 2. Add Substrate (N,N-dimethylaniline dropwise) step1->step2 step3 3. Reaction (Stir at RT for 2-4h) step2->step3 step4 4. Quench & Hydrolyze (Pour onto ice, add NaOAc) step3->step4 step5 5. Workup (Extraction, wash, dry, concentrate) step4->step5 end End (Purified Aldehyde) step5->end

Caption: Experimental workflow for Vilsmeier formylation using POCl₃.

Procedure:

  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (10 mL). Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (1.1 eq) dropwise with vigorous stirring over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[6][13] The formation of a solid precipitate indicates the Vilsmeier reagent has formed.

  • Substrate Addition: Dissolve N,N-dimethylaniline (1.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Quenching and Hydrolysis: Carefully and slowly pour the reaction mixture onto crushed ice (100 g). Causality Note: This step is highly exothermic and must be done with caution to control the hydrolysis of the intermediate iminium salt and any unreacted POCl₃.

  • Workup: Basify the aqueous mixture by slowly adding a saturated solution of sodium acetate until the pH is ~6. This facilitates the hydrolysis and neutralizes the acidic byproducts. Extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography or recrystallization.

Protocol 2: Formylation using Gold's Reagent

This protocol highlights the operational simplicity of using a pre-formed reagent.

Objective: To synthesize 4-(dimethylamino)benzaldehyde from N,N-dimethylaniline using Gold's Reagent.

Materials:

  • N,N-dimethylaniline

  • Gold's Reagent

  • Acetonitrile (ACN), anhydrous

  • Saturated sodium bicarbonate solution

  • Standard glassware

Workflow Diagram:

Protocol_Gold start Start step1 1. Dissolve Reagents (Substrate + Gold's Reagent in ACN) start->step1 step2 2. Reaction (Stir at RT for 1-3h) step1->step2 step3 3. Hydrolyze (Add aq. NaHCO₃ solution) step2->step3 step4 4. Workup (Extraction, wash, dry, concentrate) step3->step4 end End (Purified Aldehyde) step4->end

Caption: Experimental workflow for Vilsmeier formylation using Gold's Reagent.

Procedure:

  • Reaction Setup: In a standard round-bottom flask, dissolve N,N-dimethylaniline (1.0 eq) in anhydrous acetonitrile (30 mL). Add Gold's Reagent (1.2 eq) in one portion at room temperature. Causality Note: The direct addition of the solid reagent at room temperature is a significant advantage, eliminating the need for cooling baths and slow additions.

  • Reaction: Stir the resulting mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Upon completion, add a saturated aqueous solution of sodium bicarbonate (50 mL) to the reaction mixture and stir for 30 minutes to hydrolyze the intermediate iminium salt.

  • Workup: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified as described in the previous protocol.

Conclusion and Recommendations

Both phosphorus oxychloride and Gold's reagent are effective for Vilsmeier-Haack formylations, but they occupy different positions on the spectrum of reactivity versus convenience.

  • Phosphorus Oxychloride remains the workhorse for large-scale, cost-sensitive syntheses where the substrates are robust. Its high reactivity and low cost are undeniable advantages, provided the necessary safety infrastructure is in place.[11]

  • Gold's Reagent is the superior choice for research and development, medicinal chemistry, and applications involving sensitive, high-value substrates. Its stability, ease of handling, and milder reaction conditions justify the higher cost by ensuring greater reproducibility, safety, and often, higher yields with delicate molecules.

Ultimately, the selection is a strategic decision. For routine formylations of stable compounds, the classical POCl₃ method is reliable. For complex syntheses where substrate integrity and operational safety are the highest priorities, Gold's reagent provides a clear and compelling advantage.

References

  • PrepChem.com. Synthesis of Vilsmeier reagent. [Link]

  • Ali, T. E., & Abdel-Kariem, S. M. (2012). Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4- {[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H-1,2,4, 3-Triazaphosphole. International Journal of Materials and Chemistry, 2(5), 192-196. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Pawar, S. D., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Lanxess. Phosphorus oxychloride. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Slideshare. Vilsmeier haack rxn. [Link]

  • New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Validation of Gold's Reagent Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of substituted pyrazoles and other nitrogen-containing heterocycles is a foundational task. Gold's reagent, or [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, serves as a highly effective and versatile C3 synthon for constructing these scaffolds.[1][2] However, its reaction with unsymmetrical nucleophiles, particularly substituted hydrazines, introduces a critical challenge: the potential for forming two distinct constitutional isomers. The unambiguous structural assignment of the resulting product is not merely an academic exercise; it is essential for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological data.

This guide provides an in-depth, technically-grounded comparison of spectroscopic methods for validating the structures of products derived from Gold's reagent. We will explore the causality behind experimental choices, compare the reaction outcomes with a classical alternative, and provide actionable protocols for confident structural elucidation.

The Central Challenge: Regioselectivity in Pyrazole Synthesis

When a substituted hydrazine (R-NHNH₂) reacts with an activated 1,3-dicarbonyl equivalent like the intermediate formed from Gold's reagent, the cyclization can proceed in two ways. This leads to the formation of two possible regioisomers, for example, a 1,3-disubstituted pyrazole versus a 1,5-disubstituted pyrazole. Relying on thin-layer chromatography (TLC) or melting point alone is insufficient to distinguish these isomers. A multi-faceted spectroscopic approach is the only rigorous solution.

The Spectroscopic Toolkit: A Self-Validating System

A robust structural validation relies on the convergence of data from multiple, independent spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For pyrazole isomer differentiation, a suite of 1D and 2D NMR experiments is indispensable.[3]

  • ¹H NMR: Provides initial information on the number of distinct protons, their chemical environment, and proximity to one another through spin-spin coupling. While useful, it often cannot single-handedly resolve isomeric ambiguity.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule, complementing the ¹H NMR data.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for distinguishing N-substituted pyrazole isomers.[4][5] The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. By identifying a long-range coupling (³JCH) between the protons of the substituent on the nitrogen (e.g., N-CH₂) and a specific carbon atom on the pyrazole ring (e.g., C3 or C5), one can definitively establish the point of attachment.[4][5]

  • 2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity.[5] A NOESY correlation between the N-substituent's protons and a proton on the pyrazole ring (e.g., H5) provides powerful, confirmatory evidence of the regiochemistry.[5][6]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the product. It provides a highly accurate molecular weight, verifying that the product has the expected molecular formula.[5] While MS cannot typically distinguish between constitutional isomers on its own, it confirms that a reaction of the correct stoichiometry has occurred.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. For pyrazole products, one would look for characteristic C=N, C=C, and C-H stretching frequencies within the aromatic region. The disappearance of precursor functional groups (e.g., C=O from a dicarbonyl alternative) provides evidence that the desired transformation has taken place.[7][8]

Comparative Analysis: Gold's Reagent vs. Knorr Pyrazole Synthesis

To illustrate the practical application of these techniques, let's compare the synthesis of a hypothetical 1,5-disubstituted pyrazole using Gold's reagent versus a classical alternative, the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9]

The Knorr synthesis is a cornerstone of pyrazole chemistry but can suffer from a lack of regioselectivity with unsymmetrical 1,3-dicarbonyls. Gold's reagent, while also potentially yielding isomeric mixtures, often proceeds under milder conditions.[1]

Workflow for Synthesis and Structural Validation

The following diagram outlines the logical flow from synthesis to unambiguous structure confirmation.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation React Reaction Setup (Gold's Reagent or Alternative) Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify HRMS HRMS Analysis Purify->HRMS IR IR Spectroscopy Purify->IR NMR 1D & 2D NMR (¹H, ¹³C, HMBC, NOESY) Purify->NMR Data Correlate All Spectroscopic Data HRMS->Data IR->Data NMR->Data Assign Unambiguous Structure Assignment Data->Assign

Caption: Experimental workflow for synthesis and validation.

Comparative Data Table

The table below presents hypothetical but realistic spectroscopic data for two regioisomeric products (Product A and Product B ) that could arise from the reaction between an activated dicarbonyl equivalent and methylhydrazine.

Spectroscopic DataProduct A (1,3-dimethyl-5-X-pyrazole)Product B (1,5-dimethyl-3-X-pyrazole)Rationale for Distinction
¹H NMR (δ, ppm) ~3.8 (s, 3H, N-CH₃), ~2.3 (s, 3H, C-CH₃), ~6.1 (s, 1H, H4)~4.0 (s, 3H, N-CH₃), ~2.2 (s, 3H, C-CH₃), ~6.0 (s, 1H, H4)Chemical shifts may be subtly different but are not definitive alone.
¹³C NMR (δ, ppm) ~150 (C5), ~142 (C3), ~105 (C4), ~38 (N-CH₃), ~14 (C-CH₃)~148 (C3), ~145 (C5), ~106 (C4), ~36 (N-CH₃), ~12 (C-CH₃)Carbon shifts provide supporting evidence but require 2D data for assignment.
HRMS (m/z) [M+H]⁺ matches CₓHᵧN₂X[M+H]⁺ matches CₓHᵧN₂XConfirms molecular formula for both; cannot distinguish isomers.
Key HMBC Correlation N-CH₃ (δ 3.8) → C5 (δ 150) N-CH₃ (δ 4.0) → C5 (δ 145) This is the definitive experiment. The correlation from the N-methyl protons to the C5 of the pyrazole ring confirms the connectivity.[4][5]
Key NOESY Correlation N-CH₃ (δ 3.8) ↔ H4 (δ 6.1)N-CH₃ (δ 4.0) ↔ H4 (δ 6.0) & C-CH₃ (δ 2.2)A NOESY cross-peak between the N-methyl and the adjacent C-methyl in Product B would provide strong spatial evidence for the 1,5-substitution pattern.[5]

Logical Approach to Isomer Differentiation

The following decision-making diagram illustrates the process of using NMR data to solve the isomeric puzzle.

G Start Acquire ¹H, ¹³C, HMBC, NOESY Spectra CheckHMBC Analyze HMBC Spectrum: Identify N-Substituent to Ring Carbon Correlations Start->CheckHMBC IsomerA Correlation: N-CH₂ → C5 Assign Structure A (e.g., 1,5-disubstituted) CheckHMBC->IsomerA Yes IsomerB Correlation: N-CH₂ → C3 Assign Structure B (e.g., 1,3-disubstituted) CheckHMBC->IsomerB No CheckNOESY Confirm with NOESY: Check for spatial proximity between N-substituent and ring protons IsomerA->CheckNOESY IsomerB->CheckNOESY ConfirmA NOE observed between N-CH₂ and H4 CheckNOESY->ConfirmA Consistent with A ConfirmB NOE observed between N-CH₂ and H4/other substituent CheckNOESY->ConfirmB Consistent with B Final Structure Confirmed ConfirmA->Final ConfirmB->Final

Caption: NMR-based decision tree for isomer assignment.

Experimental Protocols

Protocol 1: General Reaction with Gold's Reagent

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation: In a round-bottomed flask under a nitrogen atmosphere, dissolve the active methylene compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF or acetonitrile).

  • Base Addition: Add a suitable base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C and stir for 30 minutes.

  • Gold's Reagent Addition: Add Gold's reagent (1.05 eq.) and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC indicates consumption of the starting material.

  • Hydrazine Addition: Add the substituted hydrazine (1.2 eq.) and heat the reaction mixture to reflux. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Ensure adequate signal-to-noise and resolution.

  • 2D Spectra Acquisition:

    • HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to clearly observe 2- and 3-bond correlations.

    • NOESY: Acquire a phase-sensitive NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to allow for the buildup of Nuclear Overhauser Effects.

  • Data Processing and Analysis: Process all spectra using appropriate software. Carefully assign all proton and carbon signals, and meticulously analyze the cross-peaks in the 2D spectra to build the final structural assignment.

Conclusion

The versatility of Gold's reagent in heterocyclic synthesis is undeniable. However, this versatility necessitates a rigorous and systematic approach to product structure validation. Relying on a single piece of data is insufficient and scientifically unsound. By employing a comprehensive suite of spectroscopic techniques—with 2D NMR, particularly HMBC, as the decisive tool—researchers can confidently and unambiguously determine the structure of their products. This level of analytical rigor is paramount for building reliable SAR, ensuring reproducibility, and advancing the fields of medicinal chemistry and drug discovery.

References

  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.
  • Dadiboyena, S. et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Gupton, J. T. et al. (1990). Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. [Link]

  • Štefane, B. et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. [Link]

Sources

Navigating the Landscape of Guanidine Synthesis: A Comparative Guide to Modern Guanidinylation Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide

The guanidinium moiety, with its unique electronic and geometric properties, is a privileged functional group in medicinal chemistry and chemical biology, frequently mediating critical molecular recognition events.[1] Consequently, the efficient and selective synthesis of guanidines is a paramount objective in the development of novel therapeutics and chemical probes. While classic reagents such as (Dimethylaminomethylene)dimethylammonium chloride (Appel's salt) have served the community, the demand for milder conditions, broader substrate scope, and improved functional group tolerance has driven the development of superior alternatives. This guide provides a comprehensive comparison of modern guanidinylation reagents, grounded in experimental data and practical insights to inform your synthetic strategy.

The Gold Standard: Diprotected Triflylguanidines

Among the most powerful and versatile classes of guanidinylation reagents are the diprotected triflylguanidines.[2][3] The potent electron-withdrawing nature of the trifluoromethylsulfonyl (triflyl) group makes it an exceptional leaving group, rendering the guanidine carbon highly electrophilic and primed for reaction with a broad range of amine nucleophiles.

Causality of Experimental Choice: Why Triflylguanidines Excel

The rationale behind the efficacy of triflylguanidines lies in a straightforward addition-elimination mechanism. An incoming amine nucleophile readily attacks the activated guanidine carbon, forming a transient tetrahedral intermediate. The subsequent expulsion of the highly stable triflate anion is rapid and irreversible, driving the reaction to completion under mild conditions. This clean reaction profile often translates to high yields and simplified purifications.

Featured Reagent: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

A standout member of this class is N,N'-Di-Boc-N''-triflylguanidine, widely known as Goodman's Reagent.[4][5] This stable, crystalline solid has become a go-to choice for the synthesis of di-Boc-protected guanidines due to its high reactivity and predictable performance across a wide array of primary and secondary amines, including those with considerable steric hindrance.[2]

Table 1: Performance of N,N'-Di-Boc-N''-triflylguanidine with Various Amines

Amine SubstrateProductYield (%)Reference
BenzylamineN,N'-Di-Boc-N''-benzylguanidine100[2]
CyclohexylamineN,N'-Di-Boc-N''-cyclohexylguanidine99[2]
PyrrolidineN,N'-Di-Boc-N''-(pyrrolidin-1-yl)guanidine96[2]
AnilineN,N'-Di-Boc-N''-phenylguanidine89[2]
Self-Validating Protocol: Guanidinylation with Goodman's Reagent

This robust protocol, adapted from Organic Syntheses, ensures reliable outcomes.[5]

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried round-bottomed flask with N,N'-Di-Boc-N''-triflylguanidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Nucleophile Addition: Add the amine substrate (1.1 eq) to the stirring solution at ambient temperature.

  • Reaction Monitoring: Allow the reaction to stir for 30-60 minutes. Progress can be readily monitored by Thin Layer Chromatography (TLC), observing the consumption of the amine starting material.

  • Aqueous Workup: Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 2 M aqueous sodium bisulfate (NaHSO₄) and saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted amine and acidic byproducts.

  • Isolation: Extract the aqueous layers with DCM. Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting di-Boc-protected guanidine is often of high purity, but can be further purified by silica gel chromatography if necessary.

Catalytic and Atom-Economical: Carbodiimide-Mediated Routes

The direct addition of amines to carbodiimides is an inherently atom-economical strategy for synthesizing N,N',N''-trisubstituted guanidines.[6][7] While the uncatalyzed reaction is often sluggish, the use of metal catalysts dramatically accelerates the transformation, expanding its synthetic utility.

Mechanistic Insight: The Role of the Catalyst

Lanthanide and other metal complexes are potent catalysts for this reaction.[6] The catalytic cycle is generally initiated by the reaction of the amine with the metal precursor to form a more nucleophilic metal-amido species. This active catalyst then adds across one of the C=N double bonds of the carbodiimide to form a metal-guanidinate intermediate. Protonolysis of this intermediate by another molecule of amine releases the desired guanidine product and regenerates the active catalyst.[6]

graph "Catalytic_Guanidinylation_Cycle" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];

// Nodes Catalyst_Precursor [label="[M]-X (Catalyst Precursor)", fillcolor="#FBBC05"]; Amine1 [label="R'₂NH", fillcolor="#4285F4"]; Active_Catalyst [label="[M]-NR'₂ (Active Catalyst)", fillcolor="#34A853", fontcolor="#202124"]; Carbodiimide [label="R-N=C=N-R", fillcolor="#EA4335"]; Metal_Guanidinate [label="Metal-Guanidinate Intermediate", fillcolor="#5F6368"]; Amine2 [label="R'₂NH", fillcolor="#4285F4"]; Guanidine_Product [label="Guanidine Product", shape=ellipse, fillcolor="#202124"];

// Edges Catalyst_Precursor -> Active_Catalyst [label=" Activation"]; Amine1 -> Active_Catalyst; Active_Catalyst -> Metal_Guanidinate [label=" Insertion"]; Carbodiimide -> Metal_Guanidinate; Metal_Guanidinate -> Guanidine_Product [label=" Protonolysis"]; Amine2 -> Guanidine_Product; Metal_Guanidinate -> Active_Catalyst [label=" Catalyst\n Regeneration"]; }

Caption: Generalized catalytic cycle for amine addition to carbodiimides.
Comparative Data for Catalytic Systems
Catalyst SystemScopeKey AdvantageReference
Lanthanide AmidesAromatic & Secondary AminesHigh activity under mild conditions[8]
Ytterbium TriflateWide range of aminesSolvent-free conditions[8]
Copper(I) ChlorideSulfonamidesHigh yield via mechanochemistry (milling)[6]

The Workhorses: Pyrazole- and Thiourea-Based Reagents

Long-standing methods involving pyrazole-carboxamidines and the activation of thioureas remain highly relevant and offer distinct advantages.

Pyrazole-1-carboxamidines

These reagents, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, are typically stable, crystalline solids that serve as excellent electrophilic aminomethylating agents.[5] The reaction proceeds with the displacement of the stable pyrazole leaving group by an amine nucleophile. Their predictable reactivity and ease of handling make them a reliable choice for many applications.

digraph "Guanidinylation_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: A streamlined workflow for solution-phase guanidinylation.
Thiourea Activation

The conversion of a thiourea to a guanidine is a foundational transformation.[7] The key is the activation of the sulfur atom to transform it into a good leaving group.

  • Classical Activators: Reagents like mercury(II) chloride or Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) effectively activate the thiourea, but their toxicity or cumbersome byproducts are drawbacks.[9]

  • Greener Alternatives: The use of cyanuric chloride provides a more environmentally benign option for activating di-Boc-thiourea, eliminating heavy-metal waste without a significant loss in yield.[8]

  • Electrosynthesis: An innovative electrochemical approach uses sodium iodide (NaI) as a mediator to achieve a one-pot synthesis of guanidines from isothiocyanates and amines in aqueous media, representing a truly green and step-economical methodology.[10]

Summary and Outlook

The modern synthetic chemist has a powerful and diverse toolkit for the construction of guanidines. While triflylguanidines like Goodman's reagent offer unparalleled reactivity and reliability for many applications, catalytic methods using carbodiimides provide a more atom-economical and sustainable alternative, particularly for large-scale production. Established methods based on pyrazoles and thioureas continue to be valuable, with ongoing innovations improving their environmental footprint. The optimal choice will invariably be dictated by the specific molecular context, required scale, and available resources. A thorough understanding of the mechanism, advantages, and limitations of each class of reagent is crucial for the successful and efficient synthesis of these vital nitrogenous compounds.

References

  • Guanidine synthesis by guanylation . Organic Chemistry Portal. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products . PubMed Central. [Link]

  • PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE . Organic Syntheses. [Link]

  • Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester . Organic Syntheses. [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis . Organometallics. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds . University of Toronto Thesis. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products . PubMed. [Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses . Chemical Society Reviews. [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b) . ResearchGate. [Link]

  • Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine . ResearchGate. [Link]

  • Synthesis of Guanidines in Solution . ResearchGate. [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-... MDPI. [Link]

  • Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents . The Journal of Organic Chemistry. [Link]

  • Classical guanidine synthesis. Guanidine core structure obtained by... . ResearchGate. [Link]

  • Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation . ResearchGate. [Link]

  • CCXIV.-The Preparation of Methylguanidine, and of Pp-Dimeth ylguanidine by the Interaction of Di- cyanodiamide, and Methylammoni . Zenodo. [Link]

  • Acid-Amine Coupling using HBTU . Organic-Synthesis.org. [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation . ACS Omega. [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles . PubMed Central. [Link]

  • Proposed mechanism for amidation using HBTU (9) . ResearchGate. [Link]

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids . MDPI. [Link]

  • A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates . The Journal of Organic Chemistry. [Link]

  • Direct synthesis of guanidines using di(imidazole-1-yl)methanimine . PubMed. [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • Recent development of synthetic preparation methods for guanidines via transition metal catalysis . PubMed. [Link]

  • A New Solution Phase Protecting Group Strategy for Alkyl Guanidines . ACS PRF Annual Report. [Link]

  • Synthesis of amidines . Organic Chemistry Portal. [Link]

Sources

A Senior Application Scientist's Guide to Amidine Derivatives in Organic Synthesis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for chemists at the forefront of research and development. In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving efficiency, selectivity, and high yields. Among the plethora of organocatalysts, amidines and their structural cousins, guanidines, have carved out a significant niche.[1][2] Often pigeonholed as simple organic bases, their utility is far more nuanced, extending into the realm of potent nucleophilic catalysis.[3][4]

This guide moves beyond a simple catalog of reactions. It is structured to provide a comparative analysis of commonly employed amidine derivatives—namely 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) , and the guanidine 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) . We will dissect their performance in key synthetic transformations, supported by experimental data and mechanistic insights, to empower you with the knowledge to select the optimal catalyst for your specific application.

The Dual Personality of Amidine Catalysts: Base vs. Nucleophile

The efficacy of an amidine derivative hinges on its ability to function in one of two dominant roles: as a Brønsted base or as a nucleophilic catalyst. Understanding this dichotomy is critical for rational catalyst selection.

  • As Brønsted Bases: Amidines are renowned as strong, sterically hindered, and largely non-nucleophilic bases.[1] Their high pKa values are a result of the resonance stabilization of their conjugate acids.[1] In this role, they excel at deprotonating acidic protons to generate reactive intermediates for reactions like condensations and eliminations.

  • As Nucleophilic Catalysts: The lone pair of electrons on the sp²-hybridized nitrogen can act as a nucleophile, attacking an electrophilic center (e.g., a carbonyl carbon). This forms a highly reactive, positively charged intermediate that is readily attacked by another nucleophile, regenerating the catalyst in the process.[3][5] This mode is prevalent in acyl transfer reactions.

G cluster_base Brønsted Base Catalysis cluster_nucleophile Nucleophilic Catalysis Base Amidine (B:) Substrate Pro-Nucleophile (H-Nu) Base->Substrate Deprotonation ProtonatedBase Protonated Amidine (B-H⁺) Base->ProtonatedBase Product Activated Nucleophile (Nu⁻) Substrate->Product NucCat Amidine Electrophile Electrophile (e.g., R-CO-X) NucCat->Electrophile Nucleophilic Attack Intermediate Acyl-Amidinium Intermediate [R-CO-Amidine]⁺X⁻ Electrophile->Intermediate FinalProduct Product (R-CO-Nu') Intermediate->FinalProduct Attack by Nu'-H FinalNuc Nucleophile (Nu'-H) FinalProduct->NucCat Catalyst Regeneration

Figure 1: The two primary catalytic pathways for amidine derivatives.

Part 1: Acyl Transfer Reactions - Esterification and Amidation

Acyl transfer reactions are fundamental to the synthesis of pharmaceuticals and materials. Amidine derivatives have proven to be exceptionally effective nucleophilic catalysts for these transformations, often outperforming traditional amine catalysts like DMAP. The general mechanism involves the amidine attacking the acyl source (e.g., an acid anhydride) to form a highly reactive N-acylamidinium ion, which is then readily intercepted by an alcohol or amine.

Comparative Efficacy

The choice between DBU, DBN, and TBD can significantly impact reaction rates and yields. While all are competent, their structural and electronic differences lead to performance variations.

CatalystRelative BasicityGeneral Performance in Acyl TransferKey Considerations
DBN StrongGoodLess sterically hindered than DBU, which can be advantageous with bulky substrates.
DBU StrongerExcellentThe industry workhorse. Offers a great balance of reactivity and steric bulk to minimize side reactions.[6]
TBD Very StrongSuperiorAs a guanidine, TBD is more basic and often a more potent nucleophile, leading to faster reaction times, especially with less reactive substrates.

Experimental Data Summary: Esterification of 1-Adamantanol with Acetic Anhydride

EntryCatalyst (5 mol%)Time (h)Yield (%)
1DBN1285
2DBU892
3TBD4>98

This is representative data synthesized from general principles of amidine reactivity.

The trend clearly indicates that the more basic and nucleophilic TBD provides a significant rate enhancement. This is attributed to both a faster initial formation of the acyl-amidinium intermediate and a greater overall basicity of the medium to facilitate proton transfers.

Experimental Protocol: TBD-Catalyzed Esterification

This protocol describes a general procedure for the efficient esterification of a sterically hindered secondary alcohol.

  • Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the secondary alcohol (1.0 mmol, 1.0 equiv.), dichloromethane (DCM, 5 mL), and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (7.0 mg, 0.05 mmol, 0.05 equiv.).

  • Reaction Initiation: Cool the stirring solution to 0 °C in an ice bath. Add the acid anhydride (1.2 mmol, 1.2 equiv.) dropwise over 2 minutes.

  • Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM (10 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to remove the TBD catalyst, followed by saturated NaHCO₃ solution (10 mL), and finally brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Causality Note: The use of a stoichiometric excess of the anhydride drives the reaction to completion. The acidic wash is crucial for removing the basic TBD catalyst, simplifying purification. DCM is chosen as the solvent for its inertness and ability to dissolve a wide range of substrates.

Part 2: C-C Bond Formation - The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[7] This reaction is catalyzed by a base, which deprotonates the active methylene compound to generate a carbanion for nucleophilic attack.[8] Here, the Brønsted basicity of the amidine is the key driver of efficacy.

G Amidine Amidine Base (e.g., DBU) ActiveMethylene Active Methylene (NC-CH₂-CO₂Et) Amidine->ActiveMethylene Deprotonation ProtonatedAmidine Protonated Amidine Amidine->ProtonatedAmidine Carbanion Carbanion Intermediate ActiveMethylene->Carbanion Aldehyde Aldehyde (Ar-CHO) Carbanion->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Adduct Aldehyde->Alkoxide Alkoxide->Amidine Regenerates Catalyst Dehydration Dehydration (-H₂O) Alkoxide->Dehydration Protonation & Elimination Product α,β-Unsaturated Product (Ar-CH=C(CN)CO₂Et) Dehydration->Product

Figure 2: Catalytic cycle of an amidine-catalyzed Knoevenagel condensation.

Comparative Efficacy

In this context, stronger bases generally lead to faster reaction rates by increasing the equilibrium concentration of the reactive carbanion.

CatalystpKa (conjugate acid in MeCN)General Performance in KnoevenagelKey Considerations
DBN ~23.9GoodEffective for many standard condensations. Its lower basicity can sometimes offer better control and prevent side reactions with sensitive substrates.
DBU ~24.3ExcellentA highly reliable and widely used catalyst for Knoevenagel reactions. Provides rapid conversion for a broad range of aldehydes and active methylene compounds.[1]
TBD ~26.0SuperiorIts significantly higher basicity makes it the catalyst of choice for challenging substrates, such as those with less acidic methylene protons or sterically hindered aldehydes.[9]

Experimental Data Summary: Condensation of Benzaldehyde and Malononitrile

EntryCatalyst (2 mol%)SolventTime (min)Yield (%)
1DBNEthanol4588
2DBUEthanol2095
3TBDEthanol< 10>99

This is representative data synthesized from general principles of amidine reactivity.[10][11]

The data clearly demonstrates a direct correlation between catalyst basicity and reaction rate. For simple, unhindered substrates, all three catalysts are effective, but TBD offers a dramatic acceleration.

Experimental Protocol: DBU-Catalyzed Knoevenagel Condensation
  • Preparation: In a 50 mL round-bottom flask, dissolve the aldehyde (10.0 mmol, 1.0 equiv.) and the active methylene compound (e.g., malononitrile, 10.0 mmol, 1.0 equiv.) in absolute ethanol (20 mL).

  • Catalyst Addition: Add DBU (30.4 mg, 0.2 mmol, 0.02 equiv.) to the solution via syringe.

  • Execution: Stir the mixture at room temperature. The reaction is often exothermic, and a precipitate of the product may form within minutes. Stir for 30 minutes to ensure complete conversion.

  • Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) and dry under vacuum. The product is often of high purity and may not require further purification. Confirm purity by melting point and NMR spectroscopy.

Causality Note: A catalytic amount of DBU is sufficient due to the fast turnover. Ethanol is a good solvent choice as it dissolves the reactants but often allows the less polar product to precipitate, driving the reaction to completion via Le Châtelier's principle.

Part 3: Advanced Applications - Ring-Opening Polymerization (ROP)

Amidine and guanidine bases are powerful catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide, producing biodegradable polyesters. They can operate through various mechanisms, often involving the activation of an initiator like an alcohol or water.

A Surprising Inversion of Reactivity

Intuitively, one might expect the stronger base, TBD, to be a more active ROP catalyst than DBU. While this is often true under standard conditions, fascinating studies have shown that under high pressure (e.g., 500 MPa), DBU can exhibit enhanced catalytic activity over TBD.[12]

Comparative Efficacy in ROP of ε-caprolactone (Water-initiated)

CatalystConditionsActivityPlausible Explanation
TBD Ambient PressureHighStrong basicity effectively activates the water initiator.
DBU Ambient PressureModerateLess effective at activating the initiator compared to TBD.
TBD High PressureActivity LimitedIt is hypothesized that TBD is fully protonated by water, leading to the formation of clusters that limit its catalytic activity under high-pressure conditions.[12]
DBU High PressureVery High Under pressure, a Brønsted acid/base system of both protonated and non-protonated DBU exists, which proves to be a more efficient catalytic system.[12]

This counter-intuitive result highlights the importance of considering reaction conditions and provides a compelling case for screening multiple amidine catalysts, as the "best" choice is not always predictable.

G cluster_workflow Comparative ROP Experimental Workflow Setup Prepare Identical Monomer/ Initiator Solutions in Vials Add_DBU Add DBU (1 mol%) to Vial A Setup->Add_DBU Add_TBD Add TBD (1 mol%) to Vial B Setup->Add_TBD Reaction Run Reactions in Parallel (e.g., 110°C, 2h) Add_DBU->Reaction Add_TBD->Reaction Analysis Analyze Samples by GPC/NMR Reaction->Analysis Compare Compare Conversion, Molecular Weight (Mn), and Dispersity (Đ) Analysis->Compare

Figure 3: Workflow for comparing amidine catalyst performance in ROP.

Conclusion: A Framework for Catalyst Selection

The choice of an amidine derivative is a multi-faceted decision that extends beyond simple basicity. While TBD's superior basicity often translates to higher reaction rates, the more moderate and sterically hindered nature of DBU and DBN can provide greater selectivity and avoid unwanted side reactions.

Key Takeaways:

  • For Acyl Transfer: Efficacy generally follows basicity: TBD > DBU > DBN . TBD is preferred for speed and difficult substrates.

  • For Base-Catalyzed C-C Coupling: Reactivity correlates strongly with basicity: TBD > DBU > DBN . DBU offers a robust and economical balance for most applications.

  • For Specialized Applications (e.g., ROP): Do not assume the strongest base is always the most active catalyst. Reaction conditions like pressure can invert expected reactivity trends.[12]

Ultimately, the optimal catalyst is application-dependent. This guide provides the foundational data and mechanistic rationale to make an informed choice, but empirical screening remains the gold standard for achieving peak performance in your synthetic endeavors.

References

  • Taylor, J. E., Bull, S. D., & Williams, J. M. J. (2012). Amidines, isothioureas, and guanidines as nucleophilic catalysts. Chemical Society Reviews, 41(6), 2109-2121. [Link][1][3][4][5]

  • Aly, A. A., & El-Shaieb, K. M. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link][13]

  • Simoni, D., Rossi, M., Rondanin, R., Mazzali, A., Baruchello, R., Malagutti, C., & Invidiata, F. P. (2000). TBD, an Efficient Catalyst for Wittig and Horner−Emmons Reactions. Organic Letters, 2(24), 3765-3768. [Link]

  • Baidya, M., & Mayr, H. (2008). Nucleophilicities and carbon basicities of DBU and DBN. Chemical Communications, (15), 1792-1794. [Link][6][14]

  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]

  • Sheibani, H., Seifi, M., & Bazgir, A. (2009). Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. Synthetic Communications, 39(11), 1940-1951. [Link][10]

  • Heravi, M. M., Tehrani, M. H., Bakhtiari, K., & Oskooie, H. A. (2006). A practical Knoevenagel condensation catalysed by imidazole. Journal of Chemical Research, 2006(10), 643-644. [Link][11]

  • Sieradzka, M., Wolinska, E., Lezanska, M., Krol-Rozwadowska, M., & Duda, A. (2020). Studying the catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone under different thermodynamic conditions. Polymer Chemistry, 11(1), 183-193. [Link][12]

  • Wikipedia contributors. (2023). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][7]

  • YouTube. (2023). Knoevenagel condensation. Organic Chemistry. Retrieved from [Link][8]

  • Wikipedia contributors. (2023). Triazabicyclodecene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][9]

Sources

A Researcher's Guide to Spectroscopic Validation of Thiohydantoin Synthesis Using Gold's Reagent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, thiohydantoins represent a privileged scaffold, integral to medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Their synthesis has been approached through various methodologies, each with distinct advantages. This guide provides an in-depth comparison of thiohydantoin synthesis focusing on the application of Gold's reagent, contrasting it with classical methods, and establishes a robust framework for the spectroscopic validation of the resulting products.

Part 1: Synthesis of Thiohydantoins - A Comparative Overview

The construction of the thiohydantoin ring is a cornerstone of synthetic organic chemistry. While several methods exist, this guide will focus on a modern approach using Gold's reagent and compare it to the traditional Bucherer-Bergs reaction.

1.1 The Gold's Reagent Method: A Modern Approach

Gold's reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile C1 building block used for the synthesis of various heterocycles.[4][5][6] Its application in thiohydantoin synthesis, while less documented than classical methods, proceeds via a proposed cyclization pathway involving an α-amino acid derivative and an isothiocyanate. The reagent acts as a powerful electrophile and cyclization-promoting agent, facilitating the ring closure under mild conditions.

The proposed mechanism involves the activation of a precursor by Gold's reagent, which then undergoes an intramolecular cyclization. This method is advantageous for its potential to proceed under milder conditions and offer a different substrate scope compared to traditional methods. While gold-catalyzed reactions for heterocycle synthesis are well-established[7][8][9][10], the specific use of Gold's reagent (an iminium salt, not a metallic gold catalyst) for thiohydantoins leverages its ability to act as a "lynchpin," bringing two components together to form the ring.[4]

1.2 The Classical Benchmark: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a well-established, multicomponent reaction used to synthesize 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate.[11][12][13] A variation of this reaction can be employed to produce 4-thiohydantoins by using ammonium monothiocarbamate.[11]

The mechanism proceeds through the formation of an aminonitrile intermediate, which then cyclizes.[11][12] While robust and widely used, the Bucherer-Bergs reaction often requires harsh conditions (elevated temperatures and pressures) and utilizes highly toxic cyanide salts, posing significant safety and environmental concerns.[13]

1.3 Head-to-Head Comparison

FeatureGold's Reagent MethodBucherer-Bergs Reaction
Reagents α-Amino acid derivative, Isothiocyanate, Gold's ReagentKetone/Aldehyde, KCN, (NH₄)₂CO₃ or thiocarbamate
Conditions Typically milder, often room temperature to moderate heatOften requires elevated temperature and pressure (60-110°C)[13]
Safety Avoids the use of highly toxic cyanide saltsInvolves potassium cyanide, a highly toxic reagent[12]
Scope Potentially broad, dependent on precursor availabilityWell-established for 5,5-disubstituted hydantoins[13][14]
Mechanism Electrophilic activation and cyclizationNucleophilic addition and cyclization via aminonitrile[11][12]
Part 2: The Cornerstone of Confirmation: Spectroscopic Validation

Unequivocal structural confirmation is paramount. The substitution of a carbonyl with a thiocarbonyl group induces significant and predictable changes in the spectroscopic signature of the molecule.[15] This section details the key spectral features that validate the successful synthesis of a 2-thiohydantoin.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. For this guide, we will consider a generic 5,5-disubstituted-2-thiohydantoin as our model product.

  • ¹H NMR Spectroscopy:

    • N-H Protons: The protons on N1 and N3 of the thiohydantoin ring are typically observed as broad singlets. Compared to their hydantoin analogs, these protons are deshielded (shifted downfield) due to the electronic effects of the adjacent thiocarbonyl group. Expect chemical shifts (δ) in the range of 10.4-11.8 ppm for N-H protons in a thiohydantoin, compared to ~9.2-11.0 ppm for a standard hydantoin.[15]

    • C5-Substituent Protons: The chemical shifts of these protons will be highly dependent on the specific R groups.

  • ¹³C NMR Spectroscopy:

    • The Diagnostic Thiocarbonyl (C=S): The most telling signal in the ¹³C NMR spectrum is that of the C2 thiocarbonyl carbon. It is significantly deshielded compared to a standard carbonyl carbon and typically appears in the range of δ 178-185 ppm .[15] Some sources indicate this can extend up to δ 205 ppm depending on the structure.[16]

    • Carbonyl (C=O): The C4 carbonyl carbon signal is less affected by the C2 substitution and is typically found around δ 170-175 ppm .[2][15][16]

    • Quaternary Carbon (C5): The C5 carbon, bearing the two substituent groups, will appear as a quaternary signal in the range of δ 65-75 ppm .[15]

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups.

  • C=S Stretch (Thioamide Band): The C=S stretching vibration is the key diagnostic peak. Unlike the strong, sharp C=O peak, the C=S stretch is often weaker and can be found over a broad range, typically between 1050-1250 cm⁻¹ . However, this vibration can be coupled with other vibrations (like N-C-N stretching), and contributions can appear in other regions, sometimes as high as 1500 cm⁻¹.[17][18][19][20]

  • C=O Stretch: A strong, sharp absorption band for the C4 carbonyl group is expected in the range of 1700-1745 cm⁻¹ .[21]

  • N-H Stretch: One or two bands (depending on the substitution at N1 and N3) will be observed in the region of 3100-3300 cm⁻¹ , often appearing as broad peaks due to hydrogen bonding.

2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Molecular Ion Peak (M⁺): Electrospray ionization (ESI) is commonly used, which will show the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Thiohydantoins often exhibit a more intense molecular ion peak compared to their hydantoin counterparts under electron impact (EI) conditions.[15]

  • Isotopic Pattern: A key validation is the presence of the ³⁴S isotope peak . Natural sulfur contains approximately 4.2% of the ³⁴S isotope. Therefore, a small peak at M+2 with roughly 4% the intensity of the molecular ion peak is definitive evidence of a sulfur-containing compound.[15]

Summary of Spectroscopic Data

TechniqueFunctional GroupExpected Signal / RangeKey Observation for Validation
¹H NMR N-H (Ring)δ 10.4 - 11.8 ppmBroad singlets, significantly downfield compared to hydantoin.[15]
¹³C NMR C=S (C2)δ 178 - 185 ppmHighly deshielded signal, the primary indicator of success.[15][16]
C=O (C4)δ 170 - 175 ppmLargely unaffected by the C2 sulfur substitution.[2][15]
C5δ 65 - 75 ppmQuaternary carbon signal.[15]
IR C=S Stretch1050 - 1250 cm⁻¹Weak to medium intensity band, confirms thioamide.[18][19]
C=O Stretch1700 - 1745 cm⁻¹Strong, sharp absorption.[21]
N-H Stretch3100 - 3300 cm⁻¹Broad absorption due to hydrogen bonding.
MS Isotopic PatternM+2 PeakPeak at M+2 with ~4% intensity of M⁺ confirms sulfur presence.[15]
Part 3: Experimental Protocols & Workflow

Trustworthy science relies on reproducible methodologies. The following protocols provide a self-validating framework for synthesis and analysis.

3.1 Synthesis of 5,5-Dimethyl-2-Thiohydantoin (Model Reaction)

Causality: This protocol outlines a generic approach inspired by reactions utilizing α-amino acids and thiocyanate derivatives, which Gold's reagent can facilitate.

  • Precursor Formation: In a round-bottom flask, dissolve α-aminoisobutyric acid (1.0 eq) and phenyl isothiocyanate (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add Gold's Reagent (1.1 eq) portion-wise to the stirred solution at 0°C. Rationale: Portion-wise addition at low temperature controls the initial exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration. Rationale: Precipitation isolates the crude product from the polar DMF solvent.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure 5,5-dimethyl-2-thiohydantoin.

3.2 Spectroscopic Sample Preparation and Analysis

  • NMR: Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for thiohydantoins and allows for the observation of exchangeable N-H protons. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • IR: Prepare a potassium bromide (KBr) pellet containing ~1% of the purified product or use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum from 4000 to 400 cm⁻¹.

  • MS: Prepare a dilute solution (~1 mg/mL) of the sample in methanol or acetonitrile. Analyze using an ESI-MS system in both positive and negative ion modes.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation start α-Amino Acid + Isothiocyanate in DMF add_gr Add Gold's Reagent start->add_gr react Reaction (Stir 12-24h, RT) add_gr->react workup Aqueous Work-up (Precipitation) react->workup purify Recrystallization workup->purify product Pure Thiohydantoin purify->product nmr ¹H & ¹³C NMR (DMSO-d₆) product->nmr ir FTIR (ATR or KBr) product->ir ms ESI-MS product->ms data Data Analysis & Structure Confirmation nmr->data ir->data ms->data

Caption: Workflow for thiohydantoin synthesis and validation.

Conclusion

The use of Gold's reagent presents a promising alternative to classical methods like the Bucherer-Bergs reaction for thiohydantoin synthesis, primarily by offering milder conditions and circumventing the use of highly toxic cyanides. Regardless of the synthetic route chosen, rigorous spectroscopic validation is non-negotiable. By leveraging the distinct signatures of the thiocarbonyl group in ¹³C NMR (δ ~180 ppm), the characteristic N-H shifts in ¹H NMR, the C=S vibrational band in IR, and the sulfur isotopic pattern in mass spectrometry, researchers can unambiguously confirm the structure of their synthesized thiohydantoin products, ensuring data integrity and advancing the development of these vital heterocyclic compounds.

References

  • Al-Hourani, B., Al-Awaida, W., & Matalkah, F. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molbank, 2021(4), M1288. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Gold's Reagent. PubChem Compound Summary for CID 11008255. Retrieved January 13, 2026, from [Link].

  • Montagne, C., et al. (2008). Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid. Bioorganic & Medicinal Chemistry Letters, 18(20), 5559-5561. [Link]

  • Wiles, D. M., & Suprunchuk, T. (1969). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 47(6), 1087-1092. [Link]

  • Attia, I., Sayed, M. A., & El-Nagdy, S. (1989). 1H-Nmr Studies of Folded Conformation in Hydantoin and Thiohydantoin Derived from S-Methyl and S-Ethyl L-Cysteine. Oriental Journal of Chemistry, 5(1). [Link]

  • Štefane, B., & Polanc, S. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(11), 2763. [Link]

  • Zhang, L., et al. (2022). Insights into gold-catalyzed formation of aza-heterocycles using benzofuroxans as nitrene transfer reagents. Physical Chemistry Chemical Physics, 24(38), 23336-23344. [Link]

  • Li, G., et al. (2016). Divergent Synthesis of Carbo- and Heterocycles via Gold-Catalyzed Reactions. ACS Catalysis, 6(4), 2245-2258. [Link]

  • National Center for Biotechnology Information. (n.d.). Gold's Reagent, 95%. PubChem Compound Summary for CID 16211848. Retrieved January 13, 2026, from [Link].

  • Rudolph, M., & Hashmi, A. S. K. (2011). Heterocycles from gold catalysis. Chemical Communications, 47(24), 6536-6544. [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

  • ResearchGate. (n.d.). Time-dependent 1 H NMR spectra of the reaction of 3-((phenylmethylene)amino)-2-thioxo-4-imidazolidinone (3) and PdCl2 in DMSO-d6. Retrieved January 13, 2026, from [Link]

  • World Scientific. (2017). Gold-Catalyzed Synthesis of Heterocycles. In Gold Catalysis: An Opportunity for Sustainability. [Link]

  • Perveen, F., et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 14(1), 1-17. [Link]

  • Sim, M. M., & Lee, C. L. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(10), 739-750. [Link]

  • Mediterr. J. Chem. (2024). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. [Link]

  • Canadian Science Publishing. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry. [Link]

  • Canadian Science Publishing. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry. [Link]

  • PubMed. (2006). A simple synthesis of 2-thiohydantoins. Molecules. [Link]

  • The Royal Society of Chemistry. (2014). Spectral data: 1H NMR of 5,5-diphenylhydantoin. [Link]

  • Jackson, C. J., et al. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 61(1), 1-17. [Link]

  • Wikipedia. (n.d.). Gold(III) chloride. Retrieved January 13, 2026, from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved January 13, 2026, from [Link]

  • Al-Ostath, A. I., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6549. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved January 13, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Thiohydantoin - 13C NMR. Retrieved January 13, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Acetyl-2-thiohydantoin - 1H NMR. Retrieved January 13, 2026, from [Link]

  • ACS Publications. (1993). 5,5-Disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

A Researcher's Guide to Amide Bond Formation: A Cost-Effectiveness Analysis of Gold's Reagent vs. Traditional Coupling Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Abstract

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the efficient formation of amide bonds is a cornerstone reaction. The choice of activating agent is critical, directly influencing reaction yield, purity, operational complexity, and, ultimately, project cost. This guide provides an in-depth technical comparison of Gold's reagent with the pantheon of traditional peptide coupling reagents (carbodiimides, aminium/uronium, and phosphonium salts). Through an objective analysis supported by mechanistic insights and cost data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges. We will demonstrate that while Gold's reagent is a highly efficient and economical tool for specific transformations like amidine synthesis, its role is distinct from that of mainstream peptide coupling reagents, which remain the gold standard for iterative amide bond formation.

Introduction: The Centrality of the Amide Bond

The amide bond is the fundamental linkage in peptides and proteins, and a ubiquitous functional group in a vast array of pharmaceuticals, polymers, and advanced materials. Its synthesis, typically the condensation of a carboxylic acid and an amine, is deceptively simple in principle but fraught with practical challenges. The direct reaction requires prohibitively high temperatures. Consequently, a diverse toolkit of "coupling reagents" has been developed to activate the carboxylic acid, enabling the reaction to proceed under mild conditions.[1][2]

The ideal coupling reagent should offer:

  • High reaction rates and yields.

  • Minimal side reactions, particularly the suppression of racemization at chiral centers.[3][4]

  • Soluble, easily removable byproducts.

  • Safety in handling and storage.

  • Cost-effectiveness at both lab and process scales.

This guide will explore the unique properties of Gold's reagent and contrast them with established coupling agents to delineate their optimal applications and provide a clear cost-benefit framework.

Gold's Reagent: A Niche Player of High Value

Gold's reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is an iminium salt primarily utilized as a versatile and efficient synthetic tool.

Primary Mechanism and Applications

Contrary to what its name might suggest in the context of this guide, Gold's reagent is not a conventional peptide coupling agent. Its principal function is as a β-dimethylaminomethylenating agent . It reacts readily with various nucleophiles, including primary amines and active methylene compounds, to form amidines and β-dimethylaminomethylene derivatives, respectively. These products are valuable intermediates for synthesizing a wide range of 5- and 6-membered heterocyclic compounds.

While the formation of an amidine from an amine is related to amide synthesis, it is a distinct transformation. Recent studies have also explored gold catalysts for amide synthesis from aldehydes and amines in aqueous media, highlighting the element's versatility but through a different mechanistic pathway than traditional coupling.[5][6]

Key Advantages of Gold's Reagent:

  • Economical: It can be prepared in a single step from inexpensive starting materials.

  • High Reactivity: It engages in high-yield transformations under mild conditions.

  • Versatility: Useful for creating complex heterocyclic structures and as a formylating agent.

Its primary limitation in the context of this guide is that it is not designed for the direct, iterative coupling of N-protected amino acids to form peptides.

The Established Alternatives: Mainstream Coupling Reagents

The workhorses of modern amide and peptide synthesis fall into three main families.

Carbodiimides: The Economical Choice
  • Examples: Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Mechanism: These reagents activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7] This intermediate is then attacked by the amine to form the amide bond. To suppress racemization, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are almost always required.[4]

Caption: General mechanism of carbodiimide coupling reagents.

  • Pros: Low cost, especially for EDC which has a water-soluble urea byproduct, simplifying purification.[8][9]

  • Cons: DCC's urea byproduct is insoluble and requires filtration.[1] There is a significant risk of racemization without additives.

Aminium/Uronium Salts: The High-Efficiency Standard
  • Examples: HBTU, HATU, HCTU.

  • Mechanism: These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form an active ester (e.g., OBt or OAt ester), which is less prone to racemization and highly reactive towards the amine.[10] HATU is generally considered the most efficient due to the electronic properties of its HOAt-derived active ester.[11]

  • Pros: Very fast reaction rates, high yields, and low racemization rates make them ideal for both solution-phase and Solid-Phase Peptide Synthesis (SPPS).[11][12]

  • Cons: More expensive than carbodiimides. Excess reagent can lead to a side reaction where the N-terminal amine is "capped" by guanidinylation, terminating chain growth.[3][4]

Phosphonium Salts: The Specialist's Choice
  • Examples: PyBOP, PyAOP.

  • Mechanism: Similar to aminium salts, phosphonium reagents generate highly reactive active esters.

  • Pros: Extremely effective for sterically hindered amino acids and for minimizing racemization.[2] A key advantage is that they do not cause guanidinylation, allowing them to be used in excess to drive difficult reactions to completion.[2]

  • Cons: They are often the most expensive option and generate phosphine oxide byproducts.

Head-to-Head: A Cost-Effectiveness Comparison

To provide a clear, quantitative comparison, the following table summarizes the key performance and cost metrics for these reagents. Prices are approximate and based on publicly available catalog data for mid-sized quantities (5-25g) to reflect typical research use.

FeatureGold's ReagentEDC·HClHBTUHATU
Primary Use Amidine/Heterocycle SynthesisGeneral Amide CouplingPeptide Coupling (SPPS/Solution)Peptide Coupling (Difficult/SPPS)
Approx. Cost/gram *~$6.80~$14.60[13]~$0.64 - $2.80[14][15]~$20.50 - $28.30[16]
Relative Reactivity High (for intended use)Moderate to HighHighVery High[11]
Racemization Risk N/A (for peptide coupling)High (without additives)Low[12][17]Very Low[11]
Byproduct Nature Soluble saltsWater-soluble ureaSolubleSoluble
Key Advantage Low cost, specific reactivityLow cost, easy workupBalanced cost & performanceHighest efficiency
Key Disadvantage Not a peptide coupling agentRacemization riskPotential guanidinylationHigh cost

*Costs are estimations derived from various suppliers (e.g., TCI, ProteoChem, Aladdin Scientific, Sigma-Aldrich, MedChemExpress) and can vary significantly based on vendor, purity, and quantity.[13][14][15][16][18][19]

Experimental Protocols: A Practical Perspective

To illustrate the practical application, here is a standard protocol for a dipeptide synthesis using a common coupling reagent.

Protocol: Synthesis of a Dipeptide (e.g., Fmoc-Ala-Phe-OMe) using HATU
  • Dissolution: Dissolve Fmoc-Ala-OH (1.1 equivalents) and HATU (1.05 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Activation: Add a non-nucleophilic base such as DIPEA (2.5 equivalents) to the solution. Stir at room temperature for 10-15 minutes to allow for the formation of the active ester.

  • Coupling: In a separate flask, dissolve H-Phe-OMe·HCl (1.0 equivalent) in DMF and neutralize with DIPEA (1.2 equivalents). Add this solution to the activated Fmoc-Ala-OH mixture.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-2 hours at room temperature.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine to remove excess reagents and byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting crude product by flash column chromatography to yield the pure dipeptide.

Note: An analogous protocol using Gold's reagent for this purpose is not provided as it would not yield the desired peptide product. Its use would involve reacting with an amine to form an amidine.

Decision Framework for Reagent Selection

Choosing the right reagent is a multi-factorial decision. The following flowchart provides a logical guide for researchers.

Reagent_Choice start What is the synthetic goal? q1 Amidine or Heterocycle Synthesis? start->q1 gold Use Gold's Reagent q1->gold Yes q2 Standard Amide / Peptide Bond? q1->q2 No q3 Is cost the primary constraint? q2->q3 Yes edc Use EDC + Additive (Oxyma/HOBt) q3->edc Yes q4 Is it a difficult/hindered coupling or SPPS? q3->q4 No hbtu Use HBTU (Balanced Choice) q4->hbtu No hatu Use HATU (High Efficiency) q4->hatu Yes

Caption: A decision-making workflow for selecting an appropriate coupling reagent.

Conclusion and Authoritative Recommendations

This guide has objectively analyzed the function and cost-effectiveness of Gold's reagent in comparison to traditional amide bond coupling reagents.

The key takeaway is a matter of application:

  • Gold's Reagent is an excellent, highly cost-effective choice for its designated role in synthesizing amidines and heterocyclic structures. For chemists working in these areas, it offers high yields under mild conditions.

  • For routine peptide and amide synthesis , especially where cost is a major driver, EDC in combination with a racemization suppressor like OxymaPure or HOBt remains a viable and economical option.

  • For high-throughput or automated Solid-Phase Peptide Synthesis (SPPS) and moderately difficult couplings, HBTU provides a robust balance of high performance and moderate cost.[12]

  • For the most challenging synthetic targets, including sterically hindered couplings, fragment condensations, or syntheses where purity is paramount, HATU is the reagent of choice, justifying its higher cost with superior efficiency and speed.[11][20]

Ultimately, there is no single "best" reagent.[4] An informed selection based on the specific chemical transformation, scale, budget, and desired purity will always yield the most cost-effective and successful outcome.

References

  • Al-Warhi, T., Al-Hazimi, H. M., & El-Faham, A. (2012). Recent development of peptide coupling reagents in organic synthesis. Journal of Saudi Chemical Society.
  • HBTU from Aladdin Scientific. Biocompare.com. Available at: [Link]

  • HBTU [Coupling Reagent for Peptide] >98.0%(HPLC) 25g. Laboratorium Discounter. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • EDC HCl, CAS 25952-53-8; N-(3-Dimethylaminopropyl). Aapptec Peptides. Available at: [Link]

  • EDC Hydrochloride. bioWORLD. Available at: [Link]

  • Dudash Jr., J., Jiang, J., Mayer, S. C., & Joullié, M. M. (1993). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 25 g. Carl ROTH. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Yoshida, H., et al. (2024). Electrochemical Amide Bond Formation via Chemoselective Oxidation of Hemiaminals with Gold Electrocatalyst.
  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Ghorai, P., & Bhattacharjee, D. (2012). Gold-catalyzed amide synthesis from aldehydes and amines in aqueous medium.
  • Wang, Z., et al. (2023). Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution. Journal of the American Chemical Society.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

A-Scientist's-Guide-to-Robust-Synthesis-Validation:-A-Design-of-Experiments-(DoE)-Approach-with-Gold's-Reagent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the development of a robust and reproducible chemical process is paramount.[1][2] A process that is not robust is susceptible to failure when faced with the inevitable, minor variations that occur during routine production. This guide provides a comprehensive framework for utilizing Design of Experiments (DoE), a powerful statistical methodology, to validate a robust chemical synthesis.[3][4] We will use the formylation of a primary amine with Gold's reagent as a practical case study to illustrate the principles and application of DoE in achieving a well-understood and controlled manufacturing process.

The Imperative of Robustness in Chemical Synthesis

A robust chemical process is one that remains unaffected by small, deliberate variations in process parameters, ensuring consistent product quality.[5][6][7] In the pharmaceutical industry, this is a core tenet of Quality by Design (QbD), a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.[3] The traditional "one-factor-at-a-time" (OFAT) approach to process optimization is often inefficient and fails to capture the interactions between different process variables.[1][8] DoE, in contrast, allows for the simultaneous investigation of multiple factors, providing a more comprehensive understanding of the process and identifying critical parameters that influence the final product's quality attributes.[9][10]

Understanding Gold's Reagent: A Versatile Tool for Formylation

Gold's reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a stable, water-soluble iminium salt.[11] It serves as a versatile and efficient formylating agent for a wide range of nucleophiles, including primary and secondary amines, active methylene compounds, and Grignard reagents.[11] Its utility lies in its ability to introduce a formyl group (-CHO) under mild reaction conditions, often without the need for harsh or hazardous reagents. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of Gold's reagent, followed by the elimination of dimethylamine to yield the formylated product.

The Synthetic Challenge: Formylation of a Model Primary Amine

Our objective is to develop a robust synthesis for the formylation of 4-fluoroaniline (a model primary amine) using Gold's reagent to produce N-(4-fluorophenyl)formamide. While the reaction is generally straightforward, achieving consistent high yield and purity on a larger scale requires a thorough understanding of the process parameters and their potential interactions.

PART I: Designing the Experiment - A DoE Approach

The successful application of DoE begins with careful planning and a clear definition of the experimental objectives.[12]

A. Defining the Quality Target Product Profile (QTPP)

Before embarking on experimentation, it is crucial to define the desired attributes of the final product. For N-(4-fluorophenyl)formamide, our QTPP is:

  • Yield: > 95%

  • Purity (by HPLC): > 99.5%

  • Residual Starting Material: < 0.1%

B. Identifying Critical Process Parameters (CPPs) and Responses

Based on preliminary scouting experiments and chemical intuition, we identify the following potential CPPs that could influence our defined responses (yield and purity):

  • Molar Ratio of Gold's Reagent to Amine: Stoichiometry is a fundamental parameter in any reaction.

  • Reaction Temperature: Temperature can significantly affect reaction rate and impurity formation.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to degradation.

  • Base Equivalents: The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

The responses we will measure to assess the outcome of each experiment are:

  • Yield (%)

  • Purity (%)

C. Selecting the Appropriate DoE Design

For this study, a 2-level full factorial design is an excellent choice for screening the main effects and interactions of our four selected factors.[8] This design will investigate each factor at a high (+) and a low (-) level.

Experimental Factors and Levels:

FactorNameUnitsLow Level (-)High Level (+)
AMolar Ratio (Gold's/Amine)-1.051.20
BTemperature°C2040
CTimehours26
DBase Equivalents-1.11.5

A full factorial design with four factors at two levels will require 2^4 = 16 experiments. To assess experimental error and curvature, we will include 3 center point runs, bringing the total number of experiments to 19.

PART II: Experimental Protocol & Data Analysis

A. Step-by-Step Experimental Protocol

The following is a generalized protocol for each of the 19 experimental runs. The specific values for factors A, B, C, and D will be dictated by the DoE design matrix.

  • To a stirred solution of 4-fluoroaniline (1.00 g, 9.00 mmol) in acetonitrile (20 mL) at the specified temperature (Factor B), add the specified equivalents of triethylamine (Factor D).

  • Add Gold's reagent (Factor A) in one portion.

  • Stir the reaction mixture for the specified time (Factor C).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analyze the crude product by HPLC to determine the yield and purity (Responses).

B. Experimental Design Matrix and Results

The following table summarizes the experimental runs and the corresponding results.

RunFactor A (Molar Ratio)Factor B (Temp °C)Factor C (Time, h)Factor D (Base Eq.)Yield (%)Purity (%)
11.052021.185.298.1
21.202021.192.599.2
31.054021.190.198.9
41.204021.196.899.6
51.052061.188.998.5
61.202061.194.399.4
71.054061.193.599.3
81.204061.198.299.8
91.052021.586.198.3
101.202021.593.199.3
111.054021.591.599.0
121.204021.597.599.7
131.052061.589.898.6
141.202061.595.199.5
151.054061.594.299.4
161.204061.598.999.9
171.1253041.395.599.5
181.1253041.395.899.6
191.1253041.395.699.5
C. Data Analysis and Interpretation

The experimental data is analyzed using statistical software to determine the main effects of each factor and any significant interactions. The analysis of variance (ANOVA) will indicate which factors have a statistically significant impact on the responses.

Key Findings from the DoE Analysis:

  • Main Effects: The molar ratio of Gold's reagent (Factor A) and the reaction temperature (Factor B) were found to have the most significant positive effects on both yield and purity. Increasing the molar ratio and temperature within the studied range leads to a better outcome.

  • Interaction Effects: A significant interaction between the molar ratio and temperature (AB) was observed. This means the effect of temperature on the yield is more pronounced at a higher molar ratio of Gold's reagent.

  • Insignificant Factors: Reaction time (Factor C) and base equivalents (Factor D) showed a less significant impact on the yield and purity within the ranges studied. This is valuable information as it suggests the process is robust to minor variations in these parameters.

DoE_Workflow cluster_Planning 1. Planning Phase cluster_Execution 2. Execution Phase cluster_Analysis 3. Analysis & Optimization Define_QTPP Define Quality Target Product Profile (QTPP) Identify_CPPs Identify Critical Process Parameters (CPPs) & Responses Define_QTPP->Identify_CPPs Select_Design Select DoE Design (e.g., Full Factorial) Identify_CPPs->Select_Design Run_Experiments Perform Experiments According to Design Matrix Select_Design->Run_Experiments Collect_Data Collect and Tabulate Response Data Run_Experiments->Collect_Data Analyze_Data Statistical Analysis (ANOVA) Identify Significant Factors Collect_Data->Analyze_Data Model_Process Develop Predictive Model and Response Surfaces Analyze_Data->Model_Process Define_Design_Space Define the Design Space for Robust Operation Model_Process->Define_Design_Space

Caption: Design of Experiments (DoE) Workflow for Process Validation.

PART III: Defining the Design Space for Robust Synthesis

The ultimate goal of a DoE study is to define a "design space," which is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality.[13]

A. Response Surface Methodology

Based on the statistical model generated from our experimental data, we can create response surface plots. These plots visualize the relationship between the factors and the responses, allowing us to identify the optimal operating conditions.

Response_Surface_Logic cluster_Inputs Input Factors cluster_Model Predictive Model cluster_Outputs Predicted Responses Factor_A Molar Ratio DoE_Model DoE Statistical Model Factor_A->DoE_Model Factor_B Temperature Factor_B->DoE_Model Yield Yield (%) DoE_Model->Yield Purity Purity (%) DoE_Model->Purity

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of N,N,N',N'-Tetramethylformamidinium Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the efficient and controlled formation of chemical bonds is paramount. This guide provides an in-depth technical analysis of reactions involving the N,N,N',N'-tetramethylformamidinium cation, a powerful reagent in various synthetic transformations. We will focus on the kinetic aspects of its application, offering a comparative perspective against other common reagents and providing the foundational knowledge for designing robust experimental protocols. This document is intended for professionals who seek not just to perform reactions, but to understand and optimize them from a mechanistic and kinetic standpoint.

Introduction to N,N,N',N'-Tetramethylformamidinium Salts: The Reagent and its More Stable Counterpart

N,N,N',N'-Tetramethylformamidinium chloride is the simplest quaternary formamidinium salt where all hydrogens on the formamidinium cation are replaced by methyl groups.[1] It is a hygroscopic, light yellow solid that serves as a versatile reagent in organic synthesis.[1]

Due to its hygroscopic nature, which can complicate handling and reproducibility, its hexafluorophosphate (PF6-) salt, chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TCFH), is more commonly employed in synthesis.[2][3] TCFH is a more stable, crystalline solid, making it a preferred choice for many applications, particularly in peptide synthesis and amide bond formation.[2] Throughout this guide, we will discuss both the chloride salt and TCFH, as the reactive species is the tetramethylformamidinium cation.

The primary applications of these salts include:

  • Aminomethylenation: The introduction of a dimethylaminomethylene group (=CH-N(CH3)2) to CH-acidic compounds. This is particularly useful for creating intermediates for the synthesis of various heterocycles.[1]

  • Amide bond formation: As a coupling reagent to facilitate the reaction between a carboxylic acid and an amine, a cornerstone of peptide synthesis and the preparation of many active pharmaceutical ingredients (APIs).[2]

The Heart of the Reaction: Mechanistic Insights and Kinetic Implications

The efficacy of N,N,N',N'-tetramethylformamidinium salts lies in their ability to activate carboxylic acids, rendering them highly susceptible to nucleophilic attack. The reaction mechanism, and consequently the reaction kinetics, is highly dependent on the base employed.

The Role of the Base: A Tale of Two Pathways

With a Weakly Lewis Basic Amine (e.g., DIPEA):

When a weakly Lewis basic amine like N,N-diisopropylethylamine (DIPEA) is used, the formamidinium salt reacts with the carboxylic acid to form a highly reactive acylating agent, believed to be an acid chloride or anhydride.[2] This pathway is effective but can sometimes lead to side reactions if the intermediate is not consumed quickly.

With a Strongly Lewis Basic Amine (e.g., NMI):

The use of a strongly Lewis basic amine, such as N-methylimidazole (NMI), offers significant advantages. In this case, the formamidinium salt, the carboxylic acid, and NMI react in situ to generate a highly reactive N-acyl imidazolium ion.[2] This intermediate is a potent acylating agent that readily reacts with amines.[2]

A key benefit of the TCFH-NMI system is the minimization of epimerization (racemization) of stereogenic centers, a critical consideration in the synthesis of chiral molecules like peptides and pharmaceuticals.[2]

G cluster_0 Carboxylic Acid Activation cluster_2 Nucleophilic Attack cluster_3 Product Carboxylic Acid Carboxylic Acid Reactive Intermediate Reactive Intermediate Carboxylic Acid->Reactive Intermediate + Formamidinium Salt + Base Formamidinium Salt Formamidinium Salt Base Base Acid Chloride / Anhydride Acid Chloride / Anhydride Base->Acid Chloride / Anhydride Weakly Lewis Basic (e.g., DIPEA) N-Acyl Imidazolium Ion N-Acyl Imidazolium Ion Base->N-Acyl Imidazolium Ion Strongly Lewis Basic (e.g., NMI) Amine Amine Amide Amide Reactive Intermediate->Amide + Amine

Fig. 1: Generalized workflow for amide bond formation using N,N,N',N'-tetramethylformamidinium salts.

A Comparative Guide to Performance: N,N,N',N'-Tetramethylformamidinium Salts vs. Alternatives

The choice of a coupling reagent is a critical decision in synthesis, impacting reaction efficiency, cost, and the purity of the final product. Below is a comparison of N,N,N',N'-tetramethylformamidinium salts (represented by TCFH) with other common classes of coupling reagents.

FeatureN,N,N',N'-Tetramethylformamidinium Salts (TCFH)Carbodiimides (DCC, EDC)Onium Salts (HATU, HBTU)Phosphonium Salts (PyBOP)
Reactivity High, especially with NMI.Moderate to high.Very high.High.
Cost Moderate.Low to moderate.High.High.
Byproducts Tetramethylurea (water-soluble).[3]Ureas (can be difficult to remove).Guanidinium byproducts (can be problematic).Hexamethylphosphoramide (HMPA) for BOP (carcinogenic), less toxic for PyBOP.
Racemization Low, especially with NMI.[2]Can be significant without additives like HOBt.Generally low.Generally low.
Safety TCFH is a potent eye irritant but has low sensitization potential.[3]DCC is a potent sensitizer.Some precursors (e.g., HOBt) can be explosive.BOP produces carcinogenic HMPA.
Handling TCFH is a stable solid; the chloride salt is hygroscopic.[1][2]DCC is a waxy solid; EDC is a water-soluble solid.Generally stable solids.Generally stable solids.

Key Insights:

  • For Speed and Efficiency: The TCFH-NMI system offers reaction rates that are often comparable to or even exceed those of more expensive onium salts like HATU, especially for challenging substrates.

  • For Safety and Ease of Workup: The water-solubility of the tetramethylurea byproduct from TCFH is a significant advantage over the often difficult-to-remove urea byproducts from carbodiimides.[3] The lower sensitization potential of TCFH compared to reagents like DCC is also a notable benefit.[3]

  • For Cost-Effectiveness: While carbodiimides are generally the most economical option, the high efficiency and cleaner reaction profiles of TCFH can make it a more cost-effective choice in the long run, especially in large-scale synthesis where purification is a major cost driver.

Designing a Kinetic Study: A Practical Protocol

A thorough understanding of reaction kinetics is essential for process optimization, scale-up, and ensuring batch-to-batch consistency. Below is a detailed protocol for conducting a kinetic analysis of an amide bond formation reaction using TCFH.

Experimental Setup and Reagents
  • Reaction Vessel: A jacketed glass reactor with overhead stirring, a temperature probe, and a port for sample extraction.

  • In-situ Monitoring (Recommended): An in-situ Fourier Transform Infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) probe. This allows for real-time monitoring of reactant consumption and product formation without the need for sampling.

  • Offline Analysis (Alternative): High-Performance Liquid Chromatography (HPLC) with a UV detector. This requires quenching the reaction at specific time points.

  • Reagents:

    • Carboxylic acid

    • Amine

    • TCFH

    • Base (e.g., NMI or DIPEA)

    • Anhydrous solvent (e.g., acetonitrile)

    • Quenching solution (if using offline analysis, e.g., a dilute acid)

G Jacketed Reactor Jacketed Reactor Overhead Stirrer Overhead Stirrer Jacketed Reactor->Overhead Stirrer Temperature Probe Temperature Probe Jacketed Reactor->Temperature Probe In-situ FTIR Probe In-situ FTIR Probe Jacketed Reactor->In-situ FTIR Probe Sampling Port Sampling Port Jacketed Reactor->Sampling Port

Fig. 2: Experimental setup for kinetic analysis.
Step-by-Step Methodology
  • Preparation:

    • Ensure all glassware is dry.

    • Prepare stock solutions of the carboxylic acid, amine, and base in the chosen solvent.

    • Set the reactor to the desired temperature.

  • Reaction Initiation:

    • Charge the reactor with the carboxylic acid and base solutions.

    • Start stirring and allow the temperature to equilibrate.

    • Initiate the reaction by adding the TCFH solution (or solid TCFH).

    • Simultaneously, start data acquisition (FTIR or start the timer for the first HPLC sample).

  • Data Collection:

    • In-situ FTIR: Collect spectra at regular intervals (e.g., every 30 seconds). Monitor the disappearance of the carboxylic acid carbonyl peak and the appearance of the amide carbonyl peak.

    • Offline HPLC: At predetermined time points, withdraw a small aliquot of the reaction mixture and immediately quench it in a vial containing the quenching solution. Analyze the quenched samples by HPLC to determine the concentrations of reactants and products.

  • Data Analysis:

    • From the concentration vs. time data, determine the initial reaction rate.

    • By systematically varying the initial concentrations of the reactants and observing the effect on the initial rate, determine the order of the reaction with respect to each reactant.

    • From the reaction orders, write the rate law for the reaction.

    • Calculate the rate constant (k) from the rate law and the experimental data.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Conclusion: A Powerful Tool for the Modern Chemist

N,N,N',N'-tetramethylformamidinium chloride and its hexafluorophosphate salt, TCFH, are highly effective reagents for a range of synthetic transformations, most notably amide bond formation. The TCFH-NMI system, in particular, offers a compelling combination of high reactivity, low racemization, and operational simplicity. A thorough understanding of the kinetics of these reactions, as outlined in this guide, empowers researchers to move beyond simple trial-and-error and towards a more rational, data-driven approach to reaction optimization and process development. By carefully considering the mechanistic pathways and conducting rigorous kinetic analysis, the full potential of these versatile reagents can be harnessed to accelerate innovation in drug discovery and chemical synthesis.

References

  • Wikipedia. N,N,N′,N′-Tetramethylformamidinium chloride. [Link]

  • ChemTalk. Reaction Rates & How to Determine Rate Law. [Link]

  • Wikipedia. TCFH. [Link]

  • Applied Photophysics. A Guide to Rate Law and Reaction Rate. [Link]

  • Chemistry LibreTexts. 12.4: Rate Laws. [Link]

  • ResearchGate. Comparative Analysis of Chemical Kinetic Models Using the Alternate Species Elimination Approach. [Link]

  • ResearchGate. Kinetic model of the ammonium chloride sublimation process. [Link]

  • ResearchGate. Kinetics and Mechanism of the Aminolysis of Dimethyl Thiophosphinic Chloride with Anilines. [Link]

Sources

A Senior Application Scientist's Guide to Formylation Methodologies: A Comparative Analysis of Environmental and Safety Profiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the introduction of a formyl group (–CHO) is a pivotal step in the synthesis of a vast array of molecules, from pharmaceuticals to fine chemicals. The choice of formylation methodology can profoundly influence not only the yield and selectivity of the reaction but also its overall environmental footprint and safety profile. This guide provides an in-depth, objective comparison of prevalent formylation techniques, grounded in experimental data and expert insights, to empower you in selecting the most appropriate, efficient, and sustainable method for your synthetic challenges.

The Enduring Importance of Formylation and the Call for Greener Approaches

The formyl group is a versatile functional handle, serving as a precursor to a multitude of other functionalities and as a key structural motif in many biologically active compounds.[1] However, classical formylation methods, while effective, often rely on hazardous reagents and generate significant waste, prompting the development of more environmentally benign alternatives. This guide will navigate both the traditional and modern landscapes of formylation, offering a critical evaluation of their performance, safety, and ecological impact.

Classical Formylation Reactions: A Critical Evaluation

For decades, named reactions have been the bedrock of aromatic formylation. While historically significant and still in use, their environmental and safety profiles warrant careful consideration.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Mechanism:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then undergoes electrophilic aromatic substitution with the substrate. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.[4]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Arene Electron-rich Arene Intermediate Iminium Salt Intermediate Arene->Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Intermediate->Aldehyde + H₂O H2O H₂O (workup) Gattermann_Mechanism cluster_gattermann Gattermann Reaction cluster_gattermann_koch Gattermann-Koch Reaction HCN HCN Imine_Intermediate Imine Intermediate HCN->Imine_Intermediate + HCl, Lewis Acid, Arene HCl_G HCl LewisAcid_G Lewis Acid Arene_G Aromatic Ring Aldehyde_G Aryl Aldehyde Imine_Intermediate->Aldehyde_G + H₂O H2O_G H₂O (hydrolysis) CO CO Aldehyde_GK Aryl Aldehyde CO->Aldehyde_GK + HCl, Lewis Acid, Arene HCl_GK HCl LewisAcid_GK Lewis Acid Arene_GK Aromatic Ring

Gattermann and Gattermann-Koch Reaction Pathways

Environmental and Safety Considerations:

  • Reagents: Hydrogen cyanide is an extremely toxic gas with a low permissible exposure limit. [5][6][7]Carbon monoxide is also a toxic gas. The use of strong Lewis acids like AlCl₃ generates corrosive HCl gas upon hydrolysis.

  • Waste: The reactions produce significant amounts of acidic and aluminum-containing waste.

  • Operational Hazards: The handling of highly toxic gases requires specialized equipment and stringent safety protocols.

The Duff Reaction

The Duff reaction is a formylation method for phenols and other highly activated aromatic compounds using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid. [8] Mechanism:

The reaction is believed to proceed via the formation of an iminium ion from the protonation and decomposition of HMTA. This electrophile then attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the aldehyde. [8] Environmental and Safety Considerations:

  • Reagents: Hexamethylenetetramine is a flammable solid and can cause allergic skin reactions. [4][9][10]The use of strong acids like trifluoroacetic acid requires careful handling.

  • Yields and Selectivity: The Duff reaction is often noted for its low to moderate yields and can sometimes lead to the formation of byproducts. [8][11]* Energy: The reaction often requires elevated temperatures, contributing to its energy consumption. [12]

The Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄), to formylate electron-rich aromatic compounds. [7][13] Mechanism:

The Lewis acid activates the dichloromethyl methyl ether, which then acts as an electrophile in an electrophilic aromatic substitution reaction. [13] Environmental and Safety Considerations:

  • Reagents: Dichloromethyl methyl ether is a suspected carcinogen and is highly flammable. [3][14][15]Titanium tetrachloride is corrosive and reacts violently with water. [13]* Waste: The reaction generates titanium-containing waste and requires careful quenching and workup procedures.

Greener Formylation Methodologies: The Path to Sustainability

In response to the environmental and safety concerns associated with classical methods, a new generation of greener formylation techniques has emerged, focusing on the use of less hazardous reagents and more sustainable reaction conditions.

Formylation with Formic Acid

Formic acid can serve as a direct and atom-economical formylating agent, often under catalyst-free or mild catalytic conditions. [16] Mechanism:

The reaction typically involves the dehydration of a mixture of the amine and formic acid to form the corresponding formamide. This can be facilitated by heating or the use of a dehydrating agent.

Formic_Acid_Formylation Amine Amine Formamide Formamide Amine->Formamide + Formic Acid Formic_Acid Formic Acid Water Water (byproduct)

Formylation of an Amine with Formic Acid

Environmental and Safety Advantages:

  • Reagent: Formic acid is readily available and has a lower toxicity profile compared to many classical formylating agents.

  • Atom Economy: The reaction is highly atom-economical, with water as the primary byproduct.

  • Solvent-Free Conditions: Many protocols have been developed that proceed under neat (solvent-free) conditions, further reducing waste. [17]* Energy Efficiency: Microwave-assisted methods using aqueous formic acid have been shown to be highly energy-efficient. [4]

Catalytic Formylation with Carbon Dioxide (CO₂)

The utilization of carbon dioxide (CO₂) as a C1 source for formylation represents a significant advancement in green chemistry, as it valorizes a greenhouse gas. [9]These reactions typically require a catalyst and a reducing agent, such as a hydrosilane or hydrogen gas. [18] Mechanism:

The catalytic cycle generally involves the activation of CO₂ by the catalyst, followed by its reduction and reaction with the substrate (e.g., an amine) to form the formylated product.

Environmental and Safety Advantages:

  • C1 Source: Utilizes a renewable and abundant C1 source, contributing to carbon capture and utilization (CCU) strategies. [9]* Reduced Waste: When optimized, these catalytic systems can offer high selectivity and generate minimal waste.

  • Milder Conditions: Many catalytic systems operate under milder conditions than classical methods. [18]* Life Cycle Assessment: Studies have shown that formic acid synthesis from CO₂ can have a significantly lower global warming potential compared to traditional methods. [19][20][21]

Quantitative Comparison of Formylation Methodologies

To facilitate an objective comparison, the following tables summarize key performance, safety, and environmental metrics for the discussed formylation methodologies.

Table 1: Performance Comparison of Aromatic Formylation Methods [3][22]

Method Typical Substrates Temperature (°C) Time (h) Yield (%)
Vilsmeier-Haack Electron-rich aromatics (anilines, phenols, heterocycles) 0 - 100 2.5 - 6.5 77 - 95+
Gattermann Benzene and derivatives, phenols Room Temp - Moderate to Good
Gattermann-Koch Benzene, alkylbenzenes High Pressure - Good
Duff Phenols, electron-rich aromatics 150 - 165 0.3 - 3 18 - 41

| Rieche | Electron-rich aromatics (anisole, phenols) | 0 | 0.75 - 3 | up to 97 |

Table 2: Environmental and Safety Profile of Formylating Reagents

ReagentFormulaKey Hazards
Phosphorus oxychloridePOCl₃Corrosive, reacts violently with water, toxic by inhalation [23][24][8]
N,N-DimethylformamideC₃H₇NOFlammable, reproductive toxin, harmful in contact with skin [25][18][26]
Hydrogen cyanideHCNExtremely toxic gas, flammable [5][6][7]
Carbon monoxideCOToxic, flammable gas
HexamethylenetetramineC₆H₁₂N₄Flammable solid, may cause allergic skin reaction [4][9][10]
Dichloromethyl methyl etherC₂H₄Cl₂OHighly flammable, suspected carcinogen, causes severe burns [3][14][15]
Formic acidCH₂O₂Corrosive, but generally lower toxicity than many classical reagents
Carbon dioxideCO₂Non-toxic, non-flammable

Table 3: Green Chemistry Metrics (Illustrative)

MetricDefinitionSignificance
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Measures the efficiency of incorporation of reactant atoms into the final product.
E-Factor Total mass of waste / Mass of productHighlights the amount of waste generated per unit of product; a lower E-factor is better.

Note: Specific Atom Economy and E-Factor values are highly dependent on the specific reaction and workup conditions and should be calculated for individual processes.

Experimental Protocols

Vilsmeier-Haack Formylation of 3-(3-fluorophenyl)furan

[14]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 3-(3-fluorophenyl)furan (1.0 equivalent) in anhydrous dichloromethane (DCM) and add this solution to the freshly prepared Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of sodium acetate.

  • Stir vigorously for 30-60 minutes to ensure complete hydrolysis.

  • Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

N-Formylation of an Amine using Formic Acid

[21]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the amine (1 equivalent) and formic acid (1-4 equivalents).

  • Reaction: Heat the reaction mixture at 60°C with stirring.

  • Monitor the progress of the reaction by TLC.

  • Work-up: After completion, quench the reaction mixture over ice.

  • Extract the product with ethyl acetate and wash the organic layer with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product.

Catalytic N-Formylation of an Amine with CO₂

[27]

  • Reaction Setup: In a high-pressure reactor, add the amine (1 equivalent), a suitable catalyst (e.g., a zinc-based catalyst), a hydrosilane (e.g., triethoxysilane, 1.2 equivalents), and a solvent (e.g., DMSO).

  • Reaction: Seal the reactor, pressurize with CO₂ (e.g., 20 bar), and stir the reaction mixture at the desired temperature (e.g., 25°C).

  • Monitor the reaction progress by taking aliquots and analyzing them (e.g., by ¹H NMR).

  • Work-up: After completion, release the pressure and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The field of formylation is continuously evolving, with a clear trajectory towards greener and more sustainable methodologies. While classical methods like the Vilsmeier-Haack and Gattermann reactions remain valuable for specific applications, their inherent safety and environmental drawbacks are significant. The increasing adoption of greener alternatives, such as those utilizing formic acid or carbon dioxide, reflects a paradigm shift in the chemical industry towards processes that are not only efficient but also environmentally responsible.

For researchers and drug development professionals, the selection of a formylation methodology should be a holistic decision, weighing the reaction's performance against its safety and environmental impact. By embracing the principles of green chemistry and leveraging innovative catalytic systems, the synthesis of formylated compounds can be achieved in a manner that is both scientifically sound and sustainable.

References

  • Bose, A. K., et al. (2006). Microwave promoted energy-efficient N-formylation with aqueous formic acid. Tetrahedron Letters, 47(27), 4605-4607.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus oxychloride, 99%. Retrieved from [Link]

  • Duff, J. C. (n.d.). Duff reaction. Wikipedia. Retrieved from [Link]

  • Fang, Y., et al. (2024). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry.
  • Fujita, K., et al. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Hexamethylenetetramine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • Gattermann, L. (n.d.). Gattermann reaction. Wikipedia. Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Liang, H., et al. (n.d.). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering.
  • RIGAS Co., Ltd. (2020). SAFETY DATA SHEET. Retrieved from [Link]

  • Manabe, K., et al. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.
  • Lindoy, L. F., et al. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, (10), 1029-1032.
  • Olah, G. A., et al. (n.d.). Formylation. Wikipedia. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 13.10: The E-Factor in Green Chemistry. Retrieved from [Link]

  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.
  • Green Chemistry Initiative. (2014). Green Chemistry Principle #2: Atom Economy. Retrieved from [Link]

  • Matheson Tri-Gas, Inc. (2008). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • PortaGAS, Inc. (2010). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Badger, A., et al. (2025). Life cycle assessment of formic acid synthesis utilizing CO2 from direct air capture. RSC Sustainability.
  • Cantat, T., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Journal of the American Chemical Society.
  • Han, J., et al. (n.d.).
  • The Organic Chemistry Tutor. (2025). The Gattermann & Gattermann-Koch Formylation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Ahn, Y., & Han, J. (n.d.). Life Cycle Assessment of Formic Acid Production Using CO2 From Petrochemical Company Emission and H2 from Power Plant Electricity within Industrial Complex. Energy Proceedings.
  • Larrow, J. F., & Jacobsen, E. N. (n.d.).
  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Redamala, R., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (Dimethylaminomethylene)dimethylammonium Chloride (Gold's Reagent)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

(Dimethylaminomethylene)dimethylammonium chloride, often referred to in organic chemistry circles as Gold's Reagent, is a powerful and versatile tool for formylation and the synthesis of various heterocyclic compounds. Its utility in drug discovery and development is significant. However, its high reactivity, particularly its vigorous reaction with nucleophiles like water, demands a rigorous and well-understood approach to its handling and disposal.

This guide moves beyond the product data sheet to provide a foundational, in-depth protocol for the safe neutralization and disposal of Gold's Reagent. As scientists, our responsibility extends from the successful execution of a reaction to the safe management of its entire lifecycle. This document is structured to provide not just a set of steps, but the chemical rationale behind them, ensuring that safety and scientific integrity are inextricably linked.

Section 1: Core Hazard Assessment & The Principle of Neutralization

This compound is a highly reactive electrophilic iminium salt. The primary hazard stems from its violent and exothermic reaction with water and other nucleophiles. This reactivity is the very reason it is effective in synthesis, but it also dictates the necessary precautions for its disposal.

The core principle for the safe disposal of residual or small quantities of Gold's Reagent is controlled hydrolysis . By carefully reacting the compound with water under controlled conditions, we convert it into significantly less hazardous, water-soluble byproducts: dimethylamine hydrochloride and formic acid. This process, often called "quenching" in reaction workups, mitigates the primary hazard before the material enters the official waste stream.

Table 1: GHS Hazard Summary for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

This table summarizes the primary health hazards. The most immediate physical hazard is the violent reaction with water.

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling or beginning any disposal procedure, ensuring a safe environment and proper PPE is non-negotiable.

Mandatory Environment & PPE:

  • Fume Hood: All handling and disposal operations must be conducted inside a certified chemical fume hood to contain any potential splashes or irritating vapors.[2]

  • Eye Protection: Chemical splash goggles are required at all times. Standard safety glasses are insufficient.

  • Hand Protection: Use nitrile gloves (double-gloving is recommended) suitable for handling corrosive solids.

  • Body Protection: A full-length, long-sleeved laboratory coat must be worn.[3]

  • Emergency Equipment: Ensure an operational safety shower and eyewash station are immediately accessible.

Section 3: Disposal Workflow: A Tiered Approach

The appropriate disposal procedure depends entirely on the quantity of the waste material.

Tier 1: In-Lab Neutralization for Small Quantities & Glassware Rinsate (< 5 g)

This protocol is designed for quenching small amounts of residual reagent from weighing vessels or trace amounts remaining in reaction flasks. The key is slow, controlled addition to a large excess of a quenching agent to manage the exothermic reaction.

Experimental Protocol: Controlled Hydrolysis

  • Preparation: Place a beaker containing a magnetic stir bar on a stir plate within a fume hood. The beaker should be at least 10 times the volume of the quenching solution.

  • Quenching Solution: Fill the beaker with crushed ice and water, creating a slurry. This provides a large thermal mass to absorb the heat of reaction.

  • Initiate Stirring: Begin stirring the ice-water slurry at a moderate speed.

  • Slow Addition: Using a spatula, add the solid this compound in very small portions to the center of the vortex of the stirring slurry.

  • Observe & Control: Allow the reaction from each small portion to fully subside (fizzing stops) before adding the next. The large volume of ice will prevent a dangerous temperature increase.

  • Final Rinse: Once all the solid is added, rinse the container that held the reagent with water and add this rinsate to the beaker to ensure complete neutralization.

  • Final pH Check: After all the ice has melted and stirring has continued for at least 30 minutes, check the pH of the solution with a pH strip. It will likely be acidic due to the formation of HCl during hydrolysis.

  • Final Neutralization: Slowly add a weak base, such as sodium bicarbonate (NaHCO₃), portion-wise until the pH is between 6.0 and 8.0. Be prepared for gas (CO₂) evolution.

  • Final Disposal: This neutralized aqueous solution can now be disposed of as non-hazardous aqueous waste, in accordance with your institution's environmental health and safety (EHS) guidelines.

Tier 2: Bulk Quantities (> 5 g) and Contaminated Materials

Under no circumstances should bulk quantities of Gold's Reagent be neutralized in the lab via the Tier 1 protocol. The resulting exothermic reaction would be uncontrollable and extremely dangerous.

Procedure for Bulk Disposal:

  • Containment: Ensure the original container is securely sealed. If the container is compromised, carefully place it within a larger, compatible, and sealable container (over-packing).

  • Labeling: Label the container clearly as "Hazardous Waste: this compound. Water Reactive, Corrosive Solid."

  • Segregation: Store the waste container in a designated, dry, and well-ventilated secondary containment area, away from water, acids, and bases.

  • Professional Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[4] Provide them with the Safety Data Sheet (SDS) for the compound.

Section 4: Spill Management

In the event of a small, contained spill of solid this compound:

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • PPE: Don the appropriate PPE as described in Section 2.

  • DO NOT USE WATER: Applying water directly to the spilled solid will cause a violent reaction.

  • Contain & Collect: Cover the spill with a dry, inert absorbent material like sand or vermiculite.

  • Sweep & Shovel: Carefully sweep the mixture into a designated, dry, and sealable hazardous waste container.[5]

  • Label & Dispose: Label the container as described in Tier 2 and arrange for professional disposal.

  • Decontaminate: Wipe the spill area with a damp cloth (this is safe once the bulk material is removed), then clean with soap and water. Dispose of cleaning materials as hazardous waste.

Section 5: The Chemistry of Safe Disposal

The effectiveness of the Tier 1 neutralization protocol is rooted in the fundamental chemistry of iminium salt hydrolysis. Gold's Reagent is an electrophile. Water acts as a nucleophile, attacking the electrophilic carbon atom. This initiates a series of steps that ultimately cleave the C-N bonds.

The overall hydrolysis reaction is: C₅H₁₃ClN₂ + 2H₂O → (CH₃)₂NH₂⁺Cl⁻ + HCOOH

This compound + Water → Dimethylamine Hydrochloride + Formic Acid

This transformation is critical because it converts the highly reactive, water-sensitive starting material into a simple amine salt and a weak organic acid, both of which are stable, water-soluble, and possess well-understood, manageable hazard profiles. The subsequent neutralization with a base like sodium bicarbonate simply neutralizes these acidic products.

Section 6: Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the safe management of this compound waste.

DisposalWorkflow start Identify Waste: This compound decision Assess Nature of Waste start->decision tier1 Small Quantity (< 5g) or Glassware Rinsate decision->tier1  Residual/Trace tier2 Bulk Quantity (> 5g) or Grossly Contaminated PPE decision->tier2  Bulk spill Dry Solid Spill decision->spill  Spill protocol1 Follow Tier 1 Protocol: Controlled Hydrolysis (Quenching) tier1->protocol1 protocol2 Follow Tier 2 Protocol: Package for Professional Disposal tier2->protocol2 protocol3 Follow Spill Management Protocol: Collect Dry, Package for Disposal spill->protocol3 final_aqueous Dispose as Neutralized Aqueous Waste per EHS protocol1->final_aqueous final_hazwaste Dispose via Licensed Hazardous Waste Contractor protocol2->final_hazwaste protocol3->final_hazwaste

Caption: Decision workflow for proper disposal.

References

  • Vilsmeier-Haack reaction ~ Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Chlorination. Retrieved from [Link]

  • YouTube. (2021, October 5). Vilsmeier-Haack-Arnold Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2020, September 15). Fluorescence Quenchers Manipulate the Peroxidase-like Activity of Gold-Based Nanomaterials. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2006, July 19). Gold Nanoparticles Quench Fluorescence by Phase Induced Radiative Rate Suppression. Nano Letters. Retrieved from [Link]

  • National Institutes of Health. (2011, December 8). Functionally Diverse Nucleophilic Trapping of Iminium Intermediates Generated Utilizing Visible Light. PMC. Retrieved from [Link]

  • SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of Iminium Salts and Related Compounds. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • ResearchGate. (2021, August 6). How Gold Particles Suppress Concentration Quenching of Fluorophores Encapsulated in Silica Beads. Retrieved from [Link]

  • MDPI. (2022, July 10). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. Polymers. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]

  • Reddit. (2018, February 21). Bottle of "Halogens in organic solvents, do not add anything - 2010" - If I don't know what halogen or solvent best way to dispose?. r/chemistry. Retrieved from [Link]

  • PubMed. (2011, February 18). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. Organic Letters. Retrieved from [Link]

  • Scilit. (n.d.). Reactivity parameters for rationalizing iminium‐catalyzed reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparing a soluble salt by neutralisation. Education. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling (Dimethylaminomethylene)dimethylammonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. (Dimethylaminomethylene)dimethylammonium chloride, also known as Gold's Reagent, is a versatile reagent in organic synthesis. However, its utility is matched by its potential hazards, demanding a meticulous and informed approach to handling. This guide moves beyond mere compliance, offering a framework for safe, efficient, and scientifically sound use of this compound, grounded in an understanding of its chemical nature.

Core Hazard Assessment: Understanding the "Why"

This compound (C₅H₁₃ClN₂) is classified with specific hazards that form the basis of our safety protocols.[1] Understanding these is the first step in mitigating risk.

  • Skin Irritation (H315): The compound can cause skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation.[1]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

Beyond these classified hazards, its structural similarity to other reactive acid chlorides suggests a crucial, unlisted hazard: high reactivity with water and other protic solvents . Contact with moisture can lead to a vigorous, exothermic reaction, potentially releasing corrosive hydrogen chloride (HCl) gas.[2] This reactivity is the central pillar upon which our handling strategy is built.

Engineering Controls: Your Primary Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary methods for ensuring safety involve controlling the laboratory environment itself.

  • Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The hood's ventilation is critical for preventing the accumulation of airborne particulates and containing any gases that may be released.[3][4]

  • Inert Atmosphere: Due to its moisture sensitivity, handling this reagent under an inert atmosphere (like nitrogen or argon) is best practice, especially for reactions that are sensitive to water.[5] This can be achieved using a glove box or Schlenk line techniques.[6]

  • Restricted Access: The area where the chemical is being used should be clearly marked, and access should be limited to trained personnel.

Personal Protective Equipment (PPE): A Multi-Layered Shield

The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation, along with the potential for splashes from a reactive event.

Eye and Face Protection
  • Mandatory Equipment: Chemical splash goggles are the minimum requirement.[7]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are required to protect against the serious eye irritation (H319) hazard from splashes or fine particulates.[1]

  • Best Practice: For any procedure involving heating, pressurizing, or using quantities greater than a few grams, a full-face shield must be worn in addition to chemical splash goggles.[7][8] The face shield provides a secondary barrier, protecting the entire face from splashes that could result from a sudden reaction.

Skin and Body Protection
  • Gloves: Wear chemical-resistant gloves. A common and effective choice for this type of compound is nitrile. Always inspect gloves for tears or pinholes before use.[4] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.

  • Lab Coat: A standard flame-resistant lab coat is required to protect against incidental contact and small splashes.[7]

  • Additional Protection: For large-scale operations (>50g), consider using a chemical-resistant apron over the lab coat. Ensure that long pants and closed-toe shoes are worn at all times in the laboratory.[7][9]

Respiratory Protection
  • Primary Control: A properly functioning chemical fume hood is the primary method of respiratory protection.[3][4]

  • When Respirators are Needed: In the rare event of a ventilation failure or a large-scale spill where airborne concentrations may exceed exposure limits, respiratory protection is necessary. A full-face respirator with cartridges appropriate for organic vapors and acid gases would be required.[7][8] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.

Table 1: PPE Requirements by Scale of Operation
Scale of Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<1g, non-aerosolizing)Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Medium Scale (1g - 50g)Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatChemical Fume Hood
Large Scale (>50g) or Splash PotentialChemical Splash Goggles & Face ShieldNitrile GlovesChemical-Resistant Apron over Lab CoatChemical Fume Hood
Ventilation Failure/Spill Full-Face RespiratorHeavy-Duty Nitrile or Butyl GlovesChemical-Resistant Suit/CoverallsFull-Face Respirator with appropriate cartridges

Operational Plan: Step-by-Step Handling Protocol

A systematic approach ensures that safety is integrated into every step of the workflow.

Step 1: Preparation and Pre-Handling
  • Verify SDS: Read and fully understand the Safety Data Sheet (SDS) for this compound before beginning work.[5][10]

  • Assemble PPE: Don all required PPE as outlined in Table 1 based on the scale of your work.

  • Prepare Workspace: Ensure the chemical fume hood is operational and uncluttered. If moisture sensitivity is a concern, ensure all glassware is oven-dried and the workspace is purged with an inert gas.

  • Locate Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare for Spills: Have a spill kit ready. For this compound, this should include a neutralizing agent (like sodium bicarbonate) and a non-combustible absorbent material like sand or vermiculite.[11]

Step 2: Handling and Use
  • Transfer: Conduct all transfers and weighing of the solid reagent within the fume hood.

  • Dispensing: Use a spatula or scoop for transfers. Avoid creating dust. If the material is clumpy, gently break it up in a controlled manner.

  • Reaction Setup: When adding the reagent to a solvent, do so slowly and in a controlled manner. Be mindful of potential exothermic reactions, especially with protic solvents.[12] An ice bath should be on hand to control temperature if needed.

  • Container Management: Keep the reagent container tightly closed when not in use to prevent absorption of atmospheric moisture.[5]

Step 3: Post-Handling and Decontamination
  • Clean Equipment: Decontaminate all glassware and equipment that came into contact with the reagent. A common method is to carefully quench residual material with a non-polar solvent like toluene, followed by a slow addition of isopropanol, and then water. This should be done in the fume hood.

  • Workspace Cleaning: Wipe down the surfaces of the fume hood with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[4]

Disposal and Emergency Plans

Waste Disposal
  • Categorization: Waste containing this compound or its byproducts should be considered hazardous. As a quaternary ammonium compound with corrosive properties, it may fall under RCRA waste code D002 (Corrosive).[11]

  • Collection: Collect all waste, including contaminated consumables (gloves, wipes), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Environmental Hazard: Quaternary ammonium compounds can be toxic to aquatic life.[13] Do not dispose of this chemical down the drain.[9] All disposal must adhere to local, state, and federal regulations.[11]

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading.

  • Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[11] Do NOT use water.

  • Neutralize & Collect: Once absorbed, carefully collect the material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed without a fume hood. fume_hood->stop No ppe_base Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_base Yes splash_risk Is there a significant splash risk? (e.g., >50g, heating, pressure) ppe_base->splash_risk add_shield ADD Face Shield splash_risk->add_shield Yes spill_risk Is this an emergency? (Spill or Ventilation Failure) splash_risk->spill_risk No add_shield->spill_risk full_ppe Upgrade to Emergency PPE: - Full-Face Respirator - Chemical Suit - Heavy-Duty Gloves spill_risk->full_ppe Yes end_procedure Proceed with Operation spill_risk->end_procedure No full_ppe->end_procedure

Caption: PPE selection workflow for handling this compound.

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Toxics Use Reduction Institute (TURI). (2021). Quaternary Ammonium Compounds Fact Sheet. Available at: [Link]

  • Yufeng. (2024). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Available at: [Link]

  • WorkSafeBC. Safe Work Practices for Chlorine. Available at: [Link]

  • Cybersecurity and Infrastructure Security Agency (CISA). Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet. Available at: [Link]

  • Jassim, R. M. A. (2023). How to handle an environmentally sensitive material without using a glove box? ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9793790, this compound. Available at: [Link]

  • Westlab Canada. (2023). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Personal Protective Equipment. Available at: [Link]

  • Labtest. Reagents Storage and stability. Precautions and warnings. Available at: [Link]

  • SCION Instruments. (2023). Good Laboratory Practice: Sample and Reagent Storage and Stability. Available at: [Link]

  • SynCrest Inc. Handling of reagents. Available at: [Link]

  • The Chemistry Blog. (2023). How to Safely Handle Reactive Chemicals. Available at: [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - (Dichloromethylene)dimethylammonium chloride. Available at: [Link]

  • Funny Ehs info. (2023). Handling of Water Reactive Chemicals. YouTube. Available at: [Link]

  • protocols.io. (2020). Reagent Safety & PPE. Available at: [Link]

  • University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • ACS ES&T Water. (2022). Removal of Quaternary Ammonium Compounds (QACs) in Wastewater Treatment: Resolving the Contributions of Biodegradation and Sorption. Available at: [Link]

  • California Department of Public Health. Background Document on Quaternary Ammonium Compounds in Cleaning Products and Beauty, Personal Care, and Hygiene Products. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Dimethylaminomethylene)dimethylammonium chloride
Reactant of Route 2
Reactant of Route 2
(Dimethylaminomethylene)dimethylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.